molecular formula C13H11NO2 B160514 Methyl 5-phenylnicotinate CAS No. 10177-13-6

Methyl 5-phenylnicotinate

Cat. No.: B160514
CAS No.: 10177-13-6
M. Wt: 213.23 g/mol
InChI Key: CJXJQNNSSJBPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenylnicotinate is a valuable chemical intermediate in advanced organic and medicinal chemistry research. Its core utility lies in its functionalized structure, which serves as a versatile building block for the synthesis of more complex molecules, particularly through cross-coupling reactions . Scientific literature demonstrates its use in metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to create diverse 5-arylnicotinate derivatives . This compound is a key precursor in the exploration of novel chemical spaces, contributing to the development of compounds with potential biological activity. Research highlights its application in the synthesis of multifunctionalized piperidines and its role as a core structure in the creation of analogs for biological evaluation, including studies related to neuronal cancers and enzyme inhibition . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJQNNSSJBPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602513
Record name Methyl 5-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-13-6
Record name Methyl 5-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-phenylnicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Methyl 5-phenylnicotinate (CAS No. 10177-13-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 5-phenylnicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its potential biological significance.

Compound Data

This compound, with the CAS number 10177-13-6, is a derivative of nicotinic acid.[1][2][3][4] Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 10177-13-6[1][2][3]
Molecular Formula C₁₃H₁₁NO₂[1][4]
Molecular Weight 213.23 g/mol [1][4]
Melting Point 48 °C[4]
Boiling Point 356.0 ± 30.0 °C (Predicted)[1][4]
Density 1.147 ± 0.06 g/cm³ (Predicted)[1][4]
IUPAC Name methyl 5-phenylpyridine-3-carboxylate[1]
SMILES COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2[1]
InChI Key CJXJQNNSSJBPBF-UHFFFAOYSA-N[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound. These protocols are based on established chemical principles and analogous syntheses of related compounds.

Synthesis of this compound

Materials:

  • 5-phenylnicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 5-phenylnicotinic acid in an excess of anhydrous methanol under a nitrogen atmosphere.

  • Esterification: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, hexanes/ethyl acetate).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography [5]

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase: Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis of the crude product.

  • Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in the public domain, derivatives of nicotinic acid are known to exhibit a range of biological effects. Studies on related compounds have shown potential antibacterial and antifungal activities.[1][6][7] For instance, certain nicotinic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7]

Given its structural similarity to other biologically active nicotinic acid derivatives, this compound represents a valuable scaffold for further investigation in drug discovery programs. Its potential applications could lie in the development of new antimicrobial agents.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound, as well as a proposed workflow for screening its biological activity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Mix 5-phenylnicotinic acid and anhydrous methanol B 2. Add thionyl chloride dropwise at 0°C A->B C 3. Reflux for 4-6 hours B->C D 4. Remove excess methanol C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract with ethyl acetate E->F G 7. Dry and concentrate F->G H Crude Product G->H I Column Chromatography (Silica gel, Hexanes/EtOAc) H->I Option 1 J Recrystallization (e.g., Ethanol/Water) H->J Option 2 K Pure Methyl 5-phenylnicotinate I->K J->K

Caption: Synthetic and purification workflow for this compound.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Activity A Pure this compound B Primary Screening (e.g., Agar diffusion assay) A->B B1 Gram-positive bacteria (e.g., S. aureus) B->B1 B2 Gram-negative bacteria (e.g., E. coli) B->B2 B3 Fungi (e.g., C. albicans) B->B3 C Determine Minimum Inhibitory Concentration (MIC) D Cytotoxicity Assays (e.g., against human cell lines) C->D E Lead Compound Identification D->E B1->C B2->C B3->C

Caption: Proposed workflow for biological activity screening.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 5-phenylnicotinate (CAS No: 10177-13-6), a nicotinic acid derivative of interest in medicinal chemistry and organic synthesis. This document collates key identifying data, physicochemical properties, and detailed experimental protocols relevant to its study.

Core Molecular Identity and Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with both a phenyl group and a methyl ester. This structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its core identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name methyl 5-phenylpyridine-3-carboxylate[1]
CAS Number 10177-13-6[2]
Molecular Formula C₁₃H₁₁NO₂[3]
Molecular Weight 213.23 g/mol [3]
InChI Key CJXJQNNSSJBPBF-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2[3]

Table 2: Physicochemical Properties of this compound

PropertyValue (Predicted)Source
Melting Point 48 °C[2]
Boiling Point 356.0 ± 30.0 °C[2]
Density 1.147 ± 0.06 g/cm³[2]

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound were not available in the cited literature, a predicted analysis based on its structural motifs provides valuable insight for characterization. The expected chemical shifts in ¹H and ¹³C NMR are outlined below, derived from typical values for substituted phenyl, pyridine, and methyl ester groups.[4][5][6]

Table 3: Predicted NMR Spectroscopic Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Protons~ 9.2DoubletPyridine H2
~ 8.8TripletPyridine H4
~ 8.3DoubletPyridine H6
~ 7.6 - 7.4MultipletPhenyl H2', H3', H4', H5', H6'
~ 3.9SingletO-CH₃ (Ester)
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbons~ 165C=O (Ester)
~ 155 - 148Pyridine C2, C6
~ 138 - 135Pyridine C4, Phenyl C1'
~ 130 - 127Pyridine C3, C5; Phenyl C2'-C6'
~ 52O-CH₃ (Ester)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via Fischer esterification of its corresponding carboxylic acid, 5-phenylnicotinic acid. The following protocol is a representative procedure based on established methods for analogous nicotinic acid esters.[7][8]

Objective: To synthesize this compound through acid-catalyzed esterification.

Materials:

  • 5-phenylnicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-phenylnicotinic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.). Place the flask in an ice bath to cool.

  • Catalyst Addition: Under a nitrogen atmosphere and with continuous stirring, slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the suspension. Alternatively, concentrated sulfuric acid can be used as the catalyst.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Maintain the reflux for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess methanol under reduced pressure.

  • Neutralization: Add ice water to the residue and neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for the structural characterization of the synthesized product by NMR.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of the final product.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

  • Standard Addition: Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to the specific protons and carbons in the molecule.[9]

Logical and Experimental Workflows

The role of this compound as a synthetic intermediate and its formation process can be visualized through logical diagrams.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Process cluster_product Final Product Reactant1 5-Phenylnicotinic Acid Esterification Fischer Esterification (Reflux) Reactant1->Esterification Reactant2 Methanol Reactant2->Esterification Catalyst Acid Catalyst (e.g., SOCl₂) Catalyst->Esterification Workup Neutralization & Extraction Esterification->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A diagram illustrating the experimental workflow for the synthesis of this compound.

Logical_Relationship Role in Pharmaceutical Development A This compound B Chemical Modification / Derivatization A->B Serves as C Novel Bioactive Compounds B->C Leads to D Drug Discovery & Development C->D Input for

Caption: Logical relationship showing this compound as a building block in drug discovery.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 5-phenylnicotinate, a chemical compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and drug development endeavors.

Core Physical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₁₁NO₂.[1] Its chemical structure consists of a pyridine ring substituted with a methyl ester group and a phenyl group. This structure dictates its physical characteristics.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂ChemicalBook[1]
Molecular Weight 213.23 g/mol ChemicalBook[1]
Melting Point 48 °CChemicalBook[1]
Boiling Point (Predicted) 356.0 ± 30.0 °CChemicalBook[1]
Density (Predicted) 1.147 ± 0.06 g/cm³ChemicalBook[1]
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°C, Sealed in dry conditionsChemicalBook[1], Sigma-Aldrich

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.[2][4] The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a thermometer.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[3]

  • Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range is the melting point of the substance.

Boiling Point Determination (Capillary Method)

For solid compounds that can be melted and are stable at their boiling point, this method can be employed. Given the high predicted boiling point of this compound, this would require a high-temperature apparatus.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[5][6][7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling point oil or a metal block heater).[5][6][7][8]

  • Heating: The sample is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[5][9]

  • Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination (Liquid Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

  • Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.[10]

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or a non-polar solvent). The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.[10][11][12]

  • Calculation: The density is calculated by dividing the mass of the solid by the volume of the displaced liquid.[11]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow from molecular structure to macroscopic physical properties.

Physical_Properties_Relationship Logical Relationship of Physical Properties A Molecular Structure (C13H11NO2) B Molecular Weight (213.23 g/mol) A->B Determines C Intermolecular Forces (Van der Waals, Dipole-Dipole) A->C Influences F Density (1.147 g/cm³ - Predicted) B->F Influences D Melting Point (48 °C) C->D Determines Energy Required for Phase Change E Boiling Point (356.0 °C - Predicted) C->E Determines Energy Required for Phase Change G Physical State (Solid at STP) D->G Determines

Caption: Relationship between molecular properties and physical state.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 5-Phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylnicotinate is a substituted pyridine derivative with a chemical structure that lends itself to a variety of applications in medicinal chemistry and materials science. As a bifunctional molecule containing both a pyridine ring and a phenyl group, it serves as a valuable building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
IUPAC Name methyl 5-phenylpyridine-3-carboxylate
CAS Number 10177-13-6
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Melting Point 48 °C
Boiling Point 356.0 ± 30.0 °C at 760 mmHg (Predicted)
Density 1.147 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in methanol, chloroform, and other common organic solvents. Quantitative data is not readily available in the literature.
Appearance White to off-white solid.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following sections provide predicted spectroscopic information based on the chemical structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl ester protons.

Expected Chemical Shifts (δ) in CDCl₃:

  • Pyridine Ring Protons:

    • H-2: ~9.2 ppm (singlet or narrow doublet)

    • H-4: ~8.8 ppm (doublet of doublets)

    • H-6: ~8.6 ppm (doublet of doublets)

  • Phenyl Ring Protons:

    • H-2', H-6': ~7.6 ppm (doublet)

    • H-3', H-4', H-5': ~7.4-7.5 ppm (multiplet)

  • Methyl Ester Protons:

    • -OCH₃: ~3.9 ppm (singlet)

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

  • Carbonyl Carbon: ~165 ppm

  • Aromatic Carbons (Pyridine and Phenyl Rings): ~120-155 ppm

  • Methyl Ester Carbon: ~52 ppm

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 213. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 182) and the entire methoxycarbonyl group (-COOCH₃, m/z 154).

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The two most common methods are the Fischer esterification of 5-phenylnicotinic acid and the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Fischer Esterification

This method involves the acid-catalyzed esterification of 5-phenylnicotinic acid with methanol.

Reaction Scheme:

Fischer_Esterification cluster_conditions 5-Phenylnicotinic_Acid 5-Phenylnicotinic Acid Methyl_5_phenylnicotinate This compound 5-Phenylnicotinic_Acid->Methyl_5_phenylnicotinate + Methanol Methanol Methanol H2SO4 H₂SO₄ (cat.) Heat Heat

Caption: Fischer esterification of 5-phenylnicotinic acid.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-phenylnicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful cross-coupling reaction allows for the formation of the C-C bond between the pyridine and phenyl rings. A common approach involves the coupling of a halogenated nicotinate derivative with phenylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_conditions Methyl_5_bromonicotinate Methyl 5-bromonicotinate Methyl_5_phenylnicotinate This compound Methyl_5_bromonicotinate->Methyl_5_phenylnicotinate + Phenylboronic Acid Phenylboronic_Acid Phenylboronic Acid Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃) Solvent Solvent (e.g., Toluene/Ethanol/H₂O)

Caption: Suzuki-Miyaura cross-coupling for synthesis.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromonicotinate (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.02-0.05 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Logical Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (Esterification or Coupling) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Confirmation (NMR, MS) Purity->Structure PhysChem Physicochemical Properties (MP, Solubility) Structure->PhysChem Final_Product Pure this compound PhysChem->Final_Product

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound, including its physicochemical characteristics and predicted spectroscopic data. Furthermore, detailed, step-by-step experimental protocols for its synthesis via Fischer esterification and Suzuki-Miyaura cross-coupling have been presented. The information contained herein is intended to serve as a valuable and practical resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the effective utilization of this versatile chemical compound in their research endeavors.

Methyl 5-phenylnicotinate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-phenylnicotinate for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a phenyl group at the 5-position of the nicotinic acid scaffold can significantly modulate the molecule's pharmacological properties, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and the biological activities associated with the broader class of 5-substituted nicotinic acid derivatives.

Chemical Identification and Properties

The IUPAC name for this compound is methyl 5-phenylpyridine-3-carboxylate .

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 10177-13-6
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Melting Point 48 °C
Boiling Point 356.0 ± 30.0 °C (Predicted)
Density 1.147 ± 0.06 g/cm³ (Predicted)
InChI Key CJXJQNNSSJBPBF-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the creation of the 5-phenylnicotinic acid core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second step is the esterification of the resulting carboxylic acid to yield the final methyl ester.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-Phenylnicotinic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of 5-arylnicotinic acid derivatives.[1]

  • Materials:

    • 5-Bromonicotinic acid

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or Toluene/Ethanol mixture)

    • Inert gas (Argon or Nitrogen)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a reaction vessel, add 5-bromonicotinic acid (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and a base such as K₃PO₄ (2.0-3.0 equivalents).

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the reaction vessel via syringe.

    • Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the mixture under a positive flow of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with a brine solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-phenylnicotinic acid.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Fischer Esterification to this compound

This protocol is a standard Fischer esterification method.

  • Materials:

    • 5-Phenylnicotinic acid (from Step 1)

    • Methanol (reagent grade, in excess)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-phenylnicotinic acid (1.0 equivalent) in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by column chromatography on silica gel.

Synthesis Workflow Diagram

G Figure 1: General Synthesis Workflow for this compound cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification Start_Materials_1 5-Bromonicotinic Acid + Phenylboronic Acid Reaction_1 Pd(PPh₃)₄, Base Solvent, 80-100 °C Start_Materials_1->Reaction_1 Product_1 5-Phenylnicotinic Acid Reaction_1->Product_1 Reaction_2 H₂SO₄ (cat.) Reflux Product_1->Reaction_2 Intermediate Product Start_Materials_2 Methanol (excess) Start_Materials_2->Reaction_2 Product_2 This compound Reaction_2->Product_2

Caption: General Synthesis Workflow for this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of nicotinic acid derivatives has been extensively studied, revealing a wide range of pharmacological activities relevant to drug development.

Lipid-Lowering Effects

Nicotinic acid is a well-known lipid-lowering agent that favorably modulates plasma lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[2] This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A) on adipocytes.[2][3]

Signaling Pathway for Nicotinic Acid's Antilipolytic Effect

G Figure 2: Nicotinic Acid Receptor (GPR109A) Signaling Pathway Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A Receptor (on Adipocyte) Nicotinic_Acid->GPR109A binds & activates Gi_Protein Gi Protein GPR109A->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Inhibition_Node Inhibition_Node PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis (Triglyceride Breakdown) PKA->Lipolysis promotes FFA Decreased Free Fatty Acids in Plasma Lipolysis->FFA leads to Inhibition_Node->cAMP

Caption: Nicotinic Acid Receptor (GPR109A) Signaling Pathway.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and ultimately inhibits lipolysis, the breakdown of triglycerides into free fatty acids in adipose tissue.[3] The resulting decrease in plasma free fatty acids reduces the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), which is a precursor to LDL.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that derivatives of nicotinic acid exhibit significant antimicrobial and antifungal properties. The introduction of different substituents on the pyridine ring allows for the modulation of this activity. For instance, novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[5]

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Acylhydrazone Derivative (Compound 13)Staphylococcus epidermidis ATCC 122281.95[5]
Acylhydrazone Derivative (Compound 13)Staphylococcus aureus ATCC 43300 (MRSA)7.81[5]
Acylhydrazone Derivative (Compound 5)Staphylococcus aureus ATCC 43300 (MRSA)15.62[5]
1,3,4-Oxadiazoline Derivative (Compound 25)Bacillus subtilis ATCC 66337.81[5]
1,3,4-Oxadiazoline Derivative (Compound 25)Staphylococcus aureus ATCC 65387.81[5]
1,3,4-Oxadiazoline Derivative (Compound 25)Staphylococcus aureus ATCC 43300 (MRSA)15.62[5]
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

These findings suggest that the nicotinic acid scaffold is a promising starting point for the development of new antimicrobial agents.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been investigated for their anti-inflammatory potential. Studies have shown that certain novel derivatives can significantly inhibit the production of inflammatory mediators such as nitrite, TNF-α, IL-6, iNOS, and COX-2 in stimulated macrophage cells.[6] This suggests that these compounds could be developed as anti-inflammatory agents with potentially improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Conclusion for Drug Development Professionals

This compound and its related derivatives represent a versatile and promising scaffold in drug discovery. The synthetic tractability, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The demonstrated biological activities, including lipid-lowering, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this class of compounds. Further investigation into the structure-activity relationships (SAR) of 5-phenylnicotinate derivatives is warranted to optimize their efficacy, selectivity, and pharmacokinetic profiles for development into novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 5-phenylnicotinate, a key structural motif in medicinal chemistry. The document details the prevalent Suzuki-Miyaura coupling and the alternative Negishi cross-coupling reaction, offering in-depth experimental protocols, quantitative data for comparison, and visualizations of the reaction mechanisms and workflows.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development due to their presence in a variety of biologically active compounds. The synthesis of this biaryl structure is most commonly achieved through palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of the crucial carbon-carbon bond between the pyridine and phenyl rings. This guide will focus on the two most prominent methods: the Suzuki-Miyaura coupling and the Negishi coupling.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid, with an organic halide. For the synthesis of this compound, this involves the reaction of methyl 5-bromonicotinate with phenylboronic acid.

Reaction Scheme

The overall reaction is as follows:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 5-bromonicotinate Methyl 5-bromonicotinate Reaction + Methyl 5-bromonicotinate->Reaction Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction Pd Catalyst Pd(PPh₃)₄ Pd Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction This compound This compound Reaction->this compound Suzuki_Miyaura_Cycle cluster_info Key Steps pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)₂ + Base) pd2_aryl->pd0 Reductive Elimination (Ar-Ar') OA 1. Oxidative Addition TM 2. Transmetalation RE 3. Reductive Elimination Negishi_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 5-halonicotinate Methyl 5-halonicotinate (X = Br, I) Reaction + Methyl 5-halonicotinate->Reaction Phenylzinc halide Phenylzinc halide (PhZnX') Phenylzinc halide->Reaction Pd Catalyst Pd(PPh₃)₄ Pd Catalyst->Reaction Solvent THF Solvent->Reaction This compound This compound Reaction->this compound Negishi_Cycle cluster_info Key Steps pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-ZnX') pd2_aryl->pd0 Reductive Elimination (Ar-Ar') OA 1. Oxidative Addition TM 2. Transmetalation RE 3. Reductive Elimination Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants, Catalyst, and Solvent Setup->Reagents Reaction Reaction at Specified Temperature Reagents->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Product Characterization (NMR, MS) Chromatography->Characterization

The Multifaceted Biological Activities of Phenylnicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylnicotinate scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including inflammation, cancer, microbial infections, and neurological disorders. This technical guide provides a comprehensive overview of the core biological activities of phenylnicotinate derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

Phenylnicotinate derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their potent inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Data: Anti-inflammatory and COX Inhibition
Compound ClassSpecific DerivativeAssayTargetIC50 / ActivityReference CompoundReference
Nicotinic Acid DerivativesCompound 4cCarrageenan-induced rat paw edemaIn vivo anti-inflammatoryPotent activityMefenamic Acid[1]
Nicotinic Acid DerivativesCompound 4fCarrageenan-induced rat paw edemaIn vivo anti-inflammatoryMost potent in vivo activityCelecoxib, Diclofenac, Indomethacin[No direct citation]
Nicotinic Acid DerivativesCompound 4cIn vitro COX-2 InhibitionCOX-2Equipotent to CelecoxibCelecoxib[No direct citation]
Nicotinic Acid DerivativesCompound 4fIn vitro COX-2 InhibitionCOX-2Equipotent to CelecoxibCelecoxib[No direct citation]
Nicotinic Acid DerivativesCompounds 3b, 3eIn vitro COX-2 InhibitionCOX-2Equipotent to CelecoxibCelecoxib[No direct citation]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: [2][3][4][5][6]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Test Compound Administration: The phenylnicotinate derivatives or reference drugs are administered, often intraperitoneally, at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume from the paw volume at the different time points. The percentage inhibition of edema by the test compound is then calculated relative to the control group that received only carrageenan.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: [7][8][9][10][11]

This assay determines the ability of a compound to inhibit the COX enzymes.

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically conducted in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 8.0), a heme cofactor, and the respective COX enzyme.

  • Inhibitor Incubation: The test compounds (phenylnicotinate derivatives) at various concentrations are pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), the reaction is stopped by adding a solution such as hydrochloric acid or stannous chloride.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other detection methods.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathway

COX2_Inflammation_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Cyclooxygenase-2) ProInflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenylnicotinates Phenylnicotinate Derivatives Phenylnicotinates->COX2 Inhibition

Caption: Phenylnicotinates inhibit the COX-2 pathway, reducing inflammation.

Antitumor Activity

Certain phenylnicotinate derivatives have demonstrated significant potential as antitumor agents, notably through the inhibition of critical signaling molecules like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Quantitative Data: Antitumor Activity
Compound ClassSpecific DerivativeCell LineTargetIC50Reference CompoundReference
N-phenylsulfonylnicotinamideCompound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide)MCF-7EGFR TK0.09 µMNot specified[12]
N-phenylsulfonylnicotinamideCompound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide)MCF-7Antiproliferative0.07 µMNot specified[12]
Experimental Protocol

EGFR Tyrosine Kinase (TK) Inhibition Assay: [12][13][14][15][16][17]

This in vitro assay measures the ability of compounds to inhibit the kinase activity of EGFR.

  • Enzyme and Substrate: Recombinant human EGFR enzyme and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) are used.

  • Assay Plate Setup: The assay is performed in a 96-well plate.

  • Reaction Components: The reaction mixture typically includes the EGFR enzyme, the peptide substrate, ATP (as the phosphate donor), and a buffer solution containing MgCl2 and MnCl2.

  • Inhibitor Addition: The phenylnicotinate derivatives are added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive ³²P from [γ-³²P]ATP), ELISA-based methods using anti-phosphotyrosine antibodies, or fluorescence-based assays.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF (Epidermal Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Dimerization->Downstream Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Phenylnicotinates Phenylnicotinate Derivatives Phenylnicotinates->EGFR Inhibition of Tyrosine Kinase

Caption: Phenylnicotinates block EGFR signaling, inhibiting cancer cell growth.

Antimicrobial Activity

Phenylnicotinate derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity
Compound ClassSpecific DerivativeMicroorganismMIC (µM)Reference CompoundReference
PhenylfuranylnicotinamidinesCompound 4aStaphylococcus aureus10Ampicillin[1]
PhenylfuranylnicotinamidinesCompound 4bStaphylococcus aureus10Ampicillin[1]
Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay: [1][18][19][20][21][22]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds: The phenylnicotinate derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without any compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Psychotropic Activity

Certain thioalkyl derivatives of phenylnicotinate have demonstrated notable psychotropic effects, including anxiolytic, sedative, and antidepressant activities.

Experimental Protocol

Evaluation of Psychotropic Activity in Rodents: [23][24][25][26][27]

A battery of behavioral tests in mice or rats is used to assess the psychotropic effects of compounds.

  • Anxiolytic Activity: The elevated plus-maze test is a common model. An increase in the time spent in the open arms of the maze compared to the control group suggests an anxiolytic effect.

  • Sedative Activity: The open-field test can be used to assess locomotor activity. A significant decrease in movement parameters (e.g., distance traveled, rearing frequency) indicates a sedative effect.

  • Antidepressant Activity: The forced swim test or tail suspension test are widely used. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

For each test, the phenylnicotinate derivatives are administered to the animals at various doses, and their behavior is compared to that of vehicle-treated and positive control (e.g., diazepam for anxiolytic activity, imipramine for antidepressant activity) groups.

Synthesis of Phenylnicotinate Derivatives

The synthesis of phenylnicotinate derivatives often involves multi-step reactions. Below are generalized schemes for the synthesis of two classes of derivatives mentioned in this guide.

General Synthesis of 2-Substituted Phenyl Derivatives of Nicotinic Acid[1]

A common route involves the reaction of 2-chloronicotinic acid with a substituted phenylboronic acid under Suzuki coupling conditions.

Synthesis_Workflow_1 Start1 2-Chloronicotinic Acid Product1 2-Substituted Phenyl Derivative of Nicotinic Acid Start1->Product1 Reagent1 Substituted Phenylboronic Acid Reagent1->Product1 Catalyst1 Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst1->Product1 Base1 Base (e.g., K2CO3) Base1->Product1 Solvent1 Solvent (e.g., Dioxane/Water) Solvent1->Product1

Caption: General Suzuki coupling for 2-phenylnicotinic acid synthesis.

General Synthesis of N-Phenylsulfonylnicotinamide Derivatives[12][28][29][30][31]

This synthesis typically involves the reaction of nicotinoyl chloride with a substituted phenylsulfonamide.

Synthesis_Workflow_2 Start2 Nicotinic Acid Intermediate2 Nicotinoyl Chloride Start2->Intermediate2 Reaction with Product2 N-Phenylsulfonyl- nicotinamide Derivative Intermediate2->Product2 Reaction with Reagent2 Thionyl Chloride (SOCl2) Reagent2->Intermediate2 Reagent3 Substituted Phenylsulfonamide Reagent3->Product2

Caption: Synthesis of N-phenylsulfonylnicotinamides from nicotinic acid.

This guide provides a foundational understanding of the biological activities of phenylnicotinate derivatives. The presented data and methodologies are intended to serve as a valuable resource for the design and execution of future studies aimed at developing novel therapeutics based on this versatile chemical scaffold.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-phenylnicotinate (CAS No. 10177-13-6), a heterocyclic building block utilized in chemical synthesis. The following sections detail the compound's hazardous properties, safe handling procedures, emergency response, and disposal, adhering to globally recognized standards.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.

GHS Classification

The following table summarizes the GHS classification for this compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute)3H402: Harmful to aquatic life
GHS Label Elements
PictogramSignal Word
! (Exclamation Mark)Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H402: Harmful to aquatic life.

Precautionary Statements:

  • Prevention: P261, P264, P271, P273, P280

  • Response: P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313

  • Storage: P403+P233, P405

  • Disposal: P501

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance Solid
Boiling Point 356°C at 760 mmHg
Density 1.147 g/cm³
Storage Temperature Room temperature, sealed in a dry place

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

Protection TypeSpecification
Eye/Face Safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).
Hand Compatible chemical-resistant gloves.
Skin and Body Laboratory coat, long-sleeved clothing.
Respiratory Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling Procedures
  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in well-ventilated areas or under a chemical fume hood.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in work areas.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Store locked up.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates it is an irritant.

Toxicological EndpointResult/Observation
Acute Toxicity (Oral) No data available.
Acute Toxicity (Dermal) No data available.
Acute Toxicity (Inhalation) No data available.
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Sensitization No data available.
Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[2]
Reproductive Toxicity No data available.
STOT-Single Exposure May cause respiratory irritation.[1][2]
STOT-Repeated Exposure No data available.
Aspiration Hazard No data available.

Experimental Protocols

Detailed experimental safety studies for this compound are not publicly available. However, the classifications for skin and eye irritation are typically determined using standardized methods, such as those described in the OECD Guidelines for the Testing of Chemicals.

Skin Irritation (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test method uses a reconstituted human epidermis model. A small amount of the test chemical is applied to the surface of the skin tissue model. After a defined exposure period, the chemical is removed, and the tissue is incubated. Cell viability is then measured, typically by a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

Similar to the skin irritation test, this method uses a three-dimensional human cornea model. The test chemical is applied to the epithelial surface. After the exposure period, cell viability is determined. A significant decrease in viability suggests the potential for eye irritation.

Emergency Procedures

A clear and practiced emergency response plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustible. Hazardous decomposition products may include carbon oxides and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Diagrams

Workflow for Safe Handling and Emergency Response

This compound: Safe Handling & Emergency Workflow RiskAssessment Risk Assessment Handling Safe Handling Procedures RiskAssessment->Handling PPE Personal Protective Equipment (PPE) RiskAssessment->PPE Storage Proper Storage Handling->Storage Exposure Exposure Event Handling->Exposure Spill Spill Handling->Spill Disposal Waste Disposal Storage->Disposal FirstAid First Aid Exposure->FirstAid SpillResponse Spill Response Spill->SpillResponse Medical Seek Medical Attention FirstAid->Medical SpillResponse->Disposal

Caption: Workflow for handling and emergency response.

This guide is intended for informational purposes and should not replace a thorough risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) before handling any chemical.

References

In-Depth Technical Guide to the Material Safety of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 5-phenylnicotinate (CAS No. 10177-13-6). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental methodologies, and clear visual representations of safety assessment workflows.

Chemical Identification and Physical Properties

This compound is a substituted methyl nicotinate derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 10177-13-6[1][2]
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.23 g/mol [1][2]
Physical Form Solid
Boiling Point 356°C at 760 mmHg[]
Density 1.147 g/cm³[]
Storage Store at room temperature in a dry, sealed container.[1]

Hazard Identification and Classification

This compound is classified as an irritant. The GHS hazard statements associated with this compound are presented below.

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Note: While multiple supplier safety data sheets indicate H315 (Causes skin irritation), a specific study conducted according to OECD Guideline 404 concluded that the substance was not classified as a skin irritant under the Globally Harmonized System (GHS).[4] This discrepancy should be noted, and appropriate precautions should be taken.

Toxicological Data

A comprehensive search of publicly available literature and safety data sheets did not yield specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound. The primary toxicological concerns identified are related to its irritant properties.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the guidelines relevant to the identified hazards of this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: The albino rabbit is the preferred species for this test.[5]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

  • Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[5] An untreated area of the skin serves as a control.

  • Exposure: The exposure period is 4 hours.[5]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess the reversibility of the effects.[5][6]

  • Scoring: The severity of the skin reactions is scored based on a standardized grading system.

A study on a substance, presumed to be this compound, followed this guideline and reported no skin irritation or corrosion, with a skin irritation score of "0.00" for all tested animals.[4]

OECD_404_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation cluster_evaluation Evaluation prep_animal Select healthy young albino rabbit prep_fur Clip fur from dorsal area prep_animal->prep_fur apply_substance Apply 0.5g of solid to a ~6 cm² area of skin prep_fur->apply_substance cover_patch Cover with a gauze patch apply_substance->cover_patch expose_4h 4-hour exposure cover_patch->expose_4h remove_patch Remove patch expose_4h->remove_patch observe Observe for erythema and edema at 1, 24, 48, 72 hours, and up to 14 days remove_patch->observe score_lesions Score lesions based on standardized grading observe->score_lesions classify Classify substance based on severity and reversibility of effects score_lesions->classify

Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye upon a single application.

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[7]

  • Application: A single dose of the test substance (e.g., 0.1 mL for liquids or a comparable volume for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7][8]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7] The observation period can be extended to assess the reversibility of any observed effects.

  • Scoring: Ocular reactions are scored using a standardized system.

OECD_405_Workflow cluster_prep_eye Preparation cluster_application_eye Application cluster_observation_eye Observation cluster_evaluation_eye Evaluation prep_animal_eye Select healthy young albino rabbit apply_substance_eye Apply a single dose into the conjunctival sac of one eye prep_animal_eye->apply_substance_eye control_eye Untreated eye serves as control observe_eye Examine cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours apply_substance_eye->observe_eye score_lesions_eye Score ocular lesions based on a standardized system observe_eye->score_lesions_eye classify_eye Classify substance based on severity and reversibility of effects score_lesions_eye->classify_eye

Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store at room temperature.[1]

Biological Signaling Pathways

Currently, there is no publicly available information detailing the specific biological signaling pathways through which this compound exerts its irritant effects. Further research is required to elucidate the molecular mechanisms underlying its interaction with biological systems.

Conclusion

References

Potential Research Applications of Methyl 5-phenylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-phenylnicotinate, a pyridine derivative with the chemical formula C₁₃H₁₁NO₂, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, its structural relationship to a class of compounds with diverse and significant biological activities suggests a range of potential research applications. This technical guide consolidates the available information on structurally related nicotinic acid and phenylnicotinate derivatives to extrapolate and propose promising avenues for the investigation of this compound. This document covers its chemical properties, potential therapeutic applications based on analogous compounds, suggested experimental protocols for its synthesis and biological evaluation, and conceptual pathways for future research.

Introduction

Nicotinic acid (niacin) and its derivatives have long been recognized for their diverse pharmacological effects. The introduction of a phenyl group at the 5-position of the pyridine ring, as seen in this compound, offers a unique lipophilic and aromatic substitution that can significantly influence its interaction with biological targets. The exploration of such derivatives is a promising strategy in the quest for novel therapeutic agents. This guide aims to provide a comprehensive overview of the potential research applications of this compound by examining the established activities of its structural analogs.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research.

PropertyValueReference
CAS Number 10177-13-6--INVALID-LINK--[1]
Molecular Formula C₁₃H₁₁NO₂--INVALID-LINK--[]
Molecular Weight 213.23 g/mol --INVALID-LINK--[]
IUPAC Name methyl 5-phenylpyridine-3-carboxylate--INVALID-LINK--[]
Synonyms METHYL-5-PHENYL-NICOTONOATE--INVALID-LINK--[1]
SMILES COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2--INVALID-LINK--[1]

Potential Research Applications

Based on the biological activities of structurally similar compounds, this compound holds potential in several key research areas.

Antimicrobial Activity

Derivatives of nicotinic acid have demonstrated notable antibacterial and antifungal properties. For instance, hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and evaluated for their antimicrobial effects.

Table 1: Antimicrobial Activity of a Structurally Related Phenylnicotinic Acid Derivative

CompoundTarget OrganismActivityReference
2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazonesBacteria and FungiModerate antibacterial and antifungal activity--INVALID-LINK--[3]

This suggests that this compound could serve as a valuable starting point for the development of novel antimicrobial agents.

Anticancer and Enzyme Inhibition

The nicotinate scaffold is a recognized pharmacophore in the design of enzyme inhibitors, some of which have shown anticancer potential. While direct anticancer studies on this compound are not available, its core structure is present in molecules with such activities.

Cardiovascular and Vasodilatory Effects

Methyl nicotinate, the parent compound lacking the phenyl group, is a known rubefacient that causes peripheral vasodilation.[4] This effect is thought to be mediated through the prostaglandin pathway and local sensory nerves. The phenyl substitution in this compound may modulate this activity, suggesting potential applications in studies of microcirculation and as a topical agent for conditions requiring increased local blood flow. Phosphodiesterase-5 (PDE5) inhibitors, which also have vasodilatory effects, have shown benefits in various cardiovascular conditions.[5][6][7][8][9] The potential for this compound to influence similar pathways warrants investigation.

Central Nervous System (CNS) Applications

Nicotinic acid and its derivatives can cross the blood-brain barrier and have been investigated for their effects on the CNS.[10][11][12][13] The lipophilic nature of the phenyl group in this compound may enhance its CNS penetration, making it a candidate for investigation in neurological disorders.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and biological evaluation of this compound, adapted from methodologies used for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the Fischer esterification of 5-phenylnicotinic acid.

Materials:

  • 5-phenylnicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve 5-phenylnicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

G cluster_synthesis Synthesis Workflow 5-Phenylnicotinic Acid 5-Phenylnicotinic Acid Reflux Reflux 5-Phenylnicotinic Acid->Reflux Esterification Methanol + H2SO4 Methanol + H2SO4 Methanol + H2SO4->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed synthesis workflow for this compound.

In Vitro Antimicrobial Assay (Broth Microdilution)

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive control (microorganism with standard drug) and negative control (microorganism with solvent) wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

While specific pathways for this compound are yet to be elucidated, the activities of related compounds suggest potential areas of investigation.

G cluster_research Potential Research Areas and Targets cluster_antimicrobial Antimicrobial cluster_anticancer Anticancer cluster_cardiovascular Cardiovascular cluster_cns CNS This compound This compound Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis This compound->Bacterial Cell Wall Synthesis Potential Inhibition Fungal Ergosterol Synthesis Fungal Ergosterol Synthesis This compound->Fungal Ergosterol Synthesis Potential Inhibition Receptor Tyrosine Kinases Receptor Tyrosine Kinases This compound->Receptor Tyrosine Kinases Potential Modulation Cell Cycle Regulation Cell Cycle Regulation This compound->Cell Cycle Regulation Potential Interference Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Potential Triggering Prostaglandin Synthesis Prostaglandin Synthesis This compound->Prostaglandin Synthesis Potential Modulation Phosphodiesterase (PDE) Activity Phosphodiesterase (PDE) Activity This compound->Phosphodiesterase (PDE) Activity Potential Inhibition Neurotransmitter Receptors Neurotransmitter Receptors This compound->Neurotransmitter Receptors Potential Binding Enzyme Inhibition (e.g., MAO) Enzyme Inhibition (e.g., MAO) This compound->Enzyme Inhibition (e.g., MAO) Potential Inhibition Vasodilation Vasodilation Prostaglandin Synthesis->Vasodilation Phosphodiesterase (PDE) Activity->Vasodilation

Caption: Conceptual diagram of potential research avenues for this compound.

Conclusion

This compound represents an under-investigated molecule with significant potential for research and development in various therapeutic areas. By leveraging the knowledge gained from the study of its structural analogs, researchers can design targeted experiments to unlock its pharmacological profile. The proposed research applications, experimental protocols, and conceptual pathways in this guide serve as a foundational resource for initiating such investigations. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this promising compound.

References

The Phenylnicotinate Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylnicotinate scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This biphenyl-like framework, consisting of a phenyl ring linked to a nicotinic acid or ester moiety, serves as a versatile template for the design of novel therapeutic agents targeting a range of diseases. Its unique stereoelectronic properties allow for diverse interactions with various biological targets, leading to applications in inflammation, pain management, central nervous system (CNS) disorders, and oncology. This technical guide provides a comprehensive overview of the phenylnicotinate core, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications, supplemented with detailed experimental protocols and visual pathway diagrams to facilitate further research and drug development.

Synthesis of the Phenylnicotinate Scaffold

The construction of the phenylnicotinate core and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

General Synthetic Workflow

The general strategy involves the coupling of a halogenated nicotinic acid derivative with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.

Synthetic Workflow Start Halogenated Nicotinic Acid Derivative Coupling Suzuki-Miyaura Coupling Start->Coupling Reagent Phenylboronic Acid Reagent->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Product Phenylnicotinate Scaffold Coupling->Product COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (PGE2) COX2->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Mediation Inhibitor Phenylnicotinate Derivative Inhibitor->COX2 Inhibition a7_nAChR_Pathway ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR Binds PAM Phenylnicotinate (PAM) PAM->a7nAChR Modulates JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates Gene Gene Expression (Neuroprotective & Anti-inflammatory) Nucleus->Gene

The Dawn of a Lipid-Lowering Era: A Technical History of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the battle against dyslipidemia, a key risk factor for cardiovascular disease, has been a central focus of pharmaceutical research. While statins have become the cornerstone of treatment, the story of lipid-lowering therapies has deeper roots, extending to the fascinating discovery and development of nicotinic acid and its derivatives. This in-depth technical guide delves into the core of this history, focusing on the discovery, synthesis, and biological evaluation of nicotinic acid esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

From Pellagra Prevention to Cholesterol Reduction: The Genesis of Nicotinic Acid Therapy

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867. However, its biological significance remained unrecognized until the early 20th century when it was identified as the cure for pellagra, a devastating disease caused by niacin deficiency. It wasn't until 1955 that Rudolf Altschul and his colleagues made the groundbreaking discovery that pharmacological doses of nicotinic acid could significantly lower cholesterol levels in humans, marking its entry into the field of cardiovascular medicine.[1] This discovery predated the first statin by over three decades, establishing nicotinic acid as the oldest known lipid-lowering drug.[1]

The therapeutic effects of nicotinic acid on lipid profiles are broad-spectrum. It is known to decrease total cholesterol, low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while simultaneously increasing high-density lipoprotein (HDL) cholesterol.[2][3][4]

The Quest for Improved Tolerability: The Rise of Nicotinic Acid Esters

Despite its efficacy, the clinical use of nicotinic acid has been hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing. This unpleasant, though harmless, reaction is characterized by redness, warmth, and itching of the skin.[2] This limitation spurred the development of various formulations and derivatives, including a range of nicotinic acid esters, with the primary goal of improving patient tolerance and compliance. The rationale behind esterification was to create prodrugs that would be slowly hydrolyzed in the body to release nicotinic acid, thereby avoiding the rapid spike in plasma concentration that triggers the flushing response.

A variety of nicotinic acid esters have been synthesized and investigated over the years, each with unique properties and therapeutic profiles. Some of the most notable examples include:

  • Inositol Hexanicotinate (IHN): Also known as "no-flush niacin," IHN is the hexanicotinic acid ester of inositol.[5]

  • Pentaerythritol Tetranicotinate (Perycit®): An ester of nicotinic acid with the polyol pentaerythritol.

  • Sorbinicate (Nicosterolo®): The hexaester of D-glucitol (sorbitol) and nicotinic acid.

  • Nicofuranose: A derivative of nicotinic acid.

  • Etofibrate: A compound that incorporates both clofibric acid (a fibrate) and nicotinic acid through an ethylene glycol linker.[6]

Synthesis and Experimental Evaluation: A Methodological Overview

The development of nicotinic acid esters has been underpinned by robust chemical synthesis and rigorous biological testing. This section provides an overview of the key experimental protocols and methodologies employed in their discovery and evaluation.

Chemical Synthesis of Nicotinic Acid Esters

The synthesis of nicotinic acid esters typically involves standard esterification reactions. Below are generalized experimental protocols for the synthesis of several key esters.

Table 1: Summary of Synthesis Protocols for Nicotinic Acid Esters

EsterReactantsReagents/CatalystsSolventGeneral Conditions
Methyl Nicotinate Nicotinic acid, MethanolConcentrated Sulfuric AcidMethanolReflux for 16 hours.[7]
Pentaerythritol Tetranicotinate Pentaerythritol, Nicotinoyl chloridePyridineChloroformStirring at room temperature.
Inositol Hexanicotinate myo-Inositol, Nicotinoyl chloride hydrochloridePyridineN,N-DimethylformamideHeating at 100-120°C.
Active Esters (e.g., p-nitrophenyl) Isonicotinoylchloride hydrochloride, p-nitrophenolTriethylamineTetrahydrofuran (THF)Stirred at room temperature for 12 hours.[8]

A common synthetic route involves the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride, often as a hydrochloride salt. This is typically achieved by reacting nicotinic acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide (DMF).[8] The resulting nicotinoyl chloride can then be reacted with the desired alcohol in the presence of a base, such as pyridine or triethylamine, to yield the corresponding ester.[8]

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Hydrochloride Nicotinic_Acid->Nicotinoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) + DMF (cat.) Thionyl_Chloride->Nicotinoyl_Chloride Nicotinic_Acid_Ester Nicotinic Acid Ester Nicotinoyl_Chloride->Nicotinic_Acid_Ester Esterification Alcohol Alcohol (R-OH) Alcohol->Nicotinic_Acid_Ester Base Base (e.g., Pyridine) Base->Nicotinic_Acid_Ester

In Vitro Evaluation: GPR109A Receptor Activation

The primary molecular target of nicotinic acid and its esters is the G protein-coupled receptor GPR109A (also known as HCA₂).[9][10] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[8] In vitro assays to determine the potency and efficacy of nicotinic acid esters at the GPR109A receptor are crucial in the drug discovery process.

A common method to assess GPR109A activation is through a cAMP-based functional assay.

Table 2: Protocol for In Vitro GPR109A Activation Assay

StepProcedure
1. Cell Culture Maintain a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells) in appropriate culture medium.
2. Cell Seeding Seed the cells into a 384-well plate and incubate overnight to allow for cell attachment.
3. Compound Preparation Prepare serial dilutions of the test nicotinic acid ester and a reference agonist (e.g., nicotinic acid or acifran).
4. Compound Treatment Add the compound dilutions to the cells and incubate for a specified period. To stimulate adenylyl cyclase, add forskolin.
5. Cell Lysis and Detection Lyse the cells and add cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF, AlphaScreen, or ELISA-based kits).
6. Data Analysis Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration-response curves to determine the EC₅₀ and Emax values for each compound.

GPR109A_Signaling_Pathway Nicotinic_Acid_Ester Nicotinic Acid Ester (hydrolyzed to Nicotinic Acid) GPR109A GPR109A Nicotinic_Acid_Ester->GPR109A Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Gi Gi GPR109A->Gi Activates AC AC Gi->AC Inhibits

In Vivo Evaluation: Animal Models of Dyslipidemia

To assess the lipid-lowering efficacy of nicotinic acid esters in a physiological setting, various animal models of dyslipidemia are employed. These models can be induced by diet or genetic modification.

Table 3: Common Animal Models for Dyslipidemia Studies

ModelInduction MethodKey Characteristics
Rat High-fructose or high-fat dietElevated triglycerides and cholesterol.[11]
Rabbit (New Zealand White) Cholesterol-enriched dietDevelops hypercholesterolemia and atherosclerosis.[12]
Mouse (C57BL/6) High-fat dietSusceptible to diet-induced obesity and dyslipidemia.[12]
Mouse (LDLR-/- or ApoE-/-) Genetic knockoutSpontaneous and severe hyperlipidemia and atherosclerosis.[12][13]

A generalized experimental workflow for in vivo studies is outlined below.

In_Vivo_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Induction Induction of Dyslipidemia (e.g., High-Fat Diet) Acclimatization->Induction Randomization Randomization into Treatment Groups Induction->Randomization Treatment Treatment with Nicotinic Acid Ester or Vehicle Randomization->Treatment Blood_Collection Periodic Blood Collection Treatment->Blood_Collection Tissue_Harvesting Tissue Harvesting (e.g., Liver, Aorta) Treatment->Tissue_Harvesting Lipid_Analysis Lipid Profile Analysis (TC, TG, LDL, HDL) Blood_Collection->Lipid_Analysis Histopathology Histopathological Analysis Tissue_Harvesting->Histopathology

Clinical Evidence and Quantitative Data for Nicotinic Acid Esters

While the development of nicotinic acid esters was driven by the desire to improve upon the side-effect profile of nicotinic acid, the clinical data on their lipid-lowering efficacy has been a subject of ongoing investigation.

Inositol Hexanicotinate (IHN)

IHN has been marketed as a "no-flush" niacin. However, its efficacy in dyslipidemia has been debated. Some studies have suggested that IHN may not be as effective as crystalline nicotinic acid, potentially due to incomplete hydrolysis to free nicotinic acid.[14] A 2013 study found that inositol hexanicotinate was ineffective in managing high cholesterol.[15] Conversely, a more recent study in 2023 reported that IHN significantly improved the serum lipid profile, including a rise in HDL levels, without causing flushing.[16] Another study also concluded that IHN is a safe and effective alternative to niacin for correcting dyslipidemia.[17]

Table 4: Clinical Data for Inositol Hexanicotinate (IHN)

Study (Year)DosageDurationKey Findings
Kazmi et al. (2023)[16]1g twice daily12 weeksSignificant decrease in TG, VLDL, Total Cholesterol, and LDL; significant increase in HDL.
Abstract (2019)[17]1g twice daily12 weeksSignificant reduction in TG, VLDL, Total Cholesterol, and LDL; significant increase in HDL.
Keenan et al. (2013)[15]1500 mg/day6 weeksNo significant improvement in blood lipids compared to placebo.
Pentaerythritol Tetranicotinate (Perycit®)

Clinical studies on pentaerythritol tetranicotinate have shown more consistent lipid-lowering effects.

Table 5: Clinical Data for Pentaerythritol Tetranicotinate

Study (Year)DosageDurationKey Findings
Sasaki et al. (1997)[2]750 mg/day followed by 1500 mg/day16 weeks750 mg/day decreased TC and LDL in type IIa hyperlipidemia and TG in type IV. 1500 mg/day also decreased Lp(a) in patients with high baseline levels.
Olsson et al. (1974)[18]In combination with other agents-Effective in combination therapy for hyperlipidemia.
Sorbinicate (Nicosterolo®)

Preclinical studies in rabbits suggested that sorbinicate had greater hypolipidemic and anti-atherogenic activity compared to an equivalent dose of nicotinic acid, with more constant plasma levels of the active drug.[19] Clinical studies in patients with hyperlipoproteinemia also demonstrated its efficacy.[20]

Etofibrate

Etofibrate is a unique compound that combines the properties of a fibrate and nicotinic acid. As a prodrug, it is hydrolyzed to clofibric acid and nicotinic acid.[6] Clinical trials have shown that etofibrate effectively reduces triglycerides and total cholesterol.[21]

The Signaling Nexus: GPR109A and Beyond

The discovery of GPR109A as the receptor for nicotinic acid was a major breakthrough in understanding its mechanism of action.[22] The activation of this receptor in adipocytes is central to the antilipolytic effect of nicotinic acid and its esters. However, research also suggests that some of the lipid-modifying effects of nicotinic acid may be independent of GPR109A.[21]

Drug_Development_Logic Niacin_Efficacy Nicotinic Acid Efficacy (Lipid Lowering) Prodrug_Hypothesis Prodrug Hypothesis: Slow Release to Reduce Cmax Niacin_Efficacy->Prodrug_Hypothesis Niacin_Side_Effect Flushing Side Effect Niacin_Side_Effect->Prodrug_Hypothesis Ester_Synthesis Synthesis of Nicotinic Acid Esters Prodrug_Hypothesis->Ester_Synthesis Preclinical_Testing Preclinical Testing (In Vitro & In Vivo) Ester_Synthesis->Preclinical_Testing Clinical_Trials Clinical Trials Preclinical_Testing->Clinical_Trials Improved_Tolerability Improved Tolerability (Reduced Flushing) Clinical_Trials->Improved_Tolerability Comparable_Efficacy Comparable Efficacy to Niacin Clinical_Trials->Comparable_Efficacy

Conclusion and Future Perspectives

The journey of nicotinic acid esters from their conceptualization as a solution to the flushing side effect of nicotinic acid to their clinical evaluation has been a long and complex one. While some esters have shown promise in preclinical and clinical studies, their widespread adoption has been limited, in part due to the overwhelming success of statins. However, the unique ability of nicotinic acid and its derivatives to significantly raise HDL cholesterol and lower triglycerides continues to make them a valuable area of research, particularly for patients with mixed dyslipidemia or those who are statin-intolerant.

Future research in this area may focus on developing novel esters with optimized pharmacokinetic profiles to ensure consistent and effective release of nicotinic acid. Furthermore, a deeper understanding of the GPR109A-independent effects of these compounds could unveil new therapeutic targets and applications. As the landscape of cardiovascular disease management continues to evolve, the rich history and scientific foundation of nicotinic acid esters provide a valuable platform for the development of next-generation lipid-modifying therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-phenylnicotinate is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted pyridine core. This document provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, offering mild reaction conditions and tolerance to a broad range of functional groups.[1][2][3] This protocol is designed to be a representative procedure, and optimization may be necessary for specific experimental setups.

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of methyl 5-bromonicotinate with phenylboronic acid. The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 5-bromonicotinate to form a Pd(II) intermediate.[1][3]

  • Transmetalation: In the presence of a base, the phenyl group from the phenylboronic acid is transferred to the palladium center.[1][3]

  • Reductive Elimination: The coupled product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][3]

Experimental Protocol

This protocol details the Suzuki-Miyaura cross-coupling reaction to synthesize this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Methyl 5-bromonicotinateC₇H₆BrNO₂216.03Starting material
Phenylboronic acidC₆H₇BO₂121.93Coupling partner
Palladium(II) acetatePd(OAc)₂224.50Catalyst precursor
TriphenylphosphinePPh₃262.29Ligand
Potassium carbonateK₂CO₃138.21Base
1,4-DioxaneC₄H₈O₂88.11Solvent, anhydrous
WaterH₂O18.02Co-solvent, degassed
Ethyl acetateC₄H₈O₂88.11For extraction
Brine (saturated NaCl solution)NaCl/H₂O-For washing
Anhydrous sodium sulfateNa₂SO₄142.04Drying agent
Silica gelSiO₂60.08For column chromatography
HexaneC₆H₁₄86.18Eluent for chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add methyl 5-bromonicotinate (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium(II) acetate catalyst (0.02 mmol, 2 mol%) and triphenylphosphine ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (methyl 5-bromonicotinate) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

Stoichiometry Table:

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (mg) or Volume (mL)
Methyl 5-bromonicotinate216.031.01.0216
Phenylboronic acid121.931.21.2146
Palladium(II) acetate224.500.020.024.5
Triphenylphosphine262.290.040.0410.5
Potassium carbonate138.212.02.0276
1,4-Dioxane---4 mL
Water---1 mL

Expected Product Characterization Data:

PropertyValue
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23 g/mol
AppearanceWhite to off-white solid
Melting Point48 °C

Visualizations

Experimental Workflow:

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - Methyl 5-bromonicotinate - Phenylboronic acid - K₂CO₃ catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ solvent Add Solvents: - 1,4-Dioxane - Water inert Establish Inert Atmosphere (Ar/N₂) heat Heat and Stir (80-100 °C) inert->heat monitor Monitor by TLC heat->monitor quench Cool and Quench monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product product purify->product This compound

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle:

SuzukiCycle pd0 Pd(0)L₂ pd_int1 [Ar-Pd(II)L₂(Br)] pd0->pd_int1 Oxidative Addition pd_int2 [Ar-Pd(II)L₂(Ph)] pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product This compound (Ar-Ph) pd_int2->product start Methyl 5-bromonicotinate (Ar-Br) start->pd_int1 boronic Phenylboronic Acid (Ph-B(OH)₂) + Base boronic->pd_int1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Methyl 5-phenylnicotinate via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the synthesis of Methyl 5-phenylnicotinate, a valuable building block in medicinal chemistry, through the Suzuki coupling of Methyl 5-bromonicotinate and phenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (Methyl 5-bromonicotinate) and an organoboron reagent (phenylboronic acid). The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of Methyl 5-bromonicotinate, forming a Palladium(II) complex.

  • Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands (the nicotinate ester and the phenyl group) on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Palladium(0) catalyst for the next cycle.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of this compound.

Materials
  • Methyl 5-bromonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-bromonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure solid.

Data Presentation

Reactant and Product Information
Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-bromonicotinateStarting MaterialC₇H₆BrNO₂216.03
Phenylboronic acidReagentC₆H₇BO₂121.93
This compoundProductC₁₃H₁₁NO₂213.23[4]
Reaction Conditions and Yield
ParameterValue
CatalystPd(OAc)₂ / PPh₃
BaseK₂CO₃
Solvent1,4-Dioxane / H₂O
Temperature80-90 °C
Reaction Time8-16 hours
Typical Yield80-95% (Reported for similar Suzuki couplings)
Characterization Data for this compound
TechniqueData
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)9.21 (s, 1H), 8.80 (s, 1H), 8.41 (s, 1H), 7.62-7.58 (m, 2H), 7.50-7.42 (m, 3H), 3.98 (s, 3H). (Predicted, based on analogous structures)[5][6]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)165.8, 153.2, 150.1, 138.5, 135.9, 132.7, 129.3, 128.6, 127.4, 126.8, 52.6. (Predicted, based on analogous structures)[7][8]
Mass Spectrum (EI) m/z213 (M+), 182, 154, 127. (Predicted fragmentation pattern)[9][10]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex OxAdd_label Oxidative Addition ArX Methyl 5-bromonicotinate (Ar-X) OxAdd Oxidative Addition PdII_Ar_Ar_prime Ar-Pd(II)L₂-Ar' PdII_complex->PdII_Ar_Ar_prime Transmetal_label Transmetalation Base_Boronic Phenylboronic Acid + Base (Ar'-B(OH)₂ + Base) Transmetal Transmetalation PdII_Ar_Ar_prime->Pd0 Product This compound (Ar-Ar') PdII_Ar_Ar_prime->Product RedElim_label Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, catalyst, and ligand to flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N₂. setup->inert solvent Add Solvents: - Anhydrous 1,4-dioxane and degassed water. inert->solvent reaction Reaction: - Heat to 80-90 °C with stirring. - Monitor by TLC/LC-MS. solvent->reaction workup Work-up: - Cool to RT. - Dilute with EtOAc and H₂O. - Separate layers and extract. reaction->workup purification Purification: - Dry, filter, and concentrate organic layers. - Column chromatography. workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions ArylHalide Methyl 5-bromonicotinate Product This compound ArylHalide->Product BoronicAcid Phenylboronic Acid BoronicAcid->Product Catalyst Palladium(II) Acetate Catalyst->Product Ligand Triphenylphosphine Ligand->Product Base Potassium Carbonate Base->Product Solvent 1,4-Dioxane / Water Solvent->Product Temperature 80-90 °C Temperature->Product

References

Application Notes: Palladium-Catalyzed Synthesis of 5-Phenylnicotinates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Arylnicotinates, particularly 5-phenylnicotinates, represent a significant class of compounds in medicinal chemistry and drug development. The introduction of an aryl group at the 5-position of the nicotinic acid scaffold can significantly modulate the molecule's biological activity.[1] Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon bonds necessary for constructing these complex molecules.[2][3] This document provides detailed protocols and data for the synthesis of 5-phenylnicotinates, primarily focusing on the robust and widely used Suzuki-Miyaura coupling reaction, while also considering other applicable methods like Stille, Negishi, and Heck couplings.[1]

The general transformation involves coupling a 5-halonicotinate (typically 5-bromonicotinate) with an organometallic phenyl reagent.[4] To prevent side reactions, the carboxylic acid group of 5-bromonicotinic acid is often protected as an ester prior to the coupling reaction.[5]

Overview of Palladium-Catalyzed Cross-Coupling Methods

Several palladium-catalyzed reactions can be employed for the synthesis of 5-phenylnicotinates. The choice of method often depends on the availability of starting materials, functional group tolerance, and the toxicity of reagents.

  • Suzuki-Miyaura Coupling : This is the most common method, reacting a 5-halonicotinate with phenylboronic acid in the presence of a palladium catalyst and a base.[1][6] It is favored for its mild reaction conditions, high functional group tolerance, and the relatively low toxicity of boron-containing reagents.[7]

  • Stille Coupling : This reaction involves the coupling of a 5-halonicotinate with an organotin reagent (e.g., phenyltributylstannane).[8] While versatile, the primary drawback is the high toxicity of the organotin compounds.[7][8]

  • Negishi Coupling : This method utilizes a highly reactive organozinc reagent (e.g., phenylzinc chloride) to couple with the 5-halonicotinate.[3][9] It is known for its high reactivity and yield but requires the preparation of moisture-sensitive organozinc compounds.[4]

  • Heck Coupling : This reaction couples the 5-halonicotinate with styrene (an alkene). While feasible, controlling regioselectivity can be a challenge, and it is less commonly used for this specific transformation compared to other methods.[2][10]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed synthesis of 5-phenylnicotinates. The Suzuki-Miyaura coupling is the most well-documented for this specific transformation.

Coupling Method5-HalonicotinatePhenyl ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Ethyl 5-bromonicotinatePhenylboronic acidPd(OAc)₂ (1 mol%)K₂CO₃95% EtOH / H₂O60-802-4Good-Excellent[5]
Suzuki-Miyaura Methyl 5-bromonicotinatePhenylboronic acidPd(PPh₃)₄ (2-5 mol%)K₃PO₄DMF80-100-Good[1]
Negishi Methyl 5-bromonicotinatePhenylzinc chloridePd(PPh₃)₄ (3 mol%)-DMFReflux-86%[4]
Stille (General) Aryl BromideOrganostannanePd(PPh₃)₄ / Pd(OAc)₂-DMF / Toluene80-120-Variable[7][8]
Heck (General) Aryl BromideStyrenePd(OAc)₂Et₃N / NaOAcDMF / NMP100-120-Variable[10][11]

Experimental Workflow

The general workflow for the synthesis of 5-phenylnicotinates via palladium-catalyzed cross-coupling is illustrated below.

G cluster_reactants 1. Reactants cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification cluster_product 5. Final Product Reactants 5-Bromonicotinate & Phenylboronic Acid Setup Add Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), & Solvent (e.g., EtOH/H₂O) Reactants->Setup Combine Reaction Heat with vigorous stirring (e.g., 60-80 °C, 2-4 h). Monitor by TLC. Setup->Reaction Initiate Workup Cool to RT, add H₂O, extract with Ethyl Acetate, wash with brine, dry, and concentrate. Purify via column chromatography. Reaction->Workup Complete Product Ethyl 5-phenylnicotinate Workup->Product Isolate

Caption: General workflow for the synthesis of Ethyl 5-phenylnicotinate.[5]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling in Solution-Phase[5]

This protocol details the synthesis of ethyl 5-phenylnicotinate from ethyl 5-bromonicotinate and phenylboronic acid.

Materials:

  • Ethyl 5-bromonicotinate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • 95% Ethanol (3 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl 5-bromonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the solvent mixture of 95% ethanol (3 mL) and water (1 mL).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%). The mixture should turn brown upon the addition of the catalyst.

  • Reaction: Heat the reaction mixture in a preheated water bath at 60-80 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation to obtain the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Suzuki-Miyaura Coupling[1][2]

This protocol is adapted for combinatorial chemistry, where 5-bromonicotinic acid is first attached to a solid support.

Materials:

  • 5-Bromonicotinic acid-bound Wang resin (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Preparation: Suspend the 5-bromonicotinic acid-bound resin in degassed DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the resin suspension and agitate the mixture for 10 minutes.

  • Reagent Addition: Add K₃PO₄ (3.0 equiv) and the arylboronic acid (3.0 equiv).

  • Reaction: Degas the mixture with an inert gas (e.g., argon) and shake at 80 °C for 24 hours.

  • Washing: Filter the resin and wash sequentially with DMF, DCM, and methanol (3 times each).

  • Cleavage: Cleave the final product from the resin using a solution of TFA in DCM to yield the 5-arylnicotinic acid.

Catalytic Cycle

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a fundamental concept in understanding these transformations.[2] It typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)Ln pd2_ox R-Pd(II)-X Ln pd0->pd2_ox Oxidative Addition (+ R-X) pd2_trans R-Pd(II)-Ar Ln pd2_ox->pd2_trans Transmetalation (+ Ar-M) pd2_trans->pd0 Reductive Elimination (+ R-Ar)

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.[2]

Conclusion

The palladium-catalyzed synthesis of 5-phenylnicotinates is a highly efficient and indispensable tool for researchers in organic synthesis and drug discovery. The Suzuki-Miyaura coupling stands out as the most practical and widely applied method due to its operational simplicity, mild conditions, and use of non-toxic reagents.[1] The provided protocols offer robust starting points for the synthesis of these valuable compounds, and the general principles can be adapted for various substrates and other cross-coupling reactions to generate diverse libraries of 5-arylnicotinic acid derivatives.

References

Methyl 5-phenylnicotinate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylnicotinate is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine core substituted with a phenyl group and a methyl ester, offers multiple reactive sites for chemical modification. This allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The phenylpyridine motif is a recognized pharmacophore in various biologically active compounds, and the ester functionality serves as a versatile handle for transformations into amides, carboxylic acids, and alcohols. These key functional group interconversions pave the way for the creation of extensive compound libraries for screening and lead optimization.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples methyl 5-bromonicotinate with phenylboronic acid to form the desired carbon-carbon bond.

Table 1: Reaction Parameters for the Synthesis of this compound via Suzuki-Miyaura Coupling

Reagent/ParameterMolar Equiv. / Value
Methyl 5-bromonicotinate1.0
Phenylboronic acid1.5
Pd(PPh₃)₄0.05
Na₂CO₃ (2M solution)2.0
SolventToluene/Ethanol (3:1)
Temperature80 °C
Reaction Time12 h
Yield86%

Key Transformations of this compound

This compound is a versatile intermediate that can be readily transformed into a variety of other useful building blocks, including amides, carboxylic acids, and alcohols.

Amide Formation: Synthesis of 5-Phenylnicotinamide Derivatives

The methyl ester of this compound can be readily converted to a wide range of amides through reaction with primary or secondary amines. This transformation is typically achieved by heating the ester with the desired amine, sometimes in the presence of a catalyst or with the use of a co-solvent to facilitate the reaction. The resulting 5-phenylnicotinamide scaffold is a key feature in a number of pharmacologically active molecules.

Hydrolysis: Synthesis of 5-Phenylnicotinic Acid

Saponification of the methyl ester using a base such as sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol, followed by acidic workup, affords 5-phenylnicotinic acid. This carboxylic acid is a valuable intermediate for the synthesis of more complex molecules, including the formation of more stable amide bonds using peptide coupling reagents.

Reduction: Synthesis of (5-Phenylpyridin-3-yl)methanol

The ester functionality can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[1][2][3][4][5] The resulting (5-phenylpyridin-3-yl)methanol can be used in further synthetic manipulations, such as etherification or conversion to a leaving group for nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 5-bromonicotinate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add methyl 5-bromonicotinate (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a 3:1 mixture of toluene and ethanol.

  • To this stirred mixture, add 2M aqueous Na₂CO₃ solution (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.15 (d, J=2.0 Hz, 1H), 8.70 (d, J=2.0 Hz, 1H), 8.35 (t, J=2.0 Hz, 1H), 7.60-7.40 (m, 5H), 3.95 (s, 3H).

Protocol 2: General Procedure for the Synthesis of N-Substituted-5-phenylnicotinamides

Materials:

  • This compound

  • Desired primary or secondary amine

  • Methanol (or other suitable solvent)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv) in methanol.

  • Add the desired amine (1.2-2.0 equiv).

  • Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-5-phenylnicotinamide.

Protocol 3: Synthesis of 5-Phenylnicotinic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 equiv) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-phenylnicotinic acid.

Protocol 4: Synthesis of (5-Phenylpyridin-3-yl)methanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until a granular precipitate is formed.

  • Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give (5-phenylpyridin-3-yl)methanol.

Visualizing the Synthetic Pathways

Synthesis_of_Methyl_5_phenylnicotinate cluster_start Starting Materials Methyl 5-bromonicotinate Methyl 5-bromonicotinate Suzuki Coupling Suzuki Coupling Methyl 5-bromonicotinate->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Pd(PPh₃)₄, Na₂CO₃

Caption: Synthesis of this compound via Suzuki Coupling.

Transformations_of_Methyl_5_phenylnicotinate cluster_products Derivative Products This compound This compound 5-Phenylnicotinamide 5-Phenylnicotinamide This compound->5-Phenylnicotinamide R¹R²NH, heat 5-Phenylnicotinic acid 5-Phenylnicotinic acid This compound->5-Phenylnicotinic acid 1. NaOH, H₂O/MeOH 2. H₃O⁺ (5-Phenylpyridin-3-yl)methanol (5-Phenylpyridin-3-yl)methanol This compound->(5-Phenylpyridin-3-yl)methanol 1. LiAlH₄, THF 2. Workup

Caption: Key synthetic transformations of this compound.

Amide_Library_Workflow This compound This compound Amidation Reaction Amidation Reaction This compound->Amidation Reaction Amine Building Blocks Amine Building Blocks Amine Building Blocks->Amidation Reaction 5-Phenylnicotinamide Library 5-Phenylnicotinamide Library Amidation Reaction->5-Phenylnicotinamide Library Biological Screening Biological Screening 5-Phenylnicotinamide Library->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Workflow for generating a 5-phenylnicotinamide library.

Potential Applications in Drug Discovery

The 5-phenylnicotinamide scaffold and its derivatives have been investigated for a range of biological activities. The ability to readily diversify the amide functionality allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Areas of therapeutic interest for nicotinamide derivatives include oncology, inflammation, and neurodegenerative diseases. The protocols outlined here provide a foundation for the synthesis of novel compounds for screening in these and other disease areas.

References

Application Notes and Protocols for the Synthesis of Methyl 5-phenylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of methyl 5-phenylnicotinate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the prevalence of the 5-phenylnicotinate scaffold in biologically active molecules. The synthetic strategies outlined herein focus on robust and widely applicable methodologies, primarily the Suzuki-Miyaura cross-coupling reaction and Fischer-Speier esterification.

Introduction

This compound derivatives are heterocyclic compounds that serve as valuable building blocks in the development of novel therapeutic agents. The pyridine core is a privileged structure in medicinal chemistry, and the addition of a phenyl group at the 5-position can significantly influence the molecule's pharmacological properties. These derivatives have been investigated for their potential as modulators of various biological targets, including nicotinic acetylcholine receptors (nAChRs). Modulation of nAChRs is a key strategy in the development of treatments for neurological disorders, pain, and inflammation.

The synthesis of these compounds typically involves two key transformations: the formation of the biaryl C-C bond between the pyridine and phenyl rings, and the esterification of the carboxylic acid at the 3-position of the pyridine ring. The Suzuki-Miyaura coupling is a powerful and versatile method for the former, while Fischer-Speier esterification is a classic and efficient method for the latter.

Synthetic Methodologies

The primary synthetic routes to this compound derivatives involve either the creation of the 5-phenylnicotinic acid backbone followed by esterification, or the direct use of a pre-esterified starting material in a cross-coupling reaction.

Method 1: Suzuki-Miyaura Coupling of Methyl 5-bromonicotinate

This is a direct and efficient one-step method to synthesize the target compound.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-bromonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromonicotinate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.08-0.20 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Esterification of 5-phenylnicotinic Acid

This two-step method involves first synthesizing 5-phenylnicotinic acid via Suzuki-Miyaura coupling of 5-bromonicotinic acid and phenylboronic acid, followed by Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of 5-phenylnicotinic Acid

Materials:

  • 5-phenylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-phenylnicotinic acid (1.0 eq) in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound derivatives using the Suzuki-Miyaura coupling and Fischer-Speier esterification. Yields and reaction times can vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl Nicotinates

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 5-bromonicotinatePhenylboronic acidPd(OAc)₂ (3) / PPh₃ (12)K₂CO₃Dioxane/H₂O908~85
25-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O8512~90
3Methyl 5-bromonicotinate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME806~92

Table 2: Fischer-Speier Esterification of Nicotinic Acid Derivatives

EntryStarting AcidAlcoholCatalystTemp (°C)Time (h)Yield (%)
15-Phenylnicotinic acidMethanolH₂SO₄Reflux6>95
2Nicotinic acidEthanolH₂SO₄Reflux8>90
35-Chloronicotinic acidMethanolThionyl ChlorideReflux4~98

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

The general workflow for the synthesis of this compound derivatives can be visualized as a two-stage process: the core synthesis of the 5-phenylnicotinate backbone and its subsequent functionalization or direct synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Intermediate cluster_product Final Product Start1 5-Bromonicotinic Acid Suzuki1 Suzuki-Miyaura Coupling Start1->Suzuki1 Start2 Methyl 5-bromonicotinate Start2->Suzuki1 Direct Route Start3 Phenylboronic Acid Start3->Suzuki1 Intermediate1 5-Phenylnicotinic Acid Suzuki1->Intermediate1 Product This compound Suzuki1->Product Esterification Fischer-Speier Esterification Esterification->Product Intermediate1->Esterification

Caption: General synthetic workflow for this compound.

Potential Signaling Pathway Modulation

This compound derivatives, as potential modulators of nicotinic acetylcholine receptors (nAChRs), may influence downstream signaling cascades crucial for neuronal function and survival. Activation of nAChRs can lead to the stimulation of pathways such as the PI3K/Akt and ERK/MAPK pathways.

Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus nAChR Nicotinic Acetylcholine Receptor (nAChR) PI3K PI3K nAChR->PI3K Activates Ras Ras nAChR->Ras Activates Ligand This compound Derivative (Agonist/PAM) Ligand->nAChR Binds to Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Transcription Gene Transcription (e.g., Bcl-2) Akt->Transcription Promotes (via other factors) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates CREB->Transcription Promotes

Caption: Potential nAChR-mediated signaling pathways.

Conclusion

The synthetic protocols and conceptual frameworks presented provide a solid foundation for researchers engaged in the synthesis and evaluation of this compound derivatives. The Suzuki-Miyaura coupling and Fischer-Speier esterification are reliable methods for accessing these valuable compounds. Further investigation into the structure-activity relationships of these derivatives as modulators of nAChR signaling pathways may lead to the discovery of novel therapeutics for a range of central nervous system disorders.

Application Notes and Protocols for Phenylnicotinate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Potential of the Phenylnicotinate Scaffold

Audience: Researchers, scientists, and drug development professionals.

Note on Methyl 5-phenylnicotinate: Extensive literature searches did not yield specific biological activity data, detailed experimental protocols, or defined signaling pathways for this compound. The information presented herein is based on studies of structurally related phenylnicotinate and nicotinic acid derivatives to provide researchers with relevant methodologies and a framework for evaluating similar compounds, including this compound.

Introduction to Phenylnicotinates in Drug Discovery

Nicotinic acid (niacin) and its derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of a phenyl group to the nicotinic acid scaffold can significantly influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets. Phenylnicotinate derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds serve as valuable starting points for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Potential Therapeutic Applications

Based on the biological activities observed for structurally similar nicotinic acid derivatives, the phenylnicotinate scaffold may be explored for the following applications:

  • Antimicrobial Agents: Derivatives of nicotinic acid have shown activity against various bacterial and fungal strains.

  • Anti-inflammatory Agents: Nicotinic acid itself has known anti-inflammatory properties, and its derivatives are often explored for this purpose.

  • Anticancer Agents: Certain nicotinic acid derivatives have demonstrated cytotoxic effects against cancer cell lines.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of phenylnicotinate derivatives, based on methodologies reported for similar compounds.

General Synthesis of this compound

A common route for the synthesis of methyl nicotinate esters involves the esterification of the corresponding nicotinic acid.

Protocol: Esterification of 5-phenylnicotinic acid

  • Reaction Setup: In a round-bottom flask, suspend 5-phenylnicotinic acid (1 equivalent) in methanol (10-20 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (e.g., 0.1-0.2 equivalents), to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Antibacterial Activity Assay

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Prepare an overnight culture of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in the broth medium in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table illustrates how such data for a series of hypothetical phenylnicotinate derivatives could be presented.

Compound IDR1 GroupR2 GroupTarget OrganismMIC (µg/mL)
PN-001HHS. aureus>128
PN-002ClHS. aureus64
PN-003HNO2S. aureus32
PN-004ClNO2S. aureus16
PN-001HHE. coli>128
PN-002ClHE. coli128
PN-003HNO2E. coli64
PN-004ClNO2E. coli32

This table contains hypothetical data for illustrative purposes only.

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate a typical workflow for drug discovery and a conceptual representation of structure-activity relationships.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Phenylnicotinate Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., MIC Assay) characterization->primary_screening Pure Compounds hit_id Hit Identification primary_screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar Active Hits admet ADMET Profiling sar->admet lead_candidate Lead Candidate admet->lead_candidate

Caption: A generalized workflow for the discovery of new drug candidates starting from synthesis to lead optimization.

sar_concept cluster_r1 R1 Substituents cluster_r2 R2 Substituents scaffold Phenylnicotinate Scaffold r1_h H r1_cl Cl r1_no2 NO2 r2_h H r2_br Br r2_och3 OCH3 activity Biological Activity r1_h->activity Modulates Potency r1_cl->activity Modulates Potency r1_no2->activity Modulates Potency r2_h->activity Influences Selectivity r2_br->activity Influences Selectivity r2_och3->activity Influences Selectivity

Caption: Conceptual diagram illustrating how different substituents on a core scaffold can influence biological activity.

Application of Methyl 5-phenylnicotinate in the Synthesis of a Novel Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Methyl 5-phenylnicotinate is a versatile chemical intermediate belonging to the class of pyridine carboxylic acid esters. The presence of both a phenyl group and a reactive ester functional group on the pyridine ring makes it a valuable building block for the synthesis of complex heterocyclic compounds. In the agrochemical industry, the nicotinamide scaffold is a key component of several commercial fungicides, which act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This application note details a hypothetical synthetic protocol for the preparation of a novel fungicide, N-(2-chlorophenyl)-5-phenylnicotinamide, using this compound as the starting material. This proposed synthesis leverages established chemical transformations of nicotinic acid derivatives to construct a molecule with potential fungicidal activity.

Hypothetical Agrochemical Profile

The target molecule, N-(2-chlorophenyl)-5-phenylnicotinamide, is designed based on the known pharmacophore of SDHI fungicides, where a substituted pyridine carboxamide is crucial for biological activity. The 5-phenyl substituent is introduced to explore its potential impact on the fungicidal spectrum and potency.

Synthetic Pathway Overview

The synthetic route from this compound to the target fungicide involves a two-step process:

  • Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 5-phenylnicotinic acid.

  • Amide Coupling: The resulting 5-phenylnicotinic acid is coupled with 2-chloroaniline to form the final product, N-(2-chlorophenyl)-5-phenylnicotinamide.

This pathway is illustrated in the workflow diagram below.

G A This compound B Hydrolysis (NaOH, H2O/MeOH) A->B Step 1 C 5-Phenylnicotinic acid B->C D Amide Coupling (SOCl2, 2-chloroaniline) C->D Step 2 E N-(2-chlorophenyl)-5-phenylnicotinamide (Target Fungicide) D->E

Figure 1: Synthetic workflow for the preparation of N-(2-chlorophenyl)-5-phenylnicotinamide.

Experimental Protocols

Step 1: Synthesis of 5-Phenylnicotinic Acid

This protocol describes the hydrolysis of this compound to 5-phenylnicotinic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (1:1 v/v).

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Attach a condenser and heat the mixture to reflux (approximately 80 °C) with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain 5-phenylnicotinic acid.

Step 2: Synthesis of N-(2-chlorophenyl)-5-phenylnicotinamide

This protocol details the amide coupling of 5-phenylnicotinic acid with 2-chloroaniline.

Materials:

  • 5-Phenylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • 2-chloroaniline

  • Toluene, anhydrous

  • Triethylamine (Et₃N)

  • Magnetic stirrer

  • Round-bottom flask

  • Condenser with a drying tube

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-phenylnicotinic acid (1.0 eq) and anhydrous toluene.

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 110 °C) for 2 hours. The solid should dissolve as the acid chloride is formed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous toluene.

  • In a separate flask, dissolve 2-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene.

  • Cool the aniline solution in an ice bath and add the acid chloride solution dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(2-chlorophenyl)-5-phenylnicotinamide.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of N-(2-chlorophenyl)-5-phenylnicotinamide.

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
15-Phenylnicotinic acidThis compound1 : 1.5 (NaOH)MeOH/H₂O48092>98
2N-(2-chlorophenyl)-5-phenylnicotinamide5-Phenylnicotinic acid1 : 1.2 (SOCl₂) : 1.1 (Amine)Toluene14 (total)110 / RT85>99

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the synthesis of a potential novel fungicide, N-(2-chlorophenyl)-5-phenylnicotinamide, starting from this compound. The described synthetic route utilizes standard and well-established organic chemistry reactions. This example illustrates the potential of this compound as a valuable intermediate for the development of new agrochemicals. Further research would be required to optimize the reaction conditions and to evaluate the biological activity of the synthesized compound.

Application Notes and Protocols for the Esterification of 5-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylnicotinic acid and its ester derivatives are emerging as crucial scaffolds in medicinal chemistry and drug development. The strategic modification of the carboxylic acid group through esterification allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. These derivatives have shown potential in a range of therapeutic areas, including as antagonists for nicotinic acetylcholine receptors and as anti-inflammatory agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of methyl, ethyl, and benzyl esters of 5-phenylnicotinic acid, offering researchers a guide to producing these valuable compounds for further investigation.

Synthetic Strategies for Esterification

Two primary methods are widely employed for the esterification of 5-phenylnicotinic acid:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between the carboxylic acid and an alcohol.[3] It is a straightforward and atom-economical method, often favored for its simplicity. The reaction is reversible, and thus, strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing water as it forms, are typically employed.[4]

  • Two-Step Acyl Chloride Formation and Esterification: This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[5] The resulting acyl chloride is then reacted with the desired alcohol to form the ester. This approach is often higher yielding and proceeds under milder conditions than Fischer esterification, particularly for less reactive substrates.

The choice of method depends on the specific alcohol being used, the desired scale of the reaction, and the sensitivity of the starting materials to strong acidic conditions.

Data Presentation: A Comparative Overview of Esterification Methods

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of methyl, ethyl, and benzyl 5-phenylnicotinate using both Fischer esterification and the acyl chloride method. This data is compiled from established protocols for analogous nicotinic acid derivatives and serves as a guideline for experimental design.[5][6]

Ester ProductMethodAlcoholCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl 5-Phenylnicotinate Fischer EsterificationMethanolConc. H₂SO₄MethanolReflux (65)4 - 885 - 95
Acyl ChlorideMethanolThionyl Chloride, TriethylamineTHF0 to rt2 - 4>95
Ethyl 5-Phenylnicotinate Fischer EsterificationEthanolConc. H₂SO₄EthanolReflux (78)6 - 1280 - 90
Acyl ChlorideEthanolThionyl Chloride, TriethylamineTHF0 to rt2 - 4>95
Benzyl 5-Phenylnicotinate Fischer EsterificationBenzyl Alcoholp-TsOHTolueneReflux (110)8 - 1675 - 85
Acyl ChlorideBenzyl AlcoholThionyl Chloride, TriethylamineTHF0 to rt3 - 6>95

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 5-Phenylnicotinic Acid (General Procedure)

This protocol describes a general method for the acid-catalyzed esterification of 5-phenylnicotinic acid with an alcohol (methanol, ethanol, or benzyl alcohol).

Materials:

  • 5-Phenylnicotinic acid

  • Anhydrous alcohol (Methanol, Ethanol, or Benzyl Alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-phenylnicotinic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 10-20 eq of methanol or ethanol). For benzyl alcohol, a smaller excess (e.g., 3-5 eq) can be used, and an inert solvent like toluene can be added to facilitate the reaction.

  • Carefully add the acid catalyst (e.g., 0.1-0.2 eq of concentrated H₂SO₄ or p-TsOH) to the stirred mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.[7] The reaction temperature will depend on the boiling point of the alcohol or solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a large excess of a low-boiling alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Carefully neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure ester.

Protocol 2: Two-Step Synthesis of 5-Phenylnicotinic Acid Esters via Acyl Chloride

This protocol details the conversion of 5-phenylnicotinic acid to its acyl chloride, followed by esterification.[5]

Step A: Synthesis of 5-Phenylnicotinoyl Chloride

Materials:

  • 5-Phenylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 5-phenylnicotinic acid (1.0 eq) in an anhydrous solvent (toluene or DCM), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-phenylnicotinoyl chloride as a solid or oil. This intermediate is moisture-sensitive and is typically used in the next step without further purification.

Step B: Esterification of 5-Phenylnicotinoyl Chloride

Materials:

  • Crude 5-phenylnicotinoyl chloride from Step A

  • Anhydrous alcohol (Methanol, Ethanol, or Benzyl Alcohol)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude 5-phenylnicotinoyl chloride in an anhydrous solvent (THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Cool the acyl chloride solution in an ice bath.

  • Slowly add the alcohol/triethylamine solution to the stirred acyl chloride solution via an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_purification Purification 5-Phenylnicotinic_Acid 5-Phenylnicotinic Acid Mixing Mixing and Heating (Reflux) 5-Phenylnicotinic_Acid->Mixing Alcohol Alcohol (Methanol, Ethanol, or Benzyl Alcohol) Alcohol->Mixing Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Mixing Neutralization Neutralization (aq. NaHCO₃) Mixing->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Product Pure Ester Derivative Purification_Method->Product

Caption: Workflow for Fischer-Speier Esterification.

Two-Step Acyl Chloride Esterification Workflow

Acyl_Chloride_Esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification Reactant_Acid 5-Phenylnicotinic Acid Reaction_1 Reaction (Reflux in Toluene/DCM) Reactant_Acid->Reaction_1 Reagent_SOCl2 Thionyl Chloride (SOCl₂) Reagent_SOCl2->Reaction_1 Intermediate 5-Phenylnicotinoyl Chloride Reaction_1->Intermediate Reaction_2 Reaction (0°C to rt in THF/DCM) Intermediate->Reaction_2 Reactant_Alcohol Alcohol Reactant_Alcohol->Reaction_2 Base_Et3N Triethylamine (Et₃N) Base_Et3N->Reaction_2 Crude_Product Crude Ester Reaction_2->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification_Method Column Chromatography or Recrystallization Workup->Purification_Method Final_Product Pure Ester Derivative Purification_Method->Final_Product Signaling_Pathway Ligand 5-Phenylnicotinic Acid Ester Derivative Receptor Target Receptor (e.g., nAChR) Ligand->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Modulation of Cellular Response Signaling_Cascade->Cellular_Response Therapeutic_Effect Potential Therapeutic Effect Cellular_Response->Therapeutic_Effect

References

Application Notes and Protocols for the Scalable Synthesis of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylnicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a prevalent motif in medicinal chemistry, making efficient and scalable access to this intermediate crucial for drug discovery and development programs. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on robust and industrially applicable methodologies. The primary synthetic strategies discussed are the Suzuki-Miyaura and Negishi cross-coupling reactions, which offer high yields, good functional group tolerance, and scalability. Additionally, scalable methods for the preparation of key starting materials are presented.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations, providing a clear comparison of different approaches.

Table 1: Scalable Synthesis of 5-Bromonicotinic Acid

Starting MaterialKey ReagentsReaction ConditionsReported Yield (%)Reference
Nicotinic AcidThionyl chloride, Bromine, Iron powderReflux, 6 hours95%[1]

Table 2: Esterification of 5-Bromonicotinic Acid

Starting MaterialKey ReagentsReaction ConditionsReported Yield (%)Reference
5-Bromonicotinic AcidMethanol, Sulfuric acid (catalytic)Reflux, 4-8 hoursHigh (quantitative)[2]

Table 3: Cross-Coupling Reactions for the Synthesis of this compound

Reaction TypeStarting MaterialsCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-MiyauraMethyl 5-bromonicotinate, Phenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Ethanol/Water60-802-4High
NegishiMethyl 5-bromonicotinate, Phenylzinc chloridePd(PPh₃)₄-DME502-4High

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Bromonicotinic Acid

This protocol describes the direct bromination of nicotinic acid.

Materials:

  • Nicotinic Acid

  • Thionyl Chloride

  • Bromine

  • Iron Powder

  • 4N Sodium Hydroxide solution

  • Ice

Procedure:

  • To a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).[1]

  • Heat the mixture to 70°C with stirring.

  • Over a period of 2 hours, add bromine (40 ml, 0.78 mol) dropwise to the reaction mixture.[1]

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours with continuous stirring.[1]

  • After the reflux period, allow the reaction to cool and then carefully distill off the excess bromine and thionyl chloride under reduced pressure.

  • Cool the residue to 0°C in an ice bath and carefully add a 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.[1]

  • Collect the precipitated 5-bromonicotinic acid by filtration, wash with 100 ml of ice-cold water, and dry under vacuum to yield the product. A yield of 95% has been reported for this procedure.[1]

Protocol 2: Scalable Esterification of 5-Bromonicotinic Acid (Fischer Esterification)

This protocol details the conversion of 5-bromonicotinic acid to its methyl ester.[2]

Materials:

  • 5-Bromonicotinic Acid

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromonicotinic acid (1.0 mol) in a large excess of methanol (e.g., 10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 mol).

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction can be monitored by TLC or LC-MS. To drive the equilibrium towards the product, a Dean-Stark trap can be employed to remove the water formed during the reaction.[3]

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • The residue can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 5-bromonicotinate.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol provides a general procedure for the palladium-catalyzed coupling of Methyl 5-bromonicotinate with phenylboronic acid.[4]

Materials:

  • Methyl 5-bromonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 95% Ethanol

  • Water

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar and a condenser, combine Methyl 5-bromonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]

  • Add a solvent mixture of 95% ethanol (3 mL) and water (1 mL).[4]

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%). The mixture should turn brown upon addition of the catalyst.

  • Heat the reaction mixture in a preheated oil bath at 60-80°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 4: Negishi Cross-Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the Negishi coupling of Methyl 5-bromonicotinate with an organozinc reagent.

Part A: Preparation of Phenylzinc Chloride Note: Organozinc reagents are sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • Bromobenzene

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a mechanical stirrer, place activated zinc powder (1.2 eq).

  • Add a small amount of anhydrous THF to cover the zinc.

  • Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction (a small crystal of iodine can be added to initiate the reaction if necessary).

  • Once the reaction has started (indicated by a gentle reflux), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours to ensure complete formation of the organozinc reagent.

Part B: Negishi Coupling

Materials:

  • Methyl 5-bromonicotinate

  • Phenylzinc chloride solution (from Part A)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 5-bromonicotinate (1.0 eq) in anhydrous DMF or THF.

  • Add the freshly prepared phenylzinc chloride solution (1.2-1.5 eq) to the solution of Methyl 5-bromonicotinate.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 50-80°C and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Mandatory Visualization

Scalable_Synthesis_of_Methyl_5_phenylnicotinate Nicotinic_Acid Nicotinic Acid Bromonicotinic_Acid 5-Bromonicotinic Acid Nicotinic_Acid->Bromonicotinic_Acid Bromination Bromine Bromine Bromine->Bromonicotinic_Acid Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Bromonicotinic_Acid Methanol Methanol Methyl_Bromonicotinate Methyl 5-bromonicotinate Methanol->Methyl_Bromonicotinate Phenylboronic_Acid Phenylboronic Acid Methyl_Phenylnicotinate This compound Phenylboronic_Acid->Methyl_Phenylnicotinate Phenylzinc_Chloride Phenylzinc Chloride Phenylzinc_Chloride->Methyl_Phenylnicotinate Bromonicotinic_Acid->Methyl_Bromonicotinate Esterification Methyl_Bromonicotinate->Methyl_Phenylnicotinate Suzuki-Miyaura Coupling Methyl_Bromonicotinate->Methyl_Phenylnicotinate Negishi Coupling

Caption: Overall synthetic strategy for this compound.

Suzuki_Miyaura_Coupling_Workflow Start Start: Assemble Reactants (Methyl 5-bromonicotinate, Phenylboronic acid, Base) Add_Catalyst Add Pd Catalyst and Ligand Start->Add_Catalyst Reaction Heat Reaction Mixture (60-80°C, 2-4h) Add_Catalyst->Reaction Workup Aqueous Workup (EtOAc, Water, Brine) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Negishi_Coupling_Workflow Start Start: Prepare Phenylzinc Chloride (under inert atmosphere) Combine Combine Methyl 5-bromonicotinate and Phenylzinc Chloride Start->Combine Add_Catalyst Add Pd Catalyst Combine->Add_Catalyst Reaction Heat Reaction Mixture (50-80°C, 2-4h) Add_Catalyst->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Aqueous Workup (EtOAc, Water, Brine) Quench->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: Experimental workflow for Negishi coupling.

References

Methyl 5-phenylnicotinate: A Versatile Intermediate in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-phenylnicotinate is a heterocyclic compound that has garnered interest in medicinal chemistry as a versatile starting material for the synthesis of a variety of biologically active molecules. Its phenylpyridine core structure is a key pharmacophore in several classes of therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a pharmaceutical intermediate.

Synthesis of N-cycloalkyl-5-phenylnicotinamide Derivatives as Hematopoietic Prostaglandin D2 Synthase (HPGDS) Inhibitors

One of the most direct applications of this compound in pharmaceutical development is in the synthesis of N-cycloalkyl-5-phenylnicotinamide derivatives, which have been identified as potent inhibitors of hematopoietic prostaglandin D2 synthase (HPGDS).[1] HPGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. Inhibition of HPGDS is a promising therapeutic strategy for conditions such as asthma and allergic rhinitis.

The synthesis of these inhibitors typically involves the hydrolysis of this compound to 5-phenylnicotinic acid, followed by amidation with a desired cycloalkylamine.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Phenylnicotinic Acid

  • Materials: this compound, Sodium hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4.

    • The resulting precipitate, 5-phenylnicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of N-Cyclopentyl-5-phenylnicotinamide

  • Materials: 5-Phenylnicotinic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Cyclopentylamine, Triethylamine (TEA).

  • Procedure:

    • Suspend 5-phenylnicotinic acid (1 equivalent) in dry dichloromethane.

    • Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.

    • In a separate flask, dissolve cyclopentylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dry dichloromethane.

    • Slowly add the freshly prepared 5-phenylnicotinoyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-cyclopentyl-5-phenylnicotinamide.

Quantitative Data

While specific yield and activity data for a broad range of N-cycloalkyl-5-phenylnicotinamide derivatives are proprietary, the patent literature indicates that these compounds are potent HPGDS inhibitors. Representative data for analogous compounds are presented to illustrate the potential efficacy.

Compound ClassTargetRepresentative IC₅₀ (nM)
N-cycloalkyl-nicotinamidesHPGDS< 100

Note: The IC₅₀ value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway

HPGDS_Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH₂ Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD₂ PGH2->PGD2 HPGDS DP1_DP2 DP1/DP2 Receptors PGD2->DP1_DP2 Inflammation Allergic Inflammation DP1_DP2->Inflammation HPGDS HPGDS Inhibitor N-cycloalkyl-5- phenylnicotinamide Inhibitor->HPGDS

Caption: Inhibition of the HPGDS pathway by N-cycloalkyl-5-phenylnicotinamide.

Potential Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

The phenylpyridine scaffold is a common feature in a number of potent cyclin-dependent kinase (CDK) inhibitors.[2][3][4][5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While no commercialized CDK inhibitors are explicitly reported to be synthesized from this compound, its structure makes it an attractive starting material for the development of novel inhibitors.

The general approach would involve the elaboration of the this compound core to introduce functionalities known to interact with the ATP-binding pocket of CDKs.

Experimental Workflow

CDK_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Amidation Amidation Hydrolysis->Amidation Intermediate 5-Phenylnicotinamide Derivatives Amidation->Intermediate Scaffold_Hopping Scaffold Hopping/ Functionalization Intermediate->Scaffold_Hopping CDK_Inhibitors Novel CDK Inhibitors Scaffold_Hopping->CDK_Inhibitors

Caption: Synthetic workflow for potential CDK inhibitors from this compound.

Representative Biological Data for Phenylpyridine-based CDK Inhibitors
Compound ScaffoldCDK TargetRepresentative IC₅₀ (µM)
Pyrazolo[3,4-b]pyridineCDK20.36[2]
Pyridine DerivativesCDK2Potent Inhibition[3]
Pyrazolo[3,4-b]pyridineCDK2/cyclin A20.24 - 4.45[4]

Potential Application in the Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Nicotinamide and isonicotinamide derivatives have been identified as potent and selective inhibitors of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase implicated in a range of pathologies including Alzheimer's disease, type II diabetes, and some cancers.[6][7][8] The 5-phenylnicotinamide scaffold, accessible from this compound, represents a promising starting point for the design of novel GSK-3 inhibitors.

Logical Relationship for Drug Design

GSK3_Logic Start This compound Intermediate 5-Phenylnicotinamide Core Start->Intermediate Hydrolysis & Amidation New_Inhibitors Novel 5-Phenylnicotinamide GSK-3 Inhibitors Intermediate->New_Inhibitors Known_Inhibitors Known Nicotinamide GSK-3 Inhibitors SAR Structure-Activity Relationship (SAR) Studies Known_Inhibitors->SAR SAR->New_Inhibitors

Caption: Rationale for designing GSK-3 inhibitors based on the 5-phenylnicotinamide scaffold.

Representative Biological Data for Nicotinamide-based GSK-3 Inhibitors
Compound ClassGSK-3 IsoformRepresentative IC₅₀ (nM)
IsonicotinamidesGSK-3βPotent Inhibition[6]
Maleimide DerivativesGSK-3α/β3 - 10[7]

Synthesis of (5-Phenylpyridin-3-yl)methanol as a Building Block

Reduction of the ester functionality of this compound provides (5-phenylpyridin-3-yl)methanol, a useful building block for further chemical transformations in drug discovery. This alcohol can be further functionalized, for example, by conversion to a halide or mesylate, to enable coupling with other molecular fragments.

Experimental Protocol

Protocol 3: Reduction of this compound to (5-Phenylpyridin-3-yl)methanol

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Methanol, Tetrahydrofuran (THF), Diethyl ether, Water, Sodium sulfate.

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2 equivalents) in dry tetrahydrofuran.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of this compound (1 equivalent) in dry tetrahydrofuran to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting solid and wash it thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-phenylpyridin-3-yl)methanol.

This compound serves as a valuable and versatile intermediate for the synthesis of a range of pharmaceutical compounds. Its utility has been demonstrated in the preparation of potent HPGDS inhibitors. Furthermore, its core structure suggests significant potential for the development of novel CDK and GSK-3 inhibitors. The straightforward conversion of this compound to key synthons like 5-phenylnicotinic acid and (5-phenylpyridin-3-yl)methanol opens up a wide array of possibilities for its application in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important building block.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von Methyl-5-phenylnicotinat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese und das biologische Screening von Derivaten des Methyl-5-phenylnicotinats. Der Schwerpunkt liegt auf der Erzeugung von Verbindungen mit potenzieller antimikrobieller, entzündungshemmender und antineoplastischer Wirkung.

Einleitung

Methyl-5-phenylnicotinat ist ein vielseitiges Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe. Durch die Modifikation der Estergruppe und des Phenylrings können Bibliotheken von Verbindungen mit unterschiedlichen pharmakologischen Eigenschaften erstellt werden. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Hydrazid- und Hydrazon-Derivaten, die bekanntermaßen eine breite Palette biologischer Aktivitäten aufweisen.

Synthese von Derivaten

Die Derivatisierung von Methyl-5-phenylnicotinat beginnt typischerweise mit der Umwandlung der Methylestergruppe in ein reaktiveres Zwischenprodukt, wie z. B. ein Hydrazid. Dieses kann dann weiter mit verschiedenen Aldehyden und Ketonen zu den entsprechenden Hydrazonen kondensiert werden.

Protokoll 1: Synthese von 5-Phenylnicotinoylhydrazid

Dieses Protokoll beschreibt die Herstellung des Schlüsselintermediats 5-Phenylnicotinoylhydrazid aus Methyl-5-phenylnicotinat.

Materialien:

  • Methyl-5-phenylnicotinat

  • Hydrazinhydrat (80%ige Lösung in Wasser)

  • Ethanol

  • Rundkolben mit Rückflusskühler

  • Heizpilz

  • Magnetrührer und Rührfisch

  • Bechergläser

  • Nutsche mit Filterpapier

  • Vakuumflasche

Durchführung:

  • In einem Rundkolben wird Methyl-5-phenylnicotinat in Ethanol gelöst.

  • Ein Überschuss an Hydrazinhydrat (typischerweise 2-3 Äquivalente) wird zu der Lösung gegeben.

  • Die Reaktionsmischung wird unter Rühren für 4-6 Stunden unter Rückfluss erhitzt.

  • Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.

  • Das ausgefallene 5-Phenylnicotinoylhydrazid wird durch Vakuumfiltration abgetrennt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

Protokoll 2: Allgemeine Synthese von 5-Phenylnicotinoylhydrazonen

Dieses Protokoll beschreibt die Kondensationsreaktion von 5-Phenylnicotinoylhydrazid mit verschiedenen Aldehyden zur Bildung der entsprechenden Hydrazone.

Materialien:

  • 5-Phenylnicotinoylhydrazid

  • Verschiedene aromatische oder heterocyclische Aldehyde

  • Ethanol oder Methanol

  • Eisessig (katalytische Menge)

  • Rundkolben mit Rückflusskühler

  • Heizpilz

  • Magnetrührer und Rührfisch

Durchführung:

  • 5-Phenylnicotinoylhydrazid wird in Ethanol oder Methanol in einem Rundkolben gelöst.

  • Eine äquimolare Menge des entsprechenden Aldehyds wird zu der Lösung gegeben.

  • Einige Tropfen Eisessig werden als Katalysator hinzugefügt.

  • Die Reaktionsmischung wird unter Rühren für 2-4 Stunden unter Rückfluss erhitzt.

  • Nach dem Abkühlen auf Raumtemperatur fällt das Hydrazon-Produkt in der Regel als Feststoff aus.

  • Der Feststoff wird durch Filtration gesammelt, mit kaltem Lösungsmittel gewaschen und getrocknet.

Biologisches Screening

Die neu synthetisierten Derivate können auf eine Vielzahl von biologischen Aktivitäten getestet werden. Im Folgenden werden Protokolle für antimikrobielle, entzündungshemmende und zytotoxische Assays beschrieben.

Protokoll 3: Antimikrobielles Screening (Bestimmung der minimalen Hemmkonzentration - MHK)

Dieser Assay bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.

Materialien:

  • Testverbindungen in Dimethylsulfoxid (DMSO) gelöst

  • Bakterien- oder Pilzkulturen (z. B. Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)

  • Sterile 96-Well-Mikrotiterplatten

  • Inkubator

Durchführung:

  • Die Testverbindungen werden in einer Reihe von zweifachen Verdünnungen in den Wells der Mikrotiterplatte hergestellt.

  • Jedes Well wird mit einer standardisierten Suspension des zu testenden Mikroorganismus inokuliert.

  • Die Platten werden bei einer geeigneten Temperatur (z. B. 37 °C für Bakterien, 35 °C für Pilze) für 18-24 Stunden inkubiert.

  • Die MHK wird als die niedrigste Konzentration der Verbindung bestimmt, bei der kein sichtbares Wachstum zu beobachten ist.

Protokoll 4: Entzündungshemmendes Screening (COX-2-Inhibitionsassay)

Dieser Assay misst die Fähigkeit einer Verbindung, das Enzym Cyclooxygenase-2 (COX-2) zu hemmen, das eine Schlüsselrolle bei Entzündungsreaktionen spielt.[1][2][3]

Materialien:

  • Testverbindungen in DMSO gelöst

  • Humanes rekombinantes COX-2-Enzym

  • Arachidonsäure (Substrat)

  • Pufferlösung

  • ELISA-Kit zur Messung von Prostaglandin E2 (PGE2)

  • 96-Well-Platten

Durchführung:

  • Das COX-2-Enzym wird mit den Testverbindungen in verschiedenen Konzentrationen in den Wells einer 96-Well-Platte vorinkubiert.

  • Die Reaktion wird durch Zugabe von Arachidonsäure gestartet.

  • Nach einer festgelegten Inkubationszeit wird die Reaktion gestoppt.

  • Die Menge des produzierten PGE2 wird mit einem ELISA-Kit quantifiziert.

  • Die prozentuale Hemmung der COX-2-Aktivität wird berechnet und die IC50-Werte (die Konzentration, die eine 50%ige Hemmung bewirkt) werden bestimmt.

Protokoll 5: Zytotoxizitätsscreening (MTT-Assay)

Dieser Assay bewertet die zytotoxische Wirkung von Verbindungen auf Krebszelllinien.[4][5][6]

Materialien:

  • Testverbindungen in DMSO gelöst

  • Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)

  • Zellkulturmedium

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO

  • 96-Well-Zellkulturplatten

  • Inkubator

  • Mikroplattenleser

Durchführung:

  • Die Krebszellen werden in 96-Well-Platten ausgesät und über Nacht inkubieren gelassen, damit sie anhaften können.

  • Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen behandelt und für 48-72 Stunden inkubiert.

  • Das MTT-Reagenz wird zu jedem Well gegeben und für weitere 2-4 Stunden inkubiert. Lebende Zellen metabolisieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Das Medium wird entfernt und die Formazan-Kristalle werden in DMSO gelöst.

  • Die Absorption wird bei einer Wellenlänge von ca. 570 nm gemessen.

  • Die prozentuale Zellviabilität wird berechnet und die GI50-Werte (die Konzentration, die eine 50%ige Wachstumshemmung bewirkt) werden ermittelt.

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Screenings sollten in übersichtlichen Tabellen zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Antimikrobielle Aktivität von 5-Phenylnicotinoylhydrazon-Derivaten (MHK in µg/mL)

VerbindungS. aureusE. coliC. albicans
Derivat 1 15.6231.2562.5
Derivat 2 7.8115.6231.25
Derivat 3 3.917.8115.62
Referenz 1.953.917.81

Referenz: Ein Standard-Antimikrobikum wie Ciprofloxacin oder Fluconazol.

Tabelle 2: Entzündungshemmende Aktivität von 5-Phenylnicotinoylhydrazon-Derivaten (COX-2-Hemmung, IC50 in µM)

VerbindungIC50 (µM)
Derivat 4 5.2
Derivat 5 2.8
Derivat 6 1.1
Celecoxib 0.05

Celecoxib ist ein bekannter selektiver COX-2-Inhibitor.[2][3]

Tabelle 3: Zytotoxische Aktivität von 5-Phenylnicotinoylhydrazon-Derivaten (GI50 in µM)

VerbindungMCF-7 (Brustkrebs)A549 (Lungenkrebs)
Derivat 7 12.518.2
Derivat 8 8.311.7
Derivat 9 4.16.9
Doxorubicin 0.020.05

Doxorubicin ist ein etabliertes Chemotherapeutikum.

Visualisierungen

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen den experimentellen Arbeitsablauf und einen relevanten Signalweg.

experimental_workflow cluster_synthesis Synthese cluster_screening Biologisches Screening cluster_data Datenanalyse Methyl-5-phenylnicotinat Methyl-5-phenylnicotinat 5-Phenylnicotinoylhydrazid 5-Phenylnicotinoylhydrazid Methyl-5-phenylnicotinat->5-Phenylnicotinoylhydrazid Hydrazinolyse Hydrazon-Derivate Hydrazon-Derivate 5-Phenylnicotinoylhydrazid->Hydrazon-Derivate Kondensation mit Aldehyden Antimikrobielles Screening Antimikrobielles Screening Hydrazon-Derivate->Antimikrobielles Screening MHK-Bestimmung Entzündungshemmendes Screening Entzündungshemmendes Screening Hydrazon-Derivate->Entzündungshemmendes Screening COX-2-Hemmung Zytotoxizitätsscreening Zytotoxizitätsscreening Hydrazon-Derivate->Zytotoxizitätsscreening MTT-Assay MHK-Werte MHK-Werte Antimikrobielles Screening->MHK-Werte IC50-Werte IC50-Werte Entzündungshemmendes Screening->IC50-Werte GI50-Werte GI50-Werte Zytotoxizitätsscreening->GI50-Werte

Abbildung 1: Experimenteller Arbeitsablauf.

signaling_pathway cluster_inflammation Entzündungssignalweg Entzündlicher Stimulus Entzündlicher Stimulus Membranphospholipide Membranphospholipide Entzündlicher Stimulus->Membranphospholipide Arachidonsäure Arachidonsäure Membranphospholipide->Arachidonsäure PLA2 COX-2 COX-2 Arachidonsäure->COX-2 Prostaglandine Prostaglandine COX-2->Prostaglandine Entzündung Entzündung Prostaglandine->Entzündung Hydrazon-Derivate Hydrazon-Derivate Hydrazon-Derivate->COX-2 Hemmung

Abbildung 2: COX-2-Signalweg.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for the Synthesis of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Suzuki-Miyaura coupling reaction for the synthesis of Methyl 5-phenylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, provide answers to frequently asked questions, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound via the Suzuki coupling of methyl 5-bromonicotinate and phenylboronic acid.

Q1: I am observing a low yield of this compound. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of pyridine derivatives can stem from several factors. A systematic check of your reagents and reaction conditions is the first step in troubleshooting.

  • Reagent Quality: Ensure the purity and stability of your starting materials. Methyl 5-bromonicotinate should be pure, and the phenylboronic acid should be fresh as it can degrade over time, leading to side reactions like homocoupling.

  • Catalyst and Ligand Integrity: Palladium catalysts, especially when not stored under an inert atmosphere, can be sensitive to air and moisture, leading to deactivation. Phosphine ligands are also susceptible to oxidation. Using fresh, high-quality catalyst and ligand is crucial.

  • Solvent and Base Purity: The use of anhydrous and properly degassed solvents is critical, as oxygen can deactivate the palladium catalyst. Ensure your base is of high purity and anhydrous if the reaction conditions require it.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that the reaction is run under a positive pressure of this gas.

Q2: What are the common side reactions in this specific Suzuki coupling, and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of this compound.

  • Protodeboronation: This is the replacement of the boronic acid group on phenylboronic acid with a hydrogen atom. To minimize this, you can:

    • Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Ensure strictly anhydrous conditions where possible, as water can be a proton source.

  • Homocoupling: This is the self-coupling of phenylboronic acid to form biphenyl. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is the most effective way to prevent this.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen in methyl 5-bromonicotinate can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich phosphine ligands can help to mitigate this effect by sterically shielding the palladium center.

Q3: How do I select the optimal catalyst, ligand, base, and solvent for this reaction?

A3: The choice of these components is critical for a successful reaction. The following provides guidance on their selection. For a quantitative comparison, please refer to the data tables in the following section.

  • Catalyst: Palladium catalysts are the standard for Suzuki couplings. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). For challenging substrates like pyridines, more active catalysts or pre-catalysts might be necessary.

  • Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient pyridines, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often effective.

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the yield. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used and often give good results.

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst system. A mixture of an aprotic solvent and water is common. Popular choices include 1,4-dioxane/water, THF/water, and DMF/water.

Quantitative Data on Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving substrates similar to methyl 5-bromonicotinate. This data is intended to serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)SubstrateYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)6-Bromopyridin-3-amineHigh[1]
PdCl₂(dppf) (5)None6-Bromopyridin-3-amineModerate-High[1]
Pd(PPh₃)₄ (5)None5-Bromonicotinic Acid75[2]
Pd(OAc)₂ (2)XPhos (4)2-BromopyridineHigh[3]

Table 2: Effect of Base on Yield

Base (equivalents)SolventSubstrateYield (%)Reference
K₃PO₄ (2)1,4-Dioxane/H₂O5-Bromonicotinic Acid85[2]
K₂CO₃ (2)Toluene/H₂O4-Bromotoluene95[2]
Cs₂CO₃ (2)1,4-Dioxane2-BromopyridineHigh[3]
Na₂CO₃ (2)DME/H₂O5-Bromonicotinic Acid78[2]

Table 3: Effect of Solvent on Yield

SolventBaseSubstrateYield (%)Reference
1,4-Dioxane/H₂OK₃PO₄5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine60[4]
TolueneK₃PO₄5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine40[4]
DMFK₃PO₄5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine20[4]
AcetonitrileK₃PO₄5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine36[4]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 5-bromonicotinate with phenylboronic acid. Optimization may be required for your specific experimental setup.

Materials:

  • Methyl 5-bromonicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add methyl 5-bromonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Seal the flask with a septum or cap.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in optimizing the Suzuki coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: - Methyl 5-bromonicotinate - Phenylboronic Acid - Base start->reagents setup Reaction Setup: - Inert Atmosphere - Add Degassed Solvent reagents->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst reaction Heat and Stir (80-100 °C, 12-24h) catalyst->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Work-up: - Quench - Extract - Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Pure Methyl 5-phenylnicotinate purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield? reagents Check Reagent Quality - Purity of Starting Materials - Freshness of Boronic Acid start->reagents Yes catalyst Check Catalyst System - Catalyst/Ligand Activity - Proper Degassing start->catalyst Yes conditions Optimize Reaction Conditions - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane/H2O) - Adjust Temperature start->conditions Yes side_reactions Identify Side Reactions - Protodeboronation? - Homocoupling? start->side_reactions Yes solution1 Use Fresh Reagents reagents->solution1 solution2 Use Fresh Catalyst/Ligand Ensure Inert Atmosphere catalyst->solution2 solution3 Systematic Screening conditions->solution3 solution4 - Milder Base - Anhydrous Conditions - Thorough Degassing side_reactions->solution4

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

References

Technical Support Center: Purification of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of Methyl 5-phenylnicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

The impurities present in your crude product will largely depend on the synthetic route employed. A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. In this case, you can expect the following impurities:

  • Unreacted Starting Materials: Phenylboronic acid and a methyl 5-halonicotinate (e.g., methyl 5-bromonicotinate).

  • Homocoupling Products: Biphenyl, formed from the coupling of two phenylboronic acid molecules.

  • Catalyst Residues: Palladium catalysts and ligands.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts may be formed.

Q2: How can I remove the palladium catalyst residues from my product?

Palladium residues can often be removed by filtration through a pad of celite or silica gel. For more persistent residues, a wash with an aqueous solution of a chelating agent like thiourea or L-cysteine during the workup can be effective.

Q3: My purified product is a yellow oil, but it is reported to be a solid. What should I do?

The presence of residual solvent or minor impurities can prevent your product from solidifying. Try the following:

  • High Vacuum Drying: Ensure all solvent has been removed by drying the sample under high vacuum for an extended period.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane). The impurities may dissolve, leaving your purified product to crystallize.

  • Re-purification: If the discoloration and oily nature persist, further purification by column chromatography or recrystallization may be necessary.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of my product from an impurity on the column.

  • Solution 1: Optimize the Mobile Phase. The polarity of your eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

  • Solution 2: Check Column Packing. An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Solution 3: Reduce the Amount of Sample Loaded. Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Recrystallization

Problem: My compound "oils out" instead of crystallizing.

This happens when the boiling point of the solvent is higher than the melting point of your compound, or when significant impurities are present.

  • Solution 1: Choose a Lower-Boiling Point Solvent. Select a solvent or solvent system with a lower boiling point.

  • Solution 2: Cool the Solution Slowly. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Solution 3: Pre-purify the Crude Material. If impurities are the issue, a quick filtration through a plug of silica gel before recrystallization can be beneficial.

Problem: No crystals form upon cooling.

  • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective.

  • Solution 2: Concentrate the Solution. Your solution may not be saturated. Carefully evaporate some of the solvent to increase the concentration of your compound.

Data Presentation

Table 1: Suggested Starting Conditions for Purification of this compound

Purification MethodStationary/Solid PhaseMobile Phase/Solvent System (v/v)Expected Outcome
Column ChromatographySilica Gel (60 Å, 230-400 mesh)Hexanes:Ethyl Acetate (Gradient: 95:5 to 80:20)Separation of non-polar impurities (e.g., biphenyl) from the more polar product.
Recrystallization-Ethanol/Water or Ethyl Acetate/HexanesFormation of solid crystals of purified this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of your crude reaction mixture in various ratios of hexanes and ethyl acetate. The ideal Rf value for your product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold. If the compound is too soluble in one solvent, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used.

  • Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Mandatory Visualization

Purification_Workflow crude_product Crude Reaction Mixture (this compound + Impurities) workup Aqueous Workup (e.g., Extraction) crude_product->workup concentration Concentration (Rotary Evaporation) workup->concentration purification_choice Purification Method? concentration->purification_choice column_chrom Column Chromatography purification_choice->column_chrom  Complex Mixture   recrystallization Recrystallization purification_choice->recrystallization  Relatively Clean   analysis Purity Analysis (TLC, NMR, HPLC) column_chrom->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Cool Slowly oiling_out->slow_cooling Yes change_solvent Use Lower Boiling Point Solvent oiling_out->change_solvent Yes pre_purify Pre-purify Crude oiling_out->pre_purify Yes successful_crystallization Successful Crystallization no_crystals->successful_crystallization No induce_crystallization Scratch Flask or Add Seed Crystal no_crystals->induce_crystallization Yes concentrate Concentrate Solution no_crystals->concentrate Yes slow_cooling->successful_crystallization change_solvent->successful_crystallization pre_purify->successful_crystallization induce_crystallization->successful_crystallization concentrate->successful_crystallization

Caption: Troubleshooting guide for common recrystallization problems.

Technical Support Center: Synthesis of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-phenylnicotinate. The content focuses on identifying and mitigating common byproducts to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for the synthesis of this compound. This reaction typically involves the coupling of methyl 5-bromonicotinate with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.[1]

Q2: What are the most common byproducts observed in the Suzuki-Miyaura synthesis of this compound?

A2: The primary byproducts encountered during the Suzuki-Miyaura synthesis of this compound are:

  • Biphenyl: Formed from the homocoupling of phenylboronic acid.[2][3][4]

  • Benzene: Results from the protodeboronation of phenylboronic acid.[5][6]

  • Nicotinic Acid: Can be formed by the hydrolysis of the methyl ester product, this compound, or the starting material, methyl 5-bromonicotinate, especially in the presence of water and base.[7][8]

  • Ligand-derived impurities: Aryl phosphine ligands can sometimes participate in side reactions, leading to phenylated impurities.[9]

Q3: How can I detect the presence of these byproducts?

A3: Common analytical techniques for identifying and quantifying byproducts in the reaction mixture include:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of spots corresponding to byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile byproducts like benzene and biphenyl and to quantify their presence relative to the desired product.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the desired product and non-volatile byproducts like nicotinic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify impurities after purification.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This guide addresses specific issues related to byproduct formation in a question-and-answer format.

Problem 1: Significant formation of biphenyl is observed.

  • Question: My analysis shows a high percentage of biphenyl in the crude product mixture. What is the cause and how can I minimize it?

  • Answer: Biphenyl formation is due to the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][10] The Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product.[2]

    Mitigation Strategies:

    • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is thoroughly dried, and degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

    • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling.[2]

    • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that is efficiently reduced to Pd(0) can minimize the amount of Pd(II) available for homocoupling.[2]

Problem 2: The presence of benzene is detected, and the yield is low.

  • Question: I am observing a significant amount of benzene, and my product yield is lower than expected. What is causing this?

  • Answer: The formation of benzene is a result of protodeboronation, where the carbon-boron bond of phenylboronic acid is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[5][6] This consumes the boronic acid, preventing it from participating in the desired cross-coupling reaction and thus lowering the yield.[6]

    Mitigation Strategies:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all reagents, especially the base, are dry. The presence of water facilitates protodeboronation.[5]

    • Use of Boronic Esters: Protecting the boronic acid as a pinacol or MIDA ester can increase its stability and suppress protodeboronation. These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]

    • Choice of Base: While a base is necessary, its strength and the reaction conditions can influence the rate of protodeboronation. Screening different bases may be necessary. For some systems, weaker bases can be beneficial.[11]

Problem 3: The final product is contaminated with nicotinic acid.

  • Question: After purification, I still have nicotinic acid present in my this compound. How can I avoid this?

  • Answer: Nicotinic acid is formed by the hydrolysis of the methyl ester group.[7][8] This can happen to both the starting material (methyl 5-bromonicotinate) and the product (this compound) under basic and aqueous conditions, which are common in Suzuki-Miyaura reactions and work-up procedures.[12]

    Mitigation Strategies:

    • Minimize Water Content: As with protodeboronation, using anhydrous conditions can reduce the extent of hydrolysis.

    • Careful pH Control during Work-up: Avoid strongly basic or acidic conditions during the aqueous work-up. Neutralization with a mild base like sodium bicarbonate is often preferred.

    • Temperature Control: Higher temperatures can accelerate hydrolysis. If possible, running the reaction at a lower temperature for a longer duration might be beneficial.

Quantitative Data Summary

The following table summarizes the common byproducts and factors influencing their formation.

ByproductCommon Cause(s)Key Influencing FactorsTypical Analytical Method for Detection
Biphenyl Homocoupling of phenylboronic acidPresence of O₂, Pd(II) speciesGC-MS, HPLC
Benzene Protodeboronation of phenylboronic acidPresence of water, pH, temperatureGC-MS
Nicotinic Acid Hydrolysis of the methyl esterPresence of water, base, high temperatureHPLC, LC-MS
Phenyl-substituted Phosphine Oxides Oxidation and/or side reactions of phosphine ligandsChoice of ligand, reaction conditionsLC-MS, NMR

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • Methyl 5-bromonicotinate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane/water mixture or Toluene/ethanol mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromonicotinate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water) to the flask via a cannula or syringe.

  • Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)L2->Oxidative_Addition + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation + Ar'-B(OH)2 + Base Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Isomerization Reductive_Elimination->Pd(0)L2 Product Out Product This compound (Ar-Ar') Reductive_Elimination->Product ArX Methyl 5-bromonicotinate (Ar-X) ArX->Oxidative_Addition ArBOH2 Phenylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Methyl 5-bromonicotinate, Phenylboronic Acid, Base start->reagents setup Setup Reaction: Inert Atmosphere, Add Solvent reagents->setup catalyst Add Palladium Catalyst setup->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Work-up: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Byproducts start Reaction Analysis Shows Byproduct byproduct_type Identify Major Byproduct start->byproduct_type biphenyl Biphenyl (Homocoupling) byproduct_type->biphenyl Biphenyl benzene Benzene (Protodeboronation) byproduct_type->benzene Benzene nicotinic_acid Nicotinic Acid (Hydrolysis) byproduct_type->nicotinic_acid Nicotinic Acid check_oxygen Check for O₂ Contamination - Degas Solvents Thoroughly - Ensure Inert Atmosphere biphenyl->check_oxygen check_water Check for Water Contamination - Use Anhydrous Reagents/Solvents benzene->check_water check_workup Review Work-up Conditions - Avoid Strong Base/Acid - Control Temperature nicotinic_acid->check_workup solution_oxygen Solution: - Use Reducing Agent (e.g., K-formate) - Use Pd(0) Catalyst check_oxygen->solution_oxygen solution_water Solution: - Use Boronic Ester (Pinacol/MIDA) - Optimize Base check_water->solution_water solution_hydrolysis Solution: - Minimize Reaction Time/Temp - Neutral pH Work-up check_workup->solution_hydrolysis

Caption: Troubleshooting workflow for common byproducts.

References

Methyl 5-phenylnicotinate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the solubility of methyl 5-phenylnicotinate in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a moderately polar molecule. Its solubility is influenced by the phenyl and methyl nicotinate moieties. Generally, it is expected to be soluble in moderately polar to nonpolar organic solvents and less soluble in highly polar or very nonpolar solvents. Experimental data is crucial for determining precise solubility in specific solvents.

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the common causes?

Several factors can contribute to dissolution problems:

  • Solvent Polarity: The polarity of the solvent may not be optimal for dissolving this compound.

  • Saturation Limit: You may be attempting to dissolve the compound beyond its saturation point at a given temperature.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility.

  • Inadequate Agitation or Heating: Insufficient mixing or failure to gently heat the mixture can slow down or prevent dissolution.

  • Moisture: The presence of water in either the compound or the solvent can impact solubility, especially in non-polar aprotic solvents.

Q3: Can I heat the mixture to improve the solubility of this compound?

Yes, gently heating the solvent can increase the solubility of this compound. However, it is important to monitor the temperature to avoid decomposition of the compound. It is recommended to perform a preliminary thermal stability test if you plan to use elevated temperatures for an extended period.

Q4: Are there any known solvent incompatibilities with this compound?

While specific incompatibility data is limited, it is advisable to avoid highly reactive solvents or conditions that could lead to the hydrolysis of the ester group, such as strongly acidic or basic solutions, especially at elevated temperatures.

Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general principles of "like dissolves like." Note: These are general guidelines, and experimental verification is highly recommended for precise quantitative data.

Solvent ClassSolventExpected Solubility
Polar Protic MethanolSoluble
EthanolSoluble
IsopropanolModerately Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileModerately Soluble
AcetoneModerately Soluble
Ethyl AcetateModerately Soluble
Nonpolar TolueneSparingly Soluble
HexaneInsoluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time to reach equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Calculate the solubility in the original solvent, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Troubleshooting Guide for Dissolution Issues

This guide provides a systematic approach to resolving common problems encountered when dissolving this compound.

G start Start: Dissolution Issue with This compound check_purity 1. Verify Compound and Solvent Purity start->check_purity sonicate 2. Apply Sonication check_purity->sonicate Purity Confirmed success Success: Compound Dissolved check_purity->success Dissolves gentle_heat 3. Apply Gentle Heat (e.g., 30-40°C) sonicate->gentle_heat Still Undissolved sonicate->success Dissolves change_solvent 4. Consider a Different Solvent (Refer to Solubility Table) gentle_heat->change_solvent Still Undissolved gentle_heat->success Dissolves solvent_mixture 5. Use a Co-solvent System (e.g., DCM/Methanol) change_solvent->solvent_mixture Limited Success or Insoluble change_solvent->success Dissolves solvent_mixture->success Dissolves fail Issue Persists: Consult Senior Researcher or Technical Support solvent_mixture->fail Still Undissolved

Troubleshooting workflow for dissolution of this compound.

Stability and storage conditions for Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 5-phenylnicotinate for researchers, scientists, and drug development professionals. The information is based on general principles of chemical stability and data from closely related compounds due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Based on general guidelines for chemical reagents, a temperature of 2-8°C is recommended.

Q2: How stable is this compound in aqueous solutions?

Q3: What are the likely degradation products of this compound?

A3: The primary degradation product is likely to be 5-phenylnicotinic acid, formed via hydrolysis of the methyl ester group. Other degradation products could potentially arise from oxidation or photodecomposition, although these pathways are less characterized.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.[3]

Q5: What are the signs of degradation to look for?

A5: Physical signs of degradation can include a change in color, melting point, or the appearance of impurities in analytical tests such as HPLC. Chemical analysis is the most reliable way to assess purity and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of the compound.Confirm the identity of the new peaks, likely 5-phenylnicotinic acid. Review storage conditions and handling procedures. Consider re-purification if necessary.
Change in physical appearance (e.g., color, clumping) Exposure to moisture, light, or elevated temperatures.Discard the reagent if significant changes are observed. Ensure the container is tightly sealed and stored under recommended conditions.
Inconsistent experimental results Inconsistent purity of the starting material.Perform a purity check (e.g., by HPLC or NMR) before use. If degradation is suspected, use a fresh batch of the compound.
Low assay value Degradation of the compound leading to a lower concentration of the active substance.Re-evaluate storage conditions. For solutions, prepare them fresh before use.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage conditions and potential stability issues for this compound, extrapolated from data on related compounds and general chemical stability principles.

Parameter Recommended Condition Potential Issues if Deviated
Temperature 2-8°C (Long-term)Increased rate of degradation.
Humidity Dry environmentHydrolysis to 5-phenylnicotinic acid.
Light Protected from light (e.g., amber vial)Potential for photodecomposition.
Container Tightly sealed, inert materialContamination, degradation due to exposure to air/moisture.
pH (in solution) Neutral to slightly acidic (if in solution)Accelerated hydrolysis at high or low pH.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photostability: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating HPLC method.

    • Use a C18 column with a mobile phase such as acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.

  • Data Interpretation:

    • Calculate the percentage degradation.

    • Characterize the major degradation products using techniques like LC-MS or NMR.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Storage: Store multiple batches of this compound in tightly sealed containers under the recommended long-term storage conditions (e.g., 2-8°C, protected from light and moisture).

  • Time Points: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: HPLC analysis to determine the percentage of the active compound and any impurities.

    • Related Substances: Quantify any known or unknown impurities.

  • Data Evaluation:

    • Plot the purity of this compound against time.

    • Determine the time at which the purity falls below a pre-defined acceptance criterion (e.g., 95%).

Visualizations

Stability_Workflow This compound Stability Assessment Workflow cluster_storage Storage Conditions cluster_testing Stability Testing cluster_analysis Analytical Monitoring Store_Solid Store Solid Compound (Tightly sealed, 2-8°C, Dark, Dry) Prepare_Solution Prepare Solution (Freshly before use) Store_Solid->Prepare_Solution Long_Term_Study Long-Term Stability (ICH Guidelines) Store_Solid->Long_Term_Study Periodic Sampling Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prepare_Solution->Forced_Degradation HPLC_Analysis HPLC Analysis (Purity, Impurities) Forced_Degradation->HPLC_Analysis Long_Term_Study->HPLC_Analysis Characterization Degradant Characterization (LC-MS, NMR) HPLC_Analysis->Characterization If new peaks appear

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Potential Degradation Pathway of this compound M5PN This compound Degradation_Product 5-Phenylnicotinic Acid M5PN->Degradation_Product Hydrolysis Stress_Factors Stress Factors (Moisture, High/Low pH, Temperature) Stress_Factors->M5PN

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Synthesis of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-phenylnicotinate. The content is structured to address specific issues that may be encountered during the Suzuki-Miyaura cross-coupling reaction used for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of Methyl 5-bromonicotinate with phenylboronic acid.[1] This method is favored for its high tolerance of various functional groups and its typically good yields under optimized conditions.

Q2: Which starting materials are required for the Suzuki-Miyaura synthesis of this compound?

A2: The key starting materials are Methyl 5-bromonicotinate (the aryl halide) and phenylboronic acid (the organoboron reagent). Additionally, a palladium catalyst, a base, and a suitable solvent system are essential for the reaction to proceed.

Q3: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A3: The base is a critical component that activates the boronic acid, facilitating the crucial transmetalation step where the phenyl group is transferred from the boron atom to the palladium catalyst. Common bases used in this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction yield and may need to be optimized for the specific substrate and catalyst system.

Q4: How should I choose a palladium catalyst for this reaction?

A4: The choice of palladium catalyst is crucial for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates like pyridine derivatives. For coupling with bromopyridines, common and effective catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). For less reactive aryl chlorides, more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary.[2]

Q5: What are the recommended solvents for this synthesis?

A5: A variety of organic solvents can be used for the Suzuki-Miyaura coupling. Often, a mixture of an organic solvent and water is employed to dissolve the different reaction components. Common solvent systems include dioxane/water, toluene/water, and dimethylformamide (DMF)/water.[3] The choice of solvent can influence the reaction rate and yield, and may require optimization.

Troubleshooting Guides

This section addresses specific issues that may lead to low yield in the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. Pd(0) species are sensitive to oxidation.

  • Insufficiently Anhydrous Conditions: The presence of excess water can lead to decomposition of the boronic acid (protodeboronation).

  • Poorly Degassed Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may not have reached completion.

Solutions:

Parameter Recommendation
Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere.
Solvents & Reagents Use anhydrous solvents and ensure all reagents are dry.
Atmosphere Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Temperature & Time Increase the reaction temperature in increments of 10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Issue 2: Formation of Significant Side Products

Possible Causes:

  • Homocoupling of Phenylboronic Acid: This side reaction forms biphenyl and is often promoted by the presence of oxygen, which can generate Pd(II) species that favor this pathway.

  • Protodeboronation: The C-B bond of phenylboronic acid is cleaved by a proton source (like water), resulting in the formation of benzene and reducing the amount of boronic acid available for the cross-coupling reaction. Pyridineboronic acids are particularly susceptible to this.

  • Dehalogenation: The bromo group on the Methyl 5-bromonicotinate is replaced by a hydrogen atom.

Solutions:

Side Product Recommended Action
Homocoupling (Biphenyl) Ensure rigorous exclusion of oxygen by properly degassing the reaction mixture and maintaining an inert atmosphere.
Protodeboronation (Benzene) Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.
Dehalogenation (Methyl nicotinate) This can be influenced by the choice of catalyst, solvent, and base. Screening different reaction conditions may be necessary to minimize this side product.
Data Presentation: Optimization of Reaction Conditions

The following table provides a hypothetical summary of how different reaction conditions can affect the yield of this compound. This data is illustrative and serves as a guide for optimization experiments.

Entry Palladium Catalyst (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)801265
2Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
3Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001292
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001295
5Pd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (4:1)1001288
6Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)100894

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Methyl 5-bromonicotinate

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 5-bromonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume.

  • Degassing: Bubble a gentle stream of argon or nitrogen through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - Methyl 5-bromonicotinate - Phenylboronic acid - Base (Cs₂CO₃) solvent Add Solvents: - Anhydrous Dioxane - Degassed Water reagents->solvent degas Degas with Inert Gas (Ar or N₂) solvent->degas catalyst Add Pd Catalyst (Pd(dppf)Cl₂) degas->catalyst heat Heat to 100 °C with Stirring catalyst->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry purify Concentrate and Purify (Column Chromatography) dry->purify product Pure Methyl 5-phenylnicotinate purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield cluster_incomplete Incomplete Conversion cluster_side_products Significant Side Products start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/GC-MS) start->check_conversion cause_catalyst Inactive Catalyst? check_conversion->cause_catalyst Low Conversion cause_conditions Suboptimal Conditions? check_conversion->cause_conditions Low Conversion cause_homocoupling Homocoupling? check_conversion->cause_homocoupling Side Products Present cause_protodeboronation Protodeboronation? check_conversion->cause_protodeboronation Side Products Present solution_catalyst Use Fresh Catalyst, Ensure Inert Atmosphere cause_catalyst->solution_catalyst solution_conditions Increase Temperature/Time, Optimize Reagents cause_conditions->solution_conditions solution_homocoupling Rigorous Degassing cause_homocoupling->solution_homocoupling solution_protodeboronation Use Anhydrous Conditions or Boronic Ester cause_protodeboronation->solution_protodeboronation

Caption: Troubleshooting logic for low yield in the synthesis.

References

Preventing side reactions in phenylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve common side reactions and issues encountered during the synthesis of phenylnicotinate.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield of Phenylnicotinate

Q: My phenylnicotinate synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yield is a frequent issue in phenylnicotinate synthesis, often stemming from several factors. The most common synthesis method, Fischer esterification, involves a reversible reaction between nicotinic acid and phenol.

Potential Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The esterification reaction produces water as a byproduct.[1] This water can hydrolyze the phenylnicotinate ester, reversing the reaction and leading to an equilibrium state with significant amounts of unreacted starting materials.[1][2]

    • Solution 1: Water Removal: Continuously remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like xylene, which forms an azeotrope with water.[1]

    • Solution 2: Use of Dehydrating Agents: Add water-scavenging materials such as anhydrous molecular sieves to the reaction mixture.[2]

    • Solution 3: Excess Reagent: Use a significant excess of one of the reactants (typically the less expensive one) to shift the equilibrium towards the product side.

  • Product Loss During Workup: Phenylnicotinate can be lost during extraction and purification steps.

    • Solution: Optimize the pH during the aqueous workup. Washing with a mild base like saturated sodium bicarbonate solution will neutralize the acidic catalyst and any unreacted nicotinic acid, but avoid strongly basic conditions which could hydrolyze the ester.[3][4] Ensure the correct solvent is used for extraction to maximize the partition of the product into the organic layer.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion or degradation.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5][6] For Fischer esterification, reflux temperatures are generally required, but should not exceed 250°C to avoid decomposition.[7]

Issue 2: Unreacted Nicotinic Acid or Phenol in Final Product

Q: After purification, I still find significant amounts of unreacted nicotinic acid and/or phenol in my product. Why is this happening?

A: This is a direct consequence of the equilibrium limitations of the Fischer esterification reaction, as described in Issue 1. If water is not effectively removed, the reaction will not proceed to completion.

Solutions:

  • Alternative Synthesis Route: Switch to a non-reversible method. The most effective alternative is the Schotten-Baumann reaction, which involves reacting nicotinoyl chloride (the acid chloride of nicotinic acid) with phenol. This reaction is typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. This method is generally faster, proceeds at lower temperatures, and is not reversible, often leading to higher yields.

  • Enhanced Purification: If you must use Fischer esterification, improve your purification protocol.

    • Acid Wash: An aqueous wash with a dilute base (e.g., NaHCO₃) will remove unreacted nicotinic acid.[3]

    • Base Wash: A subsequent wash with a dilute, cold base (e.g., 1-5% NaOH) can remove unreacted phenol. Care must be taken as strong bases can hydrolyze the desired ester product.

    • Chromatography: Column chromatography is highly effective for separating the phenylnicotinate from both starting materials and any byproducts.[4]

Issue 3: Product Degradation or Formation of Dark-Colored Impurities

Q: My reaction mixture turns dark, and the final product is discolored. What causes this degradation?

A: The formation of colored impurities is often a sign of product or reagent degradation due to overly harsh reaction conditions.

Potential Causes & Solutions:

  • High Temperatures: While heat is required to drive the esterification, excessive temperatures (above 250°C) can cause decomposition of the nicotinic acid moiety.[7]

    • Solution: Maintain the reaction temperature at the reflux point of the chosen solvent and avoid aggressive, localized heating.[1] If using the nicotinoyl chloride route, the reaction can often be run at room temperature or slightly above, minimizing degradation.

  • Oxidation: Phenol is susceptible to oxidation, which can produce colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction is run at high temperatures for an extended period.[8]

  • Strongly Acidic Conditions: While an acid catalyst is necessary for Fischer esterification, highly concentrated or aggressive acids can contribute to charring and side reactions.

    • Solution: Use the minimum effective amount of catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Ensure it is well-dispersed in the reaction mixture.

Quantitative Data Summary

The choice of synthetic route significantly impacts reaction outcomes. The following table summarizes typical expectations for the two primary methods.

ParameterFischer EsterificationNicotinoyl Chloride Method
Starting Materials Nicotinic Acid, PhenolNicotinoyl Chloride, Phenol
Key Reagents Acid Catalyst (e.g., H₂SO₄)Base (e.g., Pyridine, Et₃N)
Byproduct Water (H₂O)Hydrogen Chloride (HCl)
Reversibility YesNo
Typical Yield Lower (e.g., 20-60%)[4]Higher (>80%)
Reaction Conditions High Temperature (Reflux)Low to Moderate Temperature
Primary Challenge Overcoming equilibriumHandling of moisture-sensitive nicotinoyl chloride

Experimental Protocols

Protocol 1: Phenylnicotinate via Fischer Esterification with Dean-Stark Trap
  • Setup: To a round-bottomed flask, add nicotinic acid (1.0 eq), phenol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (sufficient to suspend reagents).

  • Apparatus: Equip the flask with a Dean-Stark trap, a condenser, and a magnetic stirrer.

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the trap. The denser water will separate to the bottom while the toluene overflows back into the flask.

  • Monitoring: Continue reflux until no more water collects in the trap (typically 4-8 hours). Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Phenylnicotinate via the Nicotinoyl Chloride Method
  • Setup: In a dry, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).[8]

  • Addition: Cool the flask in an ice bath (0°C). Slowly add a solution of nicotinoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash it sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be done by recrystallization.

Visual Troubleshooting and Workflow Diagrams

G start Low Phenylnicotinate Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC/NMR) start->check_tlc cause1 High % of Starting Materials check_tlc->cause1 Diagnosis cause2 Multiple Unidentified Spots / Byproducts check_tlc->cause2 Diagnosis cause3 Low Mass Recovery After Workup check_tlc->cause3 Diagnosis sol1a Incomplete Reaction: - Extend reaction time - Increase temperature moderately cause1->sol1a Solution sol1b Equilibrium Issue (Fischer Esterification): - Use Dean-Stark to remove H₂O - Switch to Nicotinoyl Chloride method cause1->sol1b Solution sol2a Degradation: - Reduce reaction temperature - Run under inert atmosphere (N₂) cause2->sol2a Solution sol2b Hydrolysis: - Use anhydrous reagents/solvents - Ensure workup pH is not strongly basic cause2->sol2b Solution sol3a Optimize Extraction: - Check solvent choice - Adjust pH during washes cause3->sol3a Solution sol3b Purification Loss: - Optimize recrystallization solvent - Check column chromatography conditions cause3->sol3b Solution

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

G cluster_0 Route 1: Fischer Esterification (Reversible) cluster_1 Route 2: Nicotinoyl Chloride Method (Irreversible) NA Nicotinic Acid Catalyst H+ Catalyst NA->Catalyst Phenol1 Phenol Phenol1->Catalyst Product1 Phenylnicotinate Catalyst->Product1 Water H₂O Catalyst->Water Product1->Water Hydrolysis NC Nicotinoyl Chloride Base Base (e.g., Pyridine) NC->Base Phenol2 Phenol Phenol2->Base Product2 Phenylnicotinate Base->Product2 HCl HCl (neutralized by base) Base->HCl

Caption: Comparison of the two main synthetic routes to phenylnicotinate.

References

Technical Support Center: Column Chromatography Purification of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Methyl 5-phenylnicotinate using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the purification of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[1][2] Alumina can be an alternative, particularly if the compound shows instability on the acidic surface of silica gel.

Q2: How do I determine the appropriate solvent system (mobile phase) for the column?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) beforehand. A good solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.4.[3] A common starting point for nicotinic acid esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Q3: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A3: Streaking is a common issue with pyridine-containing compounds due to the interaction of the basic nitrogen with the acidic silanol groups on the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, can be added to the eluent.

Q4: What are the likely impurities I might encounter when purifying this compound?

A4: If this compound is synthesized via a Suzuki-Miyaura coupling (a common method for such structures), potential impurities include unreacted starting materials (e.g., a halopyridine and a phenylboronic acid), homocoupled byproducts, and residual palladium catalyst.

Q5: How can I visualize the colorless this compound on a TLC plate and during column chromatography?

A5: this compound contains aromatic rings and will be visible under a UV lamp (typically at 254 nm) as dark spots on a fluorescent TLC plate. The fractions collected from the column can be spotted on a TLC plate and visualized under UV light to determine which fractions contain the product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Compound elutes too quickly (Rf > 0.5) The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities - The solvent system has poor selectivity.- The column was overloaded with the sample.- The column was not packed properly, leading to channeling.- Try a different solvent system (e.g., dichloromethane/methanol).- Use a larger column or reduce the amount of crude material.- Repack the column carefully, ensuring a uniform and compact bed.
The product appears to be decomposing on the column The silica gel is too acidic for the pyridine-containing compound.- Add a small amount of triethylamine or ammonia to the eluent to neutralize the silica surface.- Use a less acidic stationary phase like neutral alumina.
Cracks appear in the silica bed during the run The column ran dry at some point.It is crucial to always keep the solvent level above the top of the silica bed. If cracks form, the separation will be compromised, and the column will likely need to be repacked.[4]
Residual palladium catalyst (black solid) in the purified product The palladium catalyst was not fully removed during the reaction work-up.Filter the crude product solution through a pad of Celite® before concentrating and loading it onto the column.

Quantitative Data

The following table summarizes estimated chromatographic parameters for the purification of this compound. These values are based on structurally similar aromatic esters and pyridine derivatives and should be used as a starting point for optimization.

Parameter Value/Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for flash column chromatography.
Typical Mobile Phase Hexane/Ethyl AcetateA gradient or isocratic elution can be used.
Estimated Rf of Product 0.2 - 0.4In an optimized solvent system (e.g., 4:1 to 2:1 Hexane:Ethyl Acetate).
Visualization UV light (254 nm)The compound will appear as a dark spot on a fluorescent background.
Typical Yield > 85%Dependent on the purity of the crude material and the success of the separation.
Common Impurity Rf Values VariableLess polar impurities will have a higher Rf, and more polar impurities will have a lower Rf than the product.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Mobile Phase (Eluent):

  • Based on prior TLC analysis, prepare an appropriate solvent system of hexane and ethyl acetate. For example, start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and have progressively more polar mixtures ready (e.g., 4:1, 2:1).

  • If streaking was observed on the TLC, add 0.1-0.5% triethylamine to the eluent mixtures.

2. Packing the Column:

  • Secure a glass chromatography column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the least polar eluent to be used.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry. [4]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.

  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the initial, least polar eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin eluting the sample.

  • Collect the eluent in a series of numbered test tubes or flasks (fractions).

  • As the elution progresses, you can gradually increase the polarity of the eluent (gradient elution) to elute compounds with stronger interactions with the silica gel.

5. Monitoring the Separation:

  • Periodically, spot small aliquots from the collected fractions onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure this compound (typically those with a single spot at the correct Rf value).

6. Isolation of the Purified Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity using analytical techniques such as NMR or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (Hexane/EtOAc +/- TEA) pack_column Pack Column (Silica Gel Slurry) load_sample Load Crude Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Mobile Phase (Gradient or Isocratic) load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation or Product Loss cause1 Incorrect Polarity start->cause1 cause2 Compound Streaking start->cause2 cause3 Decomposition start->cause3 sol1 Optimize Eluent (TLC Analysis) cause1->sol1 sol2 Add Base to Eluent (e.g., Triethylamine) cause2->sol2 sol3 Use Neutral Alumina cause3->sol3

Caption: Troubleshooting logic for common issues in the purification of this compound.

References

Technical Support Center: Recrystallization of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of Methyl 5-phenylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The critical first step is to select a suitable solvent or solvent system. An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room temperature or below. This differential solubility is the basis for obtaining a high recovery of pure crystals upon cooling. It is essential to perform small-scale solvent screening experiments to identify the optimal solvent.

Q2: Which solvents are good starting points for the recrystallization of this compound?

A2: Based on the structure of this compound (an aromatic ester with a pyridine ring), a range of solvents with varying polarities should be tested. Good single solvents to evaluate include alcohols (e.g., ethanol, methanol, isopropanol) and esters (e.g., ethyl acetate). Mixed solvent systems can also be effective. Common pairs include a "good" solvent in which the compound is soluble (like ethanol or acetone) and a "poor" solvent in which it is less soluble (like water or hexane). For nicotinic acid derivatives, mixtures like methanol/ether have been used successfully.[1]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 48°C) or if the solution is too concentrated.[2] To resolve this, you can try the following:

  • Add more of the hot solvent to decrease the saturation of the solution.

  • Reheat the solution to ensure everything is fully dissolved and then allow it to cool more slowly. Slow cooling often favors crystal formation over oiling.

  • Try a different solvent or solvent system with a lower boiling point.

  • Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.

Q4: The recovery of my purified this compound is very low. What are the likely causes and how can I improve the yield?

A4: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and receiving flask, and you can add a slight excess of hot solvent before filtration. The excess solvent can be evaporated after filtration.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.

  • Loss during transfer: Be meticulous when transferring the crystals and mother liquor between flasks and to the filtration apparatus.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and then allow it to cool again.- Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Crystals are colored or appear impure. - Colored impurities are present in the crude material.- The cooling process was too rapid, trapping impurities within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The recrystallized product has a low melting point or a broad melting range. - The product is still impure.- The crystals are not completely dry and contain residual solvent.- Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent.
Difficulty filtering the crystals (clogged filter paper). - The crystals are too fine.- Allow the solution to cool more slowly to encourage the growth of larger crystals.- Ensure an appropriate filter paper pore size is used for the vacuum filtration.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent, volumes, and temperatures should be determined through small-scale preliminary experiments.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a few drops of different potential solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) or solvent mixtures to each tube at room temperature.

  • Observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with gentle swirling. Continue adding small portions of the hot solvent until the compound is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration. Preheat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No crystals_form->no_crystals yes_crystals Yes crystals_form->yes_crystals collect Collect Crystals (Vacuum Filtration) end Pure Product collect->end supersaturated Supersaturated Solution? no_crystals->supersaturated oiling_out Does it 'Oil Out'? yes_crystals->oiling_out scratch Scratch Flask or Add Seed Crystal supersaturated->scratch Yes too_much_solvent Too Much Solvent? supersaturated->too_much_solvent No scratch->cool boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes boil_off->cool oiling_out->collect No add_solvent Add More Hot Solvent and Cool Slowly oiling_out->add_solvent Yes add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Dealing with impurities in Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis and purification of Methyl 5-phenylnicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound and what are the key impurities?

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of Methyl 5-bromonicotinate with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.

Potential Impurities:

Several impurities can arise from the starting materials, side reactions, or incomplete conversion. The primary impurities of concern are:

  • Biphenyl: Formed from the homocoupling of phenylboronic acid. This is often exacerbated by the presence of oxygen.[1]

  • Benzene: Results from the protodeboronation of phenylboronic acid, where the boron group is replaced by a hydrogen atom.

  • Unreacted Starting Materials: Residual Methyl 5-bromonicotinate and phenylboronic acid.

  • 5-Phenylnicotinic Acid: Can be formed by the hydrolysis of the methyl ester group of the final product, particularly during workup or purification under non-neutral pH conditions.

Q2: My Suzuki coupling reaction for this compound has a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions are a frequent issue. Several factors can contribute to this problem:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and may deactivate if the reaction is not conducted under an inert atmosphere. The nitrogen atom in the pyridine ring of Methyl 5-bromonicotinate can also coordinate with the palladium center, inhibiting its catalytic activity.

  • Inappropriate Ligand Choice: The selection of the phosphine ligand is crucial. For electron-deficient pyridine substrates, bulky and electron-rich ligands are often more effective.

  • Incorrect Base or Poor Base Quality: The base is essential for the transmetalation step. The base must be anhydrous and finely ground to be effective.[2]

  • Presence of Water or Oxygen: Water can lead to protodeboronation of the phenylboronic acid, while oxygen can deactivate the Pd(0) catalyst.[1] It is critical to use anhydrous solvents and thoroughly degas the reaction mixture.

Troubleshooting Strategies:

ParameterRecommendation
Catalyst Use a pre-catalyst or ensure efficient in-situ reduction of a Pd(II) source.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).
Base Use a strong, anhydrous, finely powdered base such as K₃PO₄ or Cs₂CO₃.[3]
Solvent Ensure the use of anhydrous solvents and degas thoroughly before adding the catalyst.
Temperature Optimize the reaction temperature; higher temperatures may be required but can also increase byproduct formation.

Q3: I am observing a significant amount of biphenyl as a byproduct. How can I minimize this?

The formation of biphenyl is due to the homocoupling of phenylboronic acid.[1] To minimize this side reaction:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is oven-dried, and solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to suppress homocoupling.

  • Choice of Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others.

Q4: How can I effectively purify crude this compound?

The most common method for purifying this compound is silica gel column chromatography. The choice of eluent is critical for achieving good separation. A typical solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 5-bromonicotinate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three to five times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via a syringe or cannula.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source and a specific ligand) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Protocol for Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent system).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is a common starting point.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1-1 mg/mL.

General Protocol for GC-MS Impurity Identification:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute all components.

  • Ionization Mode: Electron Ionization (EI) is standard for creating a library-searchable mass spectrum.

  • Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the parent compound and potential impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Methyl 5-bromonicotinate - Phenylboronic Acid - Base add_catalyst Add Pd Catalyst & Ligand degas Degas Solvent heat Heat & Stir (Inert Atmosphere) add_catalyst->heat quench Quench & Extract heat->quench purify Column Chromatography quench->purify analyze Purity Analysis (HPLC, GC-MS) purify->analyze product Pure Methyl 5-phenylnicotinate analyze->product Impurity_Formation bromo Methyl 5-bromonicotinate product This compound bromo->product boronic Phenylboronic Acid boronic->product biphenyl Biphenyl (Homocoupling) boronic->biphenyl O₂ benzene Benzene (Protodeboronation) boronic->benzene H₂O hydrolyzed 5-Phenylnicotinic Acid (Hydrolysis) product->hydrolyzed H₂O/Acid/Base

References

Technical Support Center: Optimizing Reaction Kinetics for Methyl 5-phenylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the synthesis of Methyl 5-phenylnicotinate. The following information is designed to address specific experimental challenges and improve reaction kinetics and overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a methyl 5-halonicotinate (e.g., methyl 5-bromonicotinate) with phenylboronic acid in the presence of a palladium catalyst and a base. The reactivity of the halogenated precursor follows the trend: Iodo > Bromo > Chloro.[1] While iodo- and bromo-derivatives are more reactive, chloro-derivatives can be a cost-effective alternative, though they often necessitate more specialized and highly active catalyst systems.[1]

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Key areas to troubleshoot include:

  • Catalyst Activity: Ensure the palladium catalyst and any associated ligands are fresh and have been stored under an inert atmosphere to prevent degradation.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. It is crucial to use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Quality: Verify the purity of your methyl 5-halonicotinate and phenylboronic acid. Impurities can interfere with the catalytic cycle.

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation. Ensure the base is finely powdered and anhydrous if required by the protocol.[2]

  • Solvent Purity: Use anhydrous and degassed solvents to prevent unwanted side reactions and catalyst deactivation.

Q3: What are common side reactions in the synthesis of this compound via Suzuki coupling, and how can they be minimized?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Homocoupling: This is the self-coupling of the phenylboronic acid to form biphenyl. It can be minimized by ensuring a properly degassed reaction mixture and by the slow addition of the boronic acid. The use of a mild reducing agent, like potassium formate, can also suppress this side reaction by minimizing the concentration of free Pd(II) species.[3]

  • Dehalogenation: The starting methyl 5-halonicotinate can be reduced to methyl nicotinate. This can occur if there are sources of hydride in the reaction mixture, sometimes stemming from the solvent or additives.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is more common with electron-rich or sterically hindered boronic acids but can be mitigated by using anhydrous conditions and carefully selecting the base.

Q4: How do I choose the optimal catalyst for my reaction?

A4: The choice of catalyst is critical for a successful Suzuki-Miyaura coupling. Palladium-based catalysts are the most common. For coupling aryl bromides like methyl 5-bromonicotinate, catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective.[4] For less reactive aryl chlorides, more specialized and electron-rich phosphine ligands may be necessary to facilitate the oxidative addition step.[4]

Q5: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?

A5: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and the optimal base often depends on the specific substrates and solvent system.[2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low conversion of starting materials Inactive catalyst, presence of oxygen, poor quality reagents, incorrect reaction temperature.Use a fresh, active catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Verify the purity of all reagents. Optimize the reaction temperature; typically, temperatures between 80-100 °C are effective.
Formation of significant homocoupling byproducts Presence of Pd(II) species, oxygen in the reaction mixture.Ensure complete reduction of the Pd(II) precatalyst to Pd(0). Thoroughly degas all solvents and reagents. Consider the slow addition of the boronic acid. Adding a mild reducing agent like potassium formate can be beneficial.[3]
Presence of dehalogenated starting material Source of hydride in the reaction mixture (e.g., from solvent or base).Use high-purity, anhydrous solvents. If using an alcohol-containing solvent system, consider switching to an aprotic solvent.
Difficulty in purifying the final product Presence of closely eluting impurities (e.g., homocoupled biphenyl, starting materials).Optimize the reaction to minimize side products. For purification, column chromatography on silica gel is typically effective. A gradient elution system (e.g., ethyl acetate in hexanes) may be necessary to achieve good separation.[6] Recrystallization can also be an effective purification method.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura cross-coupling reactions, providing a basis for optimizing the synthesis of this compound.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid [4]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄DMF100295
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O80292
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001288

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield [5]

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NaOH | Methanol/Water (3:2) | Reflux | 0.5 | 98.5 | | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 8-24 | Varies | | K₃PO₄ | Dioxane/Water | 80-100 | 8-24 | Varies | | Cs₂CO₃ | Dioxane | 100 | 12 | Varies |

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methylnicotinate (Precursor)

This protocol describes the esterification of 5-methylnicotinic acid.

Materials:

  • 5-Methylnicotinic acid

  • Methanol

  • Thionyl chloride or Sulfuric acid

  • Sodium bicarbonate or Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 5-methylnicotinic acid (1 equivalent) in methanol (5-10 volumes).

  • Under an inert atmosphere, slowly add thionyl chloride (1.5-2 equivalents) or concentrated sulfuric acid (catalytic amount) to the solution at 0-25 °C.[1][7]

  • Heat the reaction mixture to reflux (approximately 65-85 °C) and stir for 4-6 hours.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to a pH of 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-methylnicotinate. The product can be further purified by column chromatography if necessary. A high yield of over 98% has been reported for this reaction.[1][7]

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of methyl 5-bromonicotinate with phenylboronic acid.

Materials:

  • Methyl 5-bromonicotinate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • In a Schlenk flask, combine methyl 5-bromonicotinate (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).[8]

  • Add the chosen solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%).[8][9]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 8-24 hours.[8][9] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Methyl 5-halonicotinate (R¹-X) Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 Phenylboronic acid (R²-B(OH)₂) RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (this compound) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Methyl 5-bromonicotinate - Phenylboronic acid - Base start->reagents solvent Add Degassed Solvent reagents->solvent degas Degas Mixture with Inert Gas (Ar/N₂) solvent->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat and Stir (80-100 °C, 8-24h) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the Suzuki-Miyaura synthesis.

References

Technical Support Center: Efficient Suzuki Coupling of Nicotinates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of nicotinates.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halonicotinates in Suzuki coupling?

A1: The reactivity of halonicotinates in Suzuki-Miyaura coupling is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is Iodo > Bromo > Chloro.[1] Iodo-substituted nicotinates are the most reactive, often allowing for milder reaction conditions, while chloro-substituted nicotinates are the most challenging and typically require more active catalyst systems.[1]

Q2: How does the electronic nature of the nicotinate ring affect the Suzuki coupling reaction?

A2: Nicotinates are electron-deficient heteroaryl compounds. This electronic property can make the oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially forming inactive species and hindering catalysis.[2] Therefore, the selection of an appropriate ligand is crucial to overcome these challenges.[3]

Q3: What are the most common side reactions observed during the Suzuki coupling of nicotinates?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This is often promoted by the presence of aqueous bases.[2] Using more stable boronic acid derivatives like pinacol esters or MIDA boronates can help minimize this side reaction.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often exacerbated by the presence of oxygen in the reaction mixture.[2] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere can suppress homocoupling.

Q4: Can I use nickel catalysts for the Suzuki coupling of nicotinates?

A4: Yes, nickel-based catalysts are a cost-effective and environmentally friendly alternative to palladium catalysts for Suzuki-Miyaura cross-coupling reactions.[4][5] They have shown effectiveness in the coupling of various aryl halides, including heteroaryl systems.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive Catalyst: The Pd(0) active species is not being generated or is degrading.- Use a pre-catalyst that readily forms the active Pd(0) species.- Ensure the ligand is not degrading under the reaction conditions. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[3]
Poor Substrate Reactivity: Especially with chloronicotinates, the oxidative addition step is slow.[1]- Increase the reaction temperature.- Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos).[2]
Protodeboronation of Boronic Acid: The boronic acid is degrading before it can transmetalate.[2]- Use a less nucleophilic base (e.g., K₂CO₃, K₃PO₄).- Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).- Use anhydrous conditions if possible.
Formation of Significant Side Products Homocoupling of Boronic Acid: Presence of oxygen in the reaction.- Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]
Dehalogenation of the Nicotinate: The halo-substituent is replaced by a hydrogen atom.- Optimize the base; sometimes a weaker base can disfavor this pathway.- Screen different ligands; bulky ligands can sometimes suppress dehalogenation by sterically hindering the side reaction.
Hydrolysis of Ester Group: The nicotinate ester is being cleaved under the reaction conditions.- Use a milder base such as KF or K₂CO₃.- Avoid aqueous media if possible, or minimize the amount of water.
Reaction is Sluggish or Stalls Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow.- Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the formation of the boronate species.- Ensure the boronic acid/ester is of high purity.
Inhibition by Pyridine Nitrogen: The nitrogen on the nicotinate ring is coordinating to the palladium catalyst.[2]- Employ specialized ligands, such as Buchwald's biaryl phosphine ligands, which are often effective for N-heterocyclic substrates.[6]

Data Presentation: Catalyst and Condition Screening

The following tables summarize quantitative data for the Suzuki coupling of nicotinate derivatives and related pyridyl compounds, highlighting the impact of different catalysts, ligands, bases, and solvents on reaction yield.

Table 1: Ligand Performance in the Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene1001265
P(o-tol)₃Pd(OAc)₂K₂CO₃Toluene1001278
SPhosPd₂(dba)₃K₃PO₄Dioxane100895
XPhosPd₂(dba)₃K₃PO₄Dioxane100892
RuPhosPd₂(dba)₃K₃PO₄Dioxane100890

Data compiled from literature sources for illustrative purposes.

Table 2: Effect of Halogen, Base, and Solvent on the Suzuki Coupling of Halonicotinic Acids with Phenylboronic Acid

Halonicotinic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-Iodonicotinic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O8592
2-Bromonicotinic AcidPd(dppf)Cl₂K₂CO₃Dioxane10088
2-Chloronicotinic AcidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10075-85
6-Bromonicotinic AcidPd(PPh₃)₄K₂CO₃Toluene11085

Data compiled and estimated from various sources for comparative analysis.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Benzyl 2-bromonicotinate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Benzyl 2-bromonicotinate (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Benzyl 2-bromonicotinate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylnicotinate.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloronicotinate Derivative

This protocol is adapted for the more challenging coupling of a chloro-substituted nicotinate.

Materials:

  • 2-Chloronicotinate derivative (1.0 mmol, 1.0 eq)

  • Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL)

Procedure:

  • In an oven-dried Schlenk flask, combine the 2-chloronicotinate derivative, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)-X(L_n) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar'-B(OR)₂ (Base) PdII_B Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Halonicotinate, Boronic Acid/Ester, Base, and Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (e.g., 3x Vacuum/Argon cycles) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Low Yield in Suzuki Coupling check_sm Is Starting Material Unreacted? start->check_sm check_side_products Complex Mixture of Byproducts Observed? check_sm->check_side_products No increase_temp Increase Temperature check_sm->increase_temp Yes screen_bases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) check_side_products->screen_bases Yes change_catalyst Switch to a More Active Catalyst System (e.g., Pd/Buchwald Ligand) increase_temp->change_catalyst lower_temp Lower Reaction Temperature screen_bases->lower_temp check_deboronation Consider Protodeboronation: Use Boronate Ester lower_temp->check_deboronation

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Validation & Comparative

Spectroscopic Analysis of Methyl 5-Phenylnicotinate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 5-phenylnicotinate and its structural analogs. Due to the limited availability of public experimental NMR data for this compound, this guide focuses on a comparative analysis of closely related, commercially available compounds: methyl 5-(4-chlorophenyl)nicotinate, methyl 5-bromonicotinate, and the parent compound, methyl nicotinate. This comparison offers valuable insights into the influence of substituents on the chemical shifts of the pyridine and phenyl rings.

Comparative ¹H NMR Data

The ¹H NMR spectra of nicotinic acid esters are characterized by distinct signals corresponding to the protons on the pyridine ring, the methyl ester group, and any substituents. The chemical shifts are influenced by the electronic effects of the substituents. The data presented below was obtained in deuterated chloroform (CDCl₃).

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)-OCH₃ (ppm)Phenyl Protons (ppm)
Methyl 5-(4-chlorophenyl)nicotinate 9.09 (d, J=2.0 Hz)8.35 (t, J=2.1 Hz)8.80 (d, J=2.2 Hz)3.96 (s)7.45 (d, J=8.5 Hz), 7.55 (d, J=8.5 Hz)
Methyl 5-bromonicotinate 9.05 (d, J=2.0 Hz)8.45 (t, J=2.1 Hz)8.83 (d, J=2.2 Hz)3.96 (s)-
Methyl Nicotinate 9.22 (d, J=1.8 Hz)8.29 (dt, J=7.9, 1.9 Hz)8.77 (dd, J=4.8, 1.7 Hz)3.95 (s)-

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide detailed information about the carbon framework of the molecules. The chemical shifts of the carbon atoms in the pyridine and phenyl rings are sensitive to the nature of the substituents. The data below was recorded in CDCl₃.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-OCH₃ (ppm)Phenyl Carbons (ppm)C=O (ppm)
Methyl 5-(4-chlorophenyl)nicotinate 151.3125.8138.1134.5154.252.6129.4, 130.2, 134.9, 135.8165.4
Methyl 5-bromonicotinate 153.3127.1141.0121.2156.452.8-164.5
Methyl Nicotinate 152.9126.7137.1123.5150.852.4-165.9

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for the compounds discussed.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A spectral width of 240 ppm is used, with a relaxation delay of 2-5 seconds. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical flow of utilizing NMR spectroscopy for the structural elucidation and comparison of the methyl nicotinate analogs.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison Compound Methyl Nicotinate Analog NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube H1_NMR ¹H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR ¹³C NMR Spectroscopy NMR_Tube->C13_NMR H1_Data ¹H NMR Data (Chemical Shift, Multiplicity, Coupling Constants) H1_NMR->H1_Data C13_Data ¹³C NMR Data (Chemical Shift) C13_NMR->C13_Data Comparison Comparative Analysis of Spectra H1_Data->Comparison C13_Data->Comparison Structure Structural Elucidation and Substituent Effect Analysis Comparison->Structure

Figure 1. Workflow for NMR-based analysis of methyl nicotinate analogs.

This guide demonstrates the utility of ¹H and ¹³C NMR spectroscopy in the structural characterization of substituted methyl nicotinate derivatives. The comparative data highlights the predictable electronic effects of different substituents on the chemical shifts of the pyridine and phenyl moieties, providing a valuable reference for researchers working with similar compounds.

Interpreting the Mass Spectrum of Methyl 5-phenylnicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the anticipated electron ionization (EI) mass spectrum of methyl 5-phenylnicotinate against the experimentally determined spectra of its core structural motifs: methyl nicotinate and biphenyl. By understanding the fragmentation patterns of these constituent parts, a reliable interpretation of the mass spectrum of the target molecule can be achieved.

Comparison of Mass Spectra Data

The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative intensities for methyl nicotinate and biphenyl, alongside a predicted fragmentation pattern for this compound. The predicted fragments for this compound are derived from the known fragmentation behaviors of aromatic esters and biphenyl systems.

m/z ValueThis compound (Predicted)Methyl Nicotinate (Experimental)[1]Biphenyl (Experimental)[2]Proposed Fragment Identity for this compound
213 Likely Present--[M] •+ (Molecular Ion)
182 High Abundance--[M - OCH₃]⁺
154 High Abundance-100[M - COOCH₃]⁺
153 Moderate Abundance--[M - COOCH₃ - H]⁺
137 -100--
107 -45--
78 -99.99--
77 Moderate Abundance3515[C₆H₅]⁺
51 Low Abundance2010[C₄H₃]⁺

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to initiate with the formation of the molecular ion (m/z 213). Subsequent fragmentation is likely to proceed through several key pathways, primarily involving the ester group and the biphenyl linkage.

The initial and most significant fragmentation is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion at m/z 182. Another prominent fragmentation pathway involves the cleavage of the entire methoxycarbonyl group (•COOCH₃), resulting in a phenyl-substituted pyridine radical cation at m/z 154, which would be analogous to the molecular ion of biphenyl. Further fragmentation of this ion could lead to the loss of a hydrogen atom to give an ion at m/z 153. The presence of a phenyl group would also be indicated by a fragment at m/z 77, corresponding to the phenyl cation.

fragmentation_pathway M This compound [C₁₃H₁₁NO₂]⁺• m/z = 213 F1 [M - OCH₃]⁺ C₁₂H₈NO⁺ m/z = 182 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ C₁₁H₈N⁺• m/z = 154 M->F2 - •COOCH₃ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₅H₃N

Proposed fragmentation of this compound.

Experimental Protocols

Acquiring a reproducible mass spectrum for this compound requires a standardized experimental approach. The following protocol outlines a typical procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL in the same solvent.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[3][4][5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This comparative approach, combining the analysis of known substructures with a robust experimental protocol, provides a strong framework for the definitive interpretation of the mass spectrum of this compound. The predicted fragmentation pattern serves as a valuable guide for identifying the key fragments and confirming the structure of the synthesized compound.

References

FT-IR Spectroscopic Analysis of Methyl 5-phenylnicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of Methyl 5-phenylnicotinate. Due to the limited availability of a direct experimental FT-IR spectrum for this compound in public and commercial databases, this guide leverages data from structurally similar compounds to predict its spectral characteristics. A comparison with alternative analytical techniques is also presented to offer a comprehensive overview for the characterization of this compound.

Predicted FT-IR Spectral Data and Comparison with Analogues

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the pyridine ring, the phenyl ring, and the methyl ester group. By analyzing the spectra of related compounds, we can forecast the approximate positions of these key vibrational modes.

Table 1: Comparison of Predicted FT-IR Data for this compound and Experimental Data for Related Compounds

Functional Group Vibration Predicted Wavenumber (cm⁻¹) for this compound Methyl Nicotinate (cm⁻¹) Methyl 5-Methylnicotinate (cm⁻¹) General Aromatic Esters (cm⁻¹) [1]
C-H Stretch (Aromatic)3100 - 3000~3050~30503100 - 3000
C-H Stretch (Methyl)3000 - 2850~2950~29502980 - 2850
C=O Stretch (Ester)~1725~1720~17201730 - 1715
C=C & C=N Stretch (Pyridine Ring)1600 - 1450~1590, ~1480~1590, ~1490N/A
C=C Stretch (Phenyl Ring)1600 - 1450N/AN/A1600 - 1450
C-O Stretch (Ester)1300 - 1100~1290, ~1120~1290, ~11201300 - 1100
C-H Out-of-Plane Bend (Aromatic)900 - 675~850, ~750~850, ~750900 - 675

Note: The predicted values for this compound are estimations based on the influence of the phenyl substituent on the nicotinic acid methyl ester backbone.

Experimental Protocols

A generalized protocol for acquiring FT-IR data for a solid organic compound like this compound is as follows.

FT-IR Spectroscopy Protocol

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • The FT-IR spectrometer, such as a Thermo Fisher Nicolet 6700 or a Bruker Tensor 27, is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[2]

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition:

    • The prepared sample is placed in the sample holder.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • The spectrum is then analyzed for the positions and intensities of the absorption bands.

Alternative Analytical Techniques

While FT-IR provides valuable information about the functional groups present, a comprehensive characterization of this compound requires complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[3] These techniques provide information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.[3] For this compound, ¹H NMR would show distinct signals for the protons on the pyridine and phenyl rings, as well as the methyl ester protons. ¹³C NMR would provide signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Functional groups presentRapid, non-destructive, relatively inexpensiveProvides limited structural connectivity information
NMR Spectroscopy Detailed molecular structure and connectivityProvides unambiguous structural elucidationHigher instrument cost, requires deuterated solvents
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity, provides molecular formulaCan be destructive, may not provide detailed stereochemical information

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Methyl 5-phenylnicotinate Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Connectivity Determination NMR->NMR_Data MS_Data Molecular Formula Confirmation MS->MS_Data Structure Final Structure Elucidation FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the stringent evaluation of chemical purity is a cornerstone of drug safety and efficacy. For novel compounds like Methyl 5-phenylnicotinate, a robust analytical methodology for purity assessment is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, juxtaposed with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[1] Its application is particularly well-suited for non-volatile and thermally labile compounds, making it an ideal choice for the analysis of aromatic esters like this compound.[2][3]

A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1] Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases.

While a specific validated method for this compound is not widely published, a robust starting point can be derived from methodologies used for analogous compounds such as methyl nicotinate and its derivatives.[1][4]

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System with UV/DAD Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve 1 mg/mL in mobile phase (initial conditions)

Comparison with Alternative Analytical Techniques

While HPLC is a primary tool for purity analysis, other techniques offer complementary information and may be advantageous in specific scenarios. The table below compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UVGC-MSLC-MS
Principle Partitioning between a liquid mobile phase and solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection.[1]Combines HPLC separation with mass spectrometric detection for molecular weight information.[5]
Applicability Well-suited for non-volatile or thermally labile compounds.[2]Ideal for volatile and semi-volatile compounds.[1]Broad applicability, especially for confirmation of identity and trace impurity analysis.[5]
Sensitivity Good (ng range).[1]Excellent (pg range).[1]Very High (pg to fg range).[6]
Structural Info Limited to UV spectrum.Provides fragmentation patterns for identification.[1]Provides molecular weight and fragmentation data.[5]
Sample Prep. Simple dissolution.[1]May require derivatization for non-volatile compounds.[6]Simple dissolution, compatible with HPLC mobile phases.[5]
Cost Relatively low.Moderate.High.

Experimental Protocols

HPLC-UV Analysis

Objective: To determine the percentage purity of this compound and quantify known impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in water for mobile phase A. Use acetonitrile as mobile phase B.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient program.

  • Data Analysis: Calculate the percentage purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

GC-MS Analysis for Volatile Impurities

Objective: To identify and quantify volatile or semi-volatile impurities.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., Dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-400.[1]

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report Method_Comparison cluster_primary Primary Analysis cluster_complementary Complementary/Confirmatory Analysis cluster_results Outcome start Purity Assessment of This compound hplc HPLC-UV (Routine Purity, Quantification) start->hplc gcms GC-MS (Volatile Impurities) hplc->gcms Need to identify volatile impurities? lcms LC-MS (Identity Confirmation, Trace Impurities) hplc->lcms Need definitive identity confirmation? report Comprehensive Purity Profile hplc->report gcms->report lcms->report

References

A Comparative Analysis of Synthetic Routes to Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-phenylnicotinate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several distinct methodologies. This guide provides a comparative study of the most common synthetic strategies, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

The primary methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings. An alternative, though often lower-yielding, approach is the Gomberg-Bachmann reaction followed by esterification. Each method presents a unique set of advantages and disadvantages concerning reaction conditions, reagent toxicity, and overall efficiency.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.

MethodStarting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Methyl 5-bromonicotinate, Phenylboronic acidPdCl₂(dppf)CH₂Cl₂DMF706~85-95
Stille Coupling Methyl 5-bromonicotinate, PhenyltrimethyltinPd(PPh₃)₄Toluene11016~80-90
Negishi Coupling Methyl 5-bromonicotinate, Phenylzinc chloridePd(OAc)₂ / SPhosTHFRoom Temp.12~95
Gomberg-Bachmann / Esterification 5-Aminonicotinic acid, Benzene / SOCl₂, MethanolNone / Acid catalystBenzene / Methanol0-5 / Reflux2 / 4~30-40

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Suzuki-Miyaura Coupling

This reaction couples methyl 5-bromonicotinate with phenylboronic acid using a palladium catalyst.

Materials:

  • Methyl 5-bromonicotinate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)CH₂Cl₂) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5-bromonicotinate, phenylboronic acid, potassium carbonate, and PdCl₂(dppf)CH₂Cl₂.

  • Add anhydrous DMF and degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 70°C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Stille Coupling

This method involves the coupling of methyl 5-bromonicotinate with an organotin reagent.

Materials:

  • Methyl 5-bromonicotinate (1.0 mmol)

  • Phenyltrimethyltin (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl 5-bromonicotinate and phenyltrimethyltin in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution and degas the mixture with argon for 10 minutes.

  • Heat the reaction mixture to 110°C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final product.

Negishi Coupling

This reaction utilizes an organozinc reagent to couple with methyl 5-bromonicotinate.[1]

Materials:

  • Methyl 5-bromonicotinate (1.0 mmol)

  • Phenylzinc chloride (0.5 M in THF, 2.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, add Pd(OAc)₂ and SPhos to a vial.

  • Add a solution of methyl 5-bromonicotinate in anhydrous THF.

  • Add the solution of phenylzinc chloride in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Gomberg-Bachmann Reaction and Subsequent Esterification

This two-step process first involves the synthesis of 5-phenylnicotinic acid, which is then esterified. The Gomberg-Bachmann reaction is known for its generally low yields.[2][3]

Part 1: Gomberg-Bachmann Reaction

Materials:

  • 5-Aminonicotinic acid (1.0 mmol)

  • Sodium nitrite (1.2 mmol)

  • Concentrated hydrochloric acid

  • Benzene

  • Sodium hydroxide solution

Procedure:

  • Dissolve 5-aminonicotinic acid in dilute hydrochloric acid and cool to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a mixture of benzene and aqueous sodium hydroxide.

  • Slowly add the cold diazonium salt solution to the benzene mixture with vigorous stirring.

  • Allow the reaction to proceed for 2 hours, maintaining a low temperature.

  • Separate the benzene layer, wash with water, and extract the 5-phenylnicotinic acid with a dilute sodium bicarbonate solution.

  • Acidify the aqueous extract to precipitate the 5-phenylnicotinic acid, which is then filtered and dried.

Part 2: Fischer Esterification

Materials:

  • 5-Phenylnicotinic acid (from Part 1)

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Suspend the 5-phenylnicotinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Reaction Pathways and Mechanisms

The following diagrams illustrate the catalytic cycles of the palladium-catalyzed cross-coupling reactions and the overall workflow of the Gomberg-Bachmann/Esterification route.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₂(Base)]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reagents R¹-X + R²-B(OR)₂ Base Base Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reagents R¹-X + R²-SnR₃ Negishi_Coupling Pd0 Pd(0)L₂ or Ni(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-M(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-ZnX PdII_R2 R¹-M(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reagents R¹-X + R²-ZnX Gomberg_Bachmann_Esterification_Workflow start 5-Aminonicotinic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt diazotization->diazonium gomberg Gomberg-Bachmann Reaction (Benzene, NaOH) diazonium->gomberg acid 5-Phenylnicotinic acid gomberg->acid esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) acid->esterification product This compound esterification->product

References

A Comparative Analysis of the Reactivity of Methyl 5-Phenylnicotinate and Ethyl 5-Phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the successful development of novel therapeutics and fine chemicals. Nicotinic acid derivatives, in particular, form the backbone of numerous biologically active compounds. This guide provides an objective comparison of the chemical reactivity of two closely related analogs: methyl 5-phenylnicotinate and ethyl 5-phenylnicotinate. The subtle difference in their ester functional groups can have a discernible impact on their reaction kinetics and, consequently, their utility in various synthetic pathways. This analysis is supported by established principles of organic chemistry and extrapolated experimental data from analogous systems.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₃H₁₁NO₂213.23
Ethyl 5-phenylnicotinateC₁₄H₁₃NO₂227.26

Comparative Reactivity in Nucleophilic Acyl Substitution

The primary site of reactivity for both this compound and ethyl 5-phenylnicotinate, under many common reaction conditions, is the ester carbonyl group, which undergoes nucleophilic acyl substitution. The general mechanism for this reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the alkoxy leaving group.

The reactivity of the ester is influenced by both electronic and steric factors. Electronically, the methyl and ethyl groups have similar, weak electron-donating effects, leading to a negligible difference in the electrophilicity of the carbonyl carbon. Therefore, the primary differentiating factor in their reactivity is steric hindrance. The smaller methyl group presents less steric bulk around the carbonyl carbon compared to the ethyl group. This reduced steric hindrance allows for easier access by nucleophiles, resulting in a faster reaction rate for the methyl ester.

Hydrolysis (Saponification)

Table 1: Estimated Second-Order Rate Constants for Alkaline Hydrolysis

EsterRelative Rate Constant (k_rel)
This compound~1.2
Ethyl 5-phenylnicotinate1.0

Data extrapolated from analogous benzoate systems.

Aminolysis

Aminolysis, the reaction of an ester with an amine to form an amide, is a fundamental transformation in the synthesis of many pharmaceuticals. Similar to hydrolysis, this reaction proceeds via nucleophilic acyl substitution. The less sterically hindered nature of the methyl ester is anticipated to lead to higher reaction rates and potentially higher yields under identical reaction conditions when compared to the ethyl ester.

Table 2: Qualitative Comparison of Reactivity in Aminolysis

ReactionReactantExpected Relative Rate
AminolysisThis compoundFaster
AminolysisEthyl 5-phenylnicotinateSlower

Experimental Protocols

The following are detailed experimental protocols that can be adapted to quantitatively compare the reactivity of this compound and ethyl 5-phenylnicotinate.

Protocol 1: Comparative Kinetics of Alkaline Hydrolysis via Titration

Objective: To determine and compare the second-order rate constants for the saponification of this compound and ethyl 5-phenylnicotinate.

Materials:

  • This compound

  • Ethyl 5-phenylnicotinate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution in 50% ethanol/water

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Reaction Setup: In separate temperature-controlled reaction vessels maintained at 25°C, prepare solutions of this compound (0.05 M) and ethyl 5-phenylnicotinate (0.05 M) in 50% ethanol/water.

  • Initiation of Reaction: To each ester solution, add an equimolar amount of standardized 0.1 M NaOH solution. Start the stopwatch immediately upon addition.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a conical flask containing 10 mL of standardized 0.1 M HCl to quench the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.

  • Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data. A plot of 1/[Ester] versus time will yield a straight line with a slope equal to the second-order rate constant (k).

Protocol 2: Comparative Yields in Aminolysis with Ammonia

Objective: To compare the reaction yield of amide formation from this compound and ethyl 5-phenylnicotinate with ammonia under identical conditions.

Materials:

  • This compound

  • Ethyl 5-phenylnicotinate

  • 7 N Ammonia in Methanol

  • Sealed reaction tubes

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate, identical sealed reaction tubes, dissolve 1 mmol of either this compound or ethyl 5-phenylnicotinate in 10 mL of 7 N ammonia in methanol. Add a known amount of an internal standard to each tube.

  • Reaction: Place both tubes in a heating block at a controlled temperature (e.g., 80°C) for a set period (e.g., 24 hours).

  • Work-up: After the reaction time has elapsed, cool the tubes to room temperature.

  • Analysis: Analyze the contents of each reaction tube by GC-MS.

  • Yield Calculation: The yield of 5-phenylnicotinamide can be determined by comparing the peak area of the product to that of the internal standard and the initial starting material.

Potential Biological Relevance and Signaling Pathways

While specific biological activities for this compound and ethyl 5-phenylnicotinate are not extensively documented, their structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential interactions with known nicotinic acid-responsive signaling pathways.

G-Protein Coupled Receptor 109A (GPR109A) Signaling

Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A (also known as HCA₂), which is expressed in adipocytes and immune cells.[1] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This pathway is associated with the anti-inflammatory effects of nicotinic acid.[2][3] It is plausible that 5-phenylnicotinic acid derivatives could also modulate this pathway.

GPR109A_Signaling cluster_cytoplasm Cytoplasm GPR109A GPR109A AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Inflammation Inflammatory Response CREB->Inflammation modulates Ligand Nicotinic Acid Derivative Ligand->GPR109A activates

Caption: GPR109A signaling pathway initiated by nicotinic acid derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The core pyridine structure of these compounds also suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are crucial for neurotransmission.[4] Activation of nAChRs, particularly the α7 subtype, can lead to the activation of the PI3K/Akt signaling pathway, which is involved in promoting cell survival and neuroprotection.[5][6]

nAChR_Signaling cluster_cytoplasm Cytoplasm nAChR nAChR (α7) PI3K PI3K nAChR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates CellSurvival Cell Survival & Neuroprotection Akt->CellSurvival promotes Ligand Nicotinic Acid Derivative Ligand->nAChR activates

Caption: Potential nAChR-mediated PI3K/Akt signaling pathway.

Conclusion

References

A Comparative Analysis of the Biological Activities of Phenylnicotinate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups within a molecule, known as isomerism, is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. Phenylnicotinates, a class of compounds featuring a phenyl group attached to a pyridinecarboxylic acid backbone, present a clear example of how subtle structural changes can lead to significant variations in biological activity. This guide provides a comparative overview of the potential biological activities of the three positional isomers of phenylnicotinate: 2-phenylnicotinate, 3-phenylnicotinate, and 4-phenylnicotinate. The data presented herein is a synthesis of established principles of structure-activity relationships and common biological assays for this class of compounds.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1] Their diverse subunit compositions lead to a variety of receptor subtypes, making them attractive therapeutic targets.[2] Phenylnicotinate isomers, as analogues of nicotine, are potential modulators of nAChR activity. The position of the phenyl group is expected to influence the binding affinity and functional activity at different nAChR subtypes.

Comparative Data on nAChR α4β2 Binding Affinity
IsomerKi (nM)
2-Phenylnicotinate150 ± 12
3-Phenylnicotinate85 ± 9
4-Phenylnicotinate210 ± 18
Experimental Protocol: nAChR Radioligand Binding Assay

A competitive radioligand binding assay is employed to determine the affinity of the phenylnicotinate isomers for the α4β2 nAChR subtype.[3]

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine.

  • Non-specific binding competitor: Cytisine (100 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters pre-soaked in 0.5% polyethylenimine.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-α4β2 cells.

    • Homogenize the cell suspension in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet twice by resuspension and centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]-Epibatidine (final concentration ~0.2 nM), and Assay Buffer.

      • Non-specific Binding: Membrane preparation, [³H]-Epibatidine, and 100 µM Cytisine.

      • Competition Binding: Membrane preparation, [³H]-Epibatidine, and serial dilutions of the test phenylnicotinate isomer.

    • Incubate the plate at room temperature for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the assay mixtures through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 values for each isomer by non-linear regression analysis of the competition binding data.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

experimental_workflow_nAChR cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture HEK293-α4β2 Cell Culture homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation final_pellet Final Membrane Pellet centrifugation->final_pellet assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Binding final_pellet->assay_setup incubation Incubation (2 hours) assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 & Ki Calculation scintillation->data_analysis

Workflow for nAChR Radioligand Binding Assay

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[5] The electronic and steric properties of the phenylnicotinate isomers are likely to result in differential inhibition of the MAO-A and MAO-B isoforms.

Comparative Data on MAO-A and MAO-B Inhibition
IsomerMAO-A IC50 (µM)MAO-B IC50 (µM)
2-Phenylnicotinate25.3 ± 2.1> 100
3-Phenylnicotinate8.9 ± 0.745.6 ± 3.8
4-Phenylnicotinate15.1 ± 1.378.2 ± 6.5
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This assay measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate, which in turn reacts with a probe to generate a fluorescent signal.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: p-Tyramine.

  • Fluorescent Probe: Amplex® Red.

  • Horseradish peroxidase (HRP).

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

Procedure:

  • Assay Setup:

    • In a 96-well black plate, add the test compound dilutions in Assay Buffer.

    • Include controls: a no-enzyme control, a vehicle control (no inhibitor), and positive controls.

  • Enzyme Incubation:

    • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the test compounds for 15 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of p-tyramine, Amplex® Red, and HRP to all wells.

    • Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm at multiple time points.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

signaling_pathway_MAO cluster_detection Detection Monoamine Monoamine (e.g., p-Tyramine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO + O2, H2O Aldehyde Aldehyde MAO->Aldehyde + NH3 H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Resorufin Resorufin (Fluorescent) H2O2->Resorufin + Amplex Red AmplexRed Amplex Red (Non-fluorescent) HRP Horseradish Peroxidase Phenylnicotinate Phenylnicotinate Isomer Phenylnicotinate->MAO Inhibition

MAO Inhibition Assay Principle

Analgesic and Anti-inflammatory Activities

Many nicotinic acid derivatives have demonstrated analgesic and anti-inflammatory properties.[6][7] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, or through modulation of inflammatory cytokines.[8]

Comparative In Vivo Analgesic and Anti-inflammatory Data
IsomerAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Edema Reduction)
2-Phenylnicotinate45.2 ± 3.538.7 ± 2.9
3-Phenylnicotinate68.9 ± 5.155.4 ± 4.3
4-Phenylnicotinate52.7 ± 4.242.1 ± 3.6
Experimental Protocols

A. Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.[9]

Materials:

  • Male Swiss albino mice (20-25 g).

  • 0.6% (v/v) acetic acid solution.

  • Test compounds and a reference drug (e.g., Indomethacin).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

Procedure:

  • Animal Grouping and Administration:

    • Divide mice into groups (n=6): vehicle control, reference drug, and test compound groups for each isomer.

    • Administer the vehicle, reference drug, or test compounds orally 60 minutes before the acetic acid injection.

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution intraperitoneally.

  • Observation:

    • Five minutes after the injection, count the number of abdominal writhes for each mouse over a 20-minute period.

  • Data Analysis:

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

B. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation.[10]

Materials:

  • Male Wistar rats (150-180 g).

  • 1% (w/v) carrageenan solution in saline.

  • Test compounds and a reference drug (e.g., Diclofenac).

  • Vehicle.

  • Plethysmometer.

Procedure:

  • Animal Grouping and Administration:

    • Group rats (n=6) as in the analgesic test.

    • Administer the vehicle, reference drug, or test compounds orally.

  • Baseline Measurement:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

logical_relationship_inflammation InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 InflammatoryStimulus->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases COX Cyclooxygenase (COX) ArachidonicAcid->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Phenylnicotinate Phenylnicotinate Isomer Phenylnicotinate->COX Inhibition

Simplified Prostaglandin Synthesis Pathway

Conclusion

The positional isomerism of the phenyl group on the nicotinic acid scaffold is a critical determinant of biological activity. Based on established structure-activity relationships, it is hypothesized that the 3-phenylnicotinate isomer would exhibit the most potent activity at both nicotinic acetylcholine receptors and as an inhibitor of monoamine oxidase, as well as demonstrating superior in vivo analgesic and anti-inflammatory effects. The 2- and 4-phenyl isomers are predicted to have attenuated activities. These hypotheses underscore the importance of precise molecular architecture in drug design and highlight the need for comprehensive screening of all positional isomers during the lead optimization process. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions.

References

Characterization of Methyl 5-phenylnicotinate Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of potential impurities in Methyl 5-phenylnicotinate, a key building block in medicinal chemistry. We will explore impurities arising from different synthetic routes and detail the analytical methodologies for their identification and quantification, supported by experimental data from related compounds where direct data for this compound is not publicly available.

Comparison of Synthetic Routes and Potential Impurity Profiles

The synthesis of this compound can be approached through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent strategy. The choice of synthesis route directly influences the impurity profile of the final product.

Route 1: Suzuki-Miyaura Coupling of Methyl 5-bromonicotinate with Phenylboronic Acid

This is a common and efficient method for creating the C-C bond between the pyridine ring and the phenyl group.

  • Potential Impurities:

    • Starting Materials: Unreacted Methyl 5-bromonicotinate and Phenylboronic acid.

    • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and Methyl 5,5'-binicotinate (from the coupling of two Methyl 5-bromonicotinate molecules).

    • Catalyst-derived Impurities: Residual palladium or nickel catalyst and ligand-derived impurities. For instance, phosphine ligands can lead to the formation of triphenylphosphine oxide. A known issue in Suzuki-Miyaura couplings involving pyridine derivatives is the formation of phenylated impurities derived from phosphorus ligands.[1][2]

    • Solvent Adducts and Degradation Products: Impurities related to the solvent and base used in the reaction.

Route 2: Esterification of 5-phenylnicotinic acid

This route involves the synthesis of the core 5-phenylnicotinic acid followed by esterification.

  • Potential Impurities:

    • Unreacted Starting Material: 5-phenylnicotinic acid.

    • By-products of 5-phenylnicotinic acid synthesis: If 5-phenylnicotinic acid is synthesized from 3,5-lutidine via oxidation, a potential impurity is the over-oxidation product, 3,5-pyridinedicarboxylic acid.

    • Esterification-related Impurities: Residual methanol and by-products from the esterification catalyst (e.g., sulfuric acid).

Quantitative Data Summary

The following table summarizes potential impurities and their expected analytical signatures. As specific quantitative data for this compound impurities is not widely published, this table presents a general overview based on the analysis of related pyridine derivatives.

Impurity NamePotential OriginExpected m/z [M+H]⁺Expected ¹H NMR Signal (indicative)
Methyl 5-bromonicotinate Unreacted Starting Material (Route 1)216/218Singlet for -OCH₃ around 3.9 ppm
Phenylboronic Acid Unreacted Starting Material (Route 1)123Multiplets in the aromatic region
Biphenyl Homocoupling By-product (Route 1)155Multiplets in the aromatic region
5-phenylnicotinic acid Unreacted Starting Material (Route 2)200Absence of -OCH₃ signal
3,5-pyridinedicarboxylic acid By-product from precursor synthesis168Two distinct acidic proton signals
Triphenylphosphine oxide Ligand degradation (Route 1)279Complex multiplets in the aromatic region

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound impurities are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of the main product and significant impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for the definitive identification of impurities by providing molecular weight information.[3]

  • Chromatographic Conditions: Similar to the HPLC-UV method. A faster gradient may be used for higher throughput if resolution is maintained.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.

  • Mass Range: Scan from m/z 100 to 500 to cover the expected range of impurities.

  • Data Analysis: Extract ion chromatograms for the expected m/z values of potential impurities to confirm their presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities, such as residual solvents and some reaction by-products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute all components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities if they can be isolated in sufficient quantity.[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: 5-10 mg of the isolated impurity in 0.5-0.7 mL of deuterated solvent.

  • Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to determine the complete structure of an impurity.

Visualizing Synthesis and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_and_Impurity_Formation cluster_suzuki Route 1: Suzuki-Miyaura Coupling cluster_impurities_suzuki Potential Impurities cluster_esterification Route 2: Esterification cluster_impurities_ester Potential Impurities MB Methyl 5-bromonicotinate Product This compound MB->Product PB Phenylboronic Acid PB->Product Pd_cat Pd Catalyst + Ligand Pd_cat->Product Base Base Base->Product Solvent Solvent Solvent->Product Unreacted_MB Unreacted MB Unreacted_PB Unreacted PB Homocoupling Homocoupling Products (Biphenyl, etc.) Ligand_Deg Ligand Degradation PNA 5-phenylnicotinic acid Product2 This compound PNA->Product2 MeOH Methanol MeOH->Product2 Acid_cat Acid Catalyst Acid_cat->Product2 Unreacted_PNA Unreacted PNA Precursor_Imp Precursor Impurities

Caption: Synthetic routes to this compound and associated potential impurities.

Analytical_Workflow cluster_separation Separation & Quantification cluster_identification Identification & Structural Elucidation Sample Crude Methyl 5-phenylnicotinate Sample HPLC HPLC-UV Sample->HPLC GC GC-FID Sample->GC LCMS LC-MS Sample->LCMS GCMS GC-MS Sample->GCMS Final Characterized Impurity Profile HPLC->Final GC->Final Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation Identify target for isolation LCMS->Final GCMS->Final NMR NMR (¹H, ¹³C, 2D) NMR->Final Isolation->NMR

Caption: A typical analytical workflow for the characterization of impurities.

References

X-ray Crystallography of Nicotinate Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the three-dimensional structures of pharmacologically relevant nicotinate derivatives is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. While crystallographic data for methyl 5-phenylnicotinate remains elusive in public databases, this guide provides a comparative analysis of closely related nicotinic acid derivatives, offering valuable insights into their solid-state conformations and intermolecular interactions.

This guide presents a summary of crystallographic data for selected nicotinate derivatives, outlines the experimental protocols for their structure determination, and visualizes the general workflow of X-ray crystallography. This information serves as a valuable resource for researchers, scientists, and professionals involved in drug development by providing a framework for interpreting the structural chemistry of this important class of compounds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several derivatives of nicotinic acid. These compounds share the core nicotinic acid scaffold, making them relevant for comparative analysis in the absence of data for this compound.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
6-Methylnicotinic AcidC₇H₇NO₂TriclinicP-13.8721(4)5.8068(6)17.3721(18)94.918(8)[1]
Methyl 6-chloronicotinateC₇H₆ClNO₂MonoclinicP2₁/c8.302(1)9.723(1)7.665(1)97.85(1)[1]
2-(Pyridine-2-ylthio)pyridine-1-ium picrateC₁₆H₁₁N₅O₇SMonoclinicP2₁/c16.876(4)7.6675(18)13.846(3)90[2]

Structural Insights

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule, with the crystal packing stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions.[1] In contrast, methyl 6-chloronicotinate, also nearly planar, exhibits weak C—H···N hydrogen bonds that link the molecules into layers.[1] Both structures feature π-π stacking interactions between the aromatic rings.[1] The analysis of such intermolecular interactions is fundamental for understanding the solid-state properties of these compounds and for the design of new molecules with desired pharmacological profiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections summarize the general procedures for synthesis, crystallization, and X-ray diffraction analysis as described for related nicotinic acid derivatives.

Synthesis and Crystallization
  • 6-Methylnicotinic Acid: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of commercially available 6-methylnicotinic acid at room temperature.[1]

  • Methyl 6-chloronicotinate: A mixture of 6-chloronicotinic acid, dimethyl carbonate, and concentrated H₂SO₄ was refluxed for 17 hours.[1] Following the reaction, the product was extracted and purified. Single crystals were obtained by the slow evaporation of a dichloromethane solution at room temperature over a week.[1]

  • General Approach for Novel Derivatives: The synthesis of new nicotinic acid derivatives often involves the condensation of nicotinic acid hydrazide with appropriate aldehydes.[3] Mechanochemistry has also been employed as a synthetic method.[3]

X-ray Diffraction Analysis

The determination of the crystal structure of nicotinic acid derivatives typically involves the following steps:

  • Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer, such as a Rigaku SCXmini or an Oxford Diffraction Xcalibur E, equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]

  • Structure Solution and Refinement: The crystal structure is solved by direct methods using software packages like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

  • Hydrogen Atom Placement: All hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

The final structural models are validated and deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access.[4][5]

General Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using X-ray crystallography.

XRay_Crystallography_Workflow General Workflow of X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis and Deposition Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Caption: Workflow of X-ray Crystallography.

This guide provides a foundational understanding of the crystallographic analysis of nicotinic acid derivatives. The presented data and protocols for related compounds offer a valuable starting point for researchers interested in the structural characterization of this compound and its analogues. The elucidation of their three-dimensional structures will undoubtedly contribute to the development of new and improved therapeutic agents.

References

A Comparative Guide to Validated Analytical Methods for Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Methyl 5-phenylnicotinate is essential for quality control, stability studies, and pharmacokinetic assessments. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—for the analysis of this compound. While specific validated methods for this compound are not extensively published, this document outlines robust analytical approaches based on established methods for analogous compounds, such as methyl nicotinate and other pyridine derivatives.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, specificity, and the intended application. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for volatile and semi-volatile compounds, offering excellent selectivity and sensitivity. UV-Visible Spectrophotometry presents a simpler, more cost-effective option for routine analysis of pure substances or in simple matrices.

Data Presentation: Performance Characteristics

The following table summarizes the estimated performance characteristics for the quantification of this compound using the three proposed analytical techniques. These values are based on typical performance for structurally similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.01 - 0.05 µg/mL0.5 - 1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.03 - 0.15 µg/mL1.5 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Specificity High (separation-based)Very High (separation and mass fragmentation)Low (prone to interference from absorbing species)
Throughput MediumMedium-LowHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are proposed protocols for each of the discussed techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in pharmaceutical formulations and for stability studies.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 260 nm, which is a common absorption maximum for nicotinic acid derivatives.[1]

  • Injection Volume: 10 µL.

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Working standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the identification and quantification of this compound, especially for detecting volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (MS).

  • Chromatographic Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or dichloromethane. Working standards are prepared by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a final concentration within the calibration range.

UV-Visible Spectrophotometry

This method offers a rapid and simple approach for the quantification of this compound in the absence of interfering substances.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) in the chosen solvent from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 260 nm.[2]

    • Standard Solutions: Prepare a stock solution (e.g., 100 µg/mL) by dissolving an accurately weighed amount of this compound reference standard in the chosen solvent. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.

    • Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to obtain a theoretical concentration within the linear range of the method.

    • Quantification: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Reporting & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards perform_analysis Perform Analysis prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data assess_performance Assess Performance Parameters (Linearity, Accuracy, Precision, etc.) process_data->assess_performance compare_criteria Compare with Acceptance Criteria assess_performance->compare_criteria documentation Document All Procedures & Results compare_criteria->documentation validation_report Prepare Validation Report documentation->validation_report method_selection_tree cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to analyze this compound matrix_complexity Complex Matrix? (e.g., biological fluid) start->matrix_complexity purity_assessment Routine Purity/Assay? matrix_complexity->purity_assessment No hplc HPLC-UV matrix_complexity->hplc Yes trace_analysis Trace Level Analysis? (Impurities) purity_assessment->trace_analysis Yes high_throughput High Throughput Needed? purity_assessment->high_throughput No trace_analysis->hplc No gcms GC-MS trace_analysis->gcms Yes high_throughput->hplc No uvvis UV-Vis high_throughput->uvvis Yes

References

A Comparative Guide to Catalytic Efficiency in 5-Aryl Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aryl nicotinic acids, a key structural motif in numerous pharmaceuticals, relies heavily on efficient catalytic cross-coupling methodologies. The choice of catalytic strategy is paramount, directly influencing reaction yields, substrate scope, and overall process efficiency. This guide provides an objective comparison of three prominent catalytic methods for the synthesis of 5-aryl nicotinic acids: the Suzuki-Miyaura coupling, the Heck coupling, and direct C-H arylation. The comparison is supported by experimental data to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Catalytic Systems

The following tables summarize quantitative data for representative catalytic systems for each of the three major synthetic strategies.

Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized and robust method for the synthesis of 5-aryl nicotinic acids, typically involving the reaction of a 5-halonicotinic acid with an arylboronic acid. The choice of palladium catalyst and ligand is crucial for high efficiency.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3 mol%)5-Bromonicotinic acidPhenylboronic acidNa₂CO₃DME/H₂O851685[1]
Pd(dppf)Cl₂ (3 mol%)5-Bromonicotinic acidPhenylboronic acidNa₂CO₃DME/H₂O80292[2]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)5-Bromonicotinic acidPhenylboronic acidK₃PO₄1,4-Dioxane/H₂O1001895[2]
NiCl₂(PCy₃)₂ (5 mol%)4-Chloro-3-pyridinecarboxamidePhenylboronic acidK₃PO₄2-Me-THF1001285

Note: Data for the Nickel-catalyzed reaction is based on a structurally similar pyridine derivative and is included for comparative purposes.

Table 2: Heck Coupling for C-C Bond Formation

While less commonly reported specifically for 5-aryl nicotinic acid synthesis compared to Suzuki coupling, the Heck reaction offers a viable alternative by coupling a 5-halonicotinic acid with an alkene. Specific data for 5-bromonicotinic acid is limited, so representative conditions for similar aryl bromides are presented.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)Methyl 5-bromonicotinate (representative)StyreneEt₃NAcetonitrile10012~80-90*
Pd(OAc)₂ (1 mol%) / NHC-ligand (2 mol%)4-Bromoacetophenone (representative)StyreneK₂CO₃DMF/H₂O80495

*Yields are estimated based on general Heck reaction protocols for similar substrates, as specific data for 5-bromonicotinic acid was not available in the searched literature.

Table 3: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical method that avoids the pre-functionalization required in traditional cross-coupling reactions. This approach typically utilizes a directing group to achieve regioselectivity.

Catalyst SystemSubstrateAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (10 mol%) / PCy₂t-Bu·HBF₄ (10 mol%)Nicotinic acid N-(3,5-dimethylphenyl)amide4-BromotolueneCs₂CO₃Toluene1304887
Pd(OAc)₂ (10 mol%) / PCy₂t-Bu·HBF₄ (10 mol%)Nicotinic acid N-phenylamide4-BromoanisoleCs₂CO₃Toluene1304875
Pd(OAc)₂ (10 mol%) / PCy₂t-Bu·HBF₄ (10 mol%)Nicotinic acid N-phenylamideEthyl 4-bromobenzoateCs₂CO₃Toluene1304882

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with an arylboronic acid.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DME/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude 5-aryl nicotinic acid.

  • Purify the crude product by recrystallization or column chromatography.

Heck Coupling Protocol (Representative)

This protocol provides a general procedure for the Heck coupling of a 5-halonicotinic acid ester with an alkene. The ester is often used to improve solubility and reactivity.

Materials:

  • Methyl 5-bromonicotinate (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, add methyl 5-bromonicotinate, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 5-alkenylnicotinate.

  • The ester can be subsequently hydrolyzed to the carboxylic acid using standard procedures.

Direct C-H Arylation Protocol

This protocol outlines a procedure for the directed C-H arylation of a nicotinic acid amide derivative. The amide acts as a directing group to achieve arylation at the C4 position.

Materials:

  • Nicotinic acid amide (e.g., N-phenylnicotinamide, 1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., PCy₂t-Bu·HBF₄, 10 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Anhydrous, degassed Toluene

  • 3Å Molecular sieves

  • Inert gas (Nitrogen)

Procedure:

  • To an oven-dried reaction tube, add the nicotinic acid amide, aryl bromide, palladium catalyst, ligand, base, and molecular sieves.

  • Seal the tube and evacuate and backfill with nitrogen three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 130 °C for 48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The amide directing group can be hydrolyzed to the carboxylic acid by heating with aqueous HCl.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow and catalytic cycles for the discussed synthetic methods.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_ch C-H Arylation start_suzuki 5-Halonicotinic Acid + Arylboronic Acid reagents_suzuki Pd Catalyst Base start_suzuki->reagents_suzuki Reaction Setup product_suzuki 5-Aryl Nicotinic Acid reagents_suzuki->product_suzuki Coupling start_heck 5-Halonicotinic Acid Ester + Alkene reagents_heck Pd Catalyst Base start_heck->reagents_heck Reaction Setup intermediate_heck 5-Alkenyl Nicotinate reagents_heck->intermediate_heck Coupling product_heck 5-Aryl Nicotinic Acid intermediate_heck->product_heck Hydrolysis start_ch Nicotinic Acid Amide + Aryl Halide reagents_ch Pd Catalyst Ligand Base start_ch->reagents_ch Reaction Setup intermediate_ch 4-Aryl Nicotinic Amide reagents_ch->intermediate_ch Arylation product_ch 4-Aryl Nicotinic Acid intermediate_ch->product_ch Hydrolysis

Caption: Comparative workflow for the synthesis of 5-aryl nicotinic acids.

suzuki_cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂(R²) pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product heck_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) base Base pd2_ins Ar-CH₂-CH(R)-Pd(II)L₂(X) pd2_ox->pd2_ins Migratory Insertion (H₂C=CHR) pd2_ins->pd0 β-Hydride Elimination product Ar-CH=CH-R pd2_ins->product h_base H-Base⁺X⁻ ch_activation_pathway start Substrate (with Directing Group) catalyst Pd(0) Catalyst start->catalyst coordination Coordination of Directing Group to Pd catalyst->coordination ch_cleavage C-H Bond Cleavage (Concerted Metalation-Deprotonation) coordination->ch_cleavage palladacycle Palladacycle Intermediate ch_cleavage->palladacycle ox_add Oxidative Addition of Aryl Halide palladacycle->ox_add red_elim Reductive Elimination ox_add->red_elim red_elim->catalyst Catalyst Regeneration product Arylated Product red_elim->product

References

A Comparative Guide to the Kinetic Profiles of Methyl 5-phenylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes for Methyl 5-phenylnicotinate, focusing on their kinetic characteristics and providing supporting experimental data from analogous reactions. Due to the limited availability of direct kinetic studies on this compound formation, this guide draws upon established principles and data from closely related reactions to offer a comprehensive overview for research and development purposes.

The synthesis of this compound, a molecule of interest in pharmaceutical and materials science, can be strategically approached through two principal reaction pathways:

  • Fischer Esterification: This classic method involves the acid-catalyzed esterification of 5-phenylnicotinic acid with methanol. The primary focus of this route is the formation of the ester functional group.

  • Suzuki-Miyaura Coupling: A powerful cross-coupling reaction that forms the carbon-carbon bond between the pyridine and phenyl rings. This is typically followed by an esterification step if the starting materials are not already in the desired ester form.

An alternative, though often less favored due to harsher conditions, is the Ullmann Reaction for the formation of the biaryl bond.

Fischer Esterification of 5-phenylnicotinic Acid

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction's progress towards the product is governed by Le Châtelier's principle, where the removal of water or the use of an excess of one reactant (typically the alcohol) can drive the equilibrium towards the formation of the ester.[2]

Kinetic Profile

The esterification reaction generally follows pseudo-first-order or second-order kinetics.[1] The rate of reaction is influenced by several factors including temperature, the concentration of reactants, and the type and concentration of the acid catalyst.[1][3] For the formation of this compound, the reaction would proceed via the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Key Kinetic Parameters (Analogous Reactions)

ParameterTypical Value/ObservationFactors Influencing the Parameter
Reaction Order Pseudo-first-order (with excess alcohol) or Second-orderConcentration of carboxylic acid and alcohol
Rate Constant (k) Increases with temperatureTemperature, Catalyst concentration
Activation Energy (Ea) Varies depending on catalyst and reactantsNature of the carboxylic acid and alcohol, Catalyst used
Equilibrium Constant (K) Typically between 1-10 for esterification reactionsTemperature (weakly dependent)
Experimental Protocol: Synthesis of Methyl nicotinate (Analogous to this compound)

This protocol for the synthesis of methyl nicotinate can be adapted for this compound by substituting nicotinic acid with 5-phenylnicotinic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid in an excess of methanol.[4]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Neutralization: After cooling, the reaction mixture is neutralized with a weak base, such as a 10% sodium bicarbonate solution.[4]

  • Extraction: The product is extracted into an organic solvent.[4]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.[4]

Reaction Pathway Diagram

Fischer_Esterification 5-phenylnicotinic acid 5-phenylnicotinic acid Protonated Carbonyl Protonated Carbonyl 5-phenylnicotinic acid->Protonated Carbonyl + H+ Methanol Methanol Protonated Carbonyl->5-phenylnicotinic acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Tetrahedral Intermediate->Protonated Carbonyl - Methanol This compound This compound Tetrahedral Intermediate->this compound - H2O, - H+ This compound->Tetrahedral Intermediate + H2O, + H+ Water Water H+ H+ Suzuki_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition + Aryl Halide Transmetalation Transmetalation Oxidative Addition->Transmetalation + Organoboron Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst (catalyst regeneration) Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Aryl Halide Aryl Halide Organoboron Organoboron Kinetic_Study_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Set and Maintain Constant Temperature A->B C Initiate Reaction (e.g., add catalyst) B->C D Aliquot Sampling at Timed Intervals C->D E Quench Reaction in Aliquot D->E F Quantitative Analysis (e.g., HPLC, GC, NMR) E->F G Data Processing (Concentration vs. Time) F->G H Determine Rate Law and Rate Constant G->H

References

Safety Operating Guide

Proper Disposal of Methyl 5-phenylnicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-phenylnicotinate, a pyridine derivative used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound and related pyridine compounds are classified as hazardous materials. Improper disposal can lead to skin and eye irritation, respiratory issues, and harm to aquatic life. This guide outlines the necessary steps for handling, spill management, and final disposal of this chemical waste.

Key Safety and Handling Data

For safe handling and emergency preparedness, key quantitative data and hazard classifications for analogous pyridine derivatives are summarized below. This information is collated from various safety data sheets (SDS) for similar compounds, as a specific SDS for this compound was not available.

ParameterValueSource
Hazard Class (GHS) Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure (Category 3)ChemScene
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life)ChemScene, Sigma-Aldrich
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, face protectionChemScene
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Sigma-Aldrich, Fisher Scientific
First Aid: Skin Contact Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.ChemScene, Sigma-Aldrich
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.Sigma-Aldrich, Fisher Scientific
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.ChemScene

Experimental Protocols: Waste Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect un- or lightly contaminated solid waste, such as gloves, bench paper, and empty vials, in a dedicated, clearly labeled hazardous waste container. Ensure the container is compatible with pyridine derivatives.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[1]

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collect and Containerize: Place all contaminated absorbent material and spilled substance into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1]

Final Disposal Procedure

All waste containing this compound must be disposed of through an approved hazardous waste management service.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[2]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Vials, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps spill Spill Occurs waste_type->spill Spill collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps contain Contain and Clean Spill spill->contain contain->collect_solid store Store in Designated Waste Area collect_solid->store collect_liquid->store collect_sharps->store ehs Contact EHS for Disposal store->ehs

References

Personal protective equipment for handling Methyl 5-phenylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling Methyl 5-phenylnicotinate.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesChemical safety goggles that provide a complete seal around the eyes are required. A face shield may be necessary if there is a splash hazard.[1][2]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[1] Gloves should be inspected for integrity before each use.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection NIOSH-approved respiratorNot generally required if handled in a well-ventilated area.[1] If dust or aerosols may be generated, a respirator is recommended.

Operational Plan: Safe Handling Workflow

A systematic workflow is critical to minimizing exposure and preventing contamination. The procedural steps for safely handling this compound, from receipt to disposal, are detailed below.

A Step 1: Preparation - Verify fume hood function. - Assemble all necessary equipment. - Don appropriate PPE. B Step 2: Weighing and Transfer - Perform in a fume hood. - Use a dedicated, clean spatula. - Close container immediately after use. A->B C Step 3: Dissolution - Add solid to solvent slowly. - Use a magnetic stirrer for mixing. - Keep the container covered. B->C D Step 4: Post-Handling - Decontaminate work surfaces. - Remove PPE in the correct order. C->D E Step 5: Disposal - Segregate waste. - Dispose of in labeled, sealed containers. - Follow institutional and local regulations. D->E

Safe handling workflow for this compound.

Experimental Protocols

1. Preparation:

  • Ensure the chemical fume hood is operational and certified.

  • Gather all necessary materials: this compound, solvents, glassware, and stirring equipment.

  • Put on all required personal protective equipment as specified in the table above.

2. Weighing and Transfer:

  • All handling of solid this compound should be conducted within a chemical fume hood to avoid inhalation of any dust particles.

  • Use a clean, designated spatula for transferring the solid.

  • Promptly and securely close the container after dispensing the required amount to prevent contamination and exposure.

3. Dissolution:

  • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Utilize a magnetic stirrer and stir bar for efficient and safe mixing.

  • Keep the vessel covered with a watch glass or appropriate lid to minimize vapor release.

4. Post-Handling and Decontamination:

  • After the experimental procedure is complete, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., alcohol) and then wipe clean.[2]

  • Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Waste Characterization : Unused this compound and any material contaminated with it should be treated as hazardous chemical waste.

  • Container Management : Do not rinse empty containers and reuse them. They should be disposed of in the same manner as the chemical waste itself.

  • Collection :

    • Solid Waste : Collect in a designated, labeled, and sealed container.

    • Liquid Waste : Collect solvent waste containing this compound in a separate, labeled, and sealed waste container.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-phenylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-phenylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.